molecular formula C19H34N2O B15543880 1-Adamantane-amide-C7-NH2

1-Adamantane-amide-C7-NH2

Cat. No.: B15543880
M. Wt: 306.5 g/mol
InChI Key: WJBXEUAZYRPNEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Adamantane-amide-C7-NH2 is a useful research compound. Its molecular formula is C19H34N2O and its molecular weight is 306.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C19H34N2O

Molecular Weight

306.5 g/mol

IUPAC Name

2-(1-adamantyl)-N-(7-aminoheptyl)acetamide

InChI

InChI=1S/C19H34N2O/c20-6-4-2-1-3-5-7-21-18(22)14-19-11-15-8-16(12-19)10-17(9-15)13-19/h15-17H,1-14,20H2,(H,21,22)

InChI Key

WJBXEUAZYRPNEB-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Chemical Properties and Experimental Profile of 1-Adamantane-amide-C7-NH2

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific experimental data for 1-Adamantane-amide-C7-NH2 is limited in the public domain. This guide provides a comprehensive overview based on established knowledge of adamantane (B196018) derivatives and general chemical principles. The experimental protocols and some data presented are illustrative and require experimental verification.

Core Chemical Properties

This compound, with the IUPAC name 2-(1-adamantyl)-N-(7-aminoheptyl)acetamide, is a diamine functionalized with a bulky, lipophilic adamantane cage. This structure suggests potential applications in drug delivery and as a scaffold in medicinal chemistry.

Physicochemical Data

Quantitative data for this compound is summarized below. Due to the lack of specific experimental values, some properties are estimated based on the behavior of structurally similar long-chain alkylamides and adamantane derivatives.

PropertyValueSource
Molecular Formula C₁₉H₃₄N₂OPubChem
Molecular Weight 306.49 g/mol PubChem
CAS Number 2860813-92-7Pharmaffiliates[1]
IUPAC Name 2-(1-adamantyl)-N-(7-aminoheptyl)acetamidePubChem
Melting Point Estimated: 110-130 °CGeneral estimate for similar adamantane amides
Boiling Point > 300 °C (decomposes)General estimate for similar compounds
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol). Limited solubility in water and non-polar solvents.Inferred from adamantane-1-carboxamide solubility[2]
Appearance White to off-white crystalline solidGeneral appearance of adamantane derivatives[3]
Spectral Data (Predicted)
TechniqueExpected Peaks/Signals
¹H NMR (CDCl₃)δ (ppm): 1.5-1.8 (m, adamantane CH₂), 1.9-2.1 (br s, adamantane CH), 1.2-1.6 (m, alkyl chain CH₂), 2.7 (t, CH₂-NH₂), 3.2 (q, CH₂-NHCO), 5.5-6.0 (br s, amide NH), 1.2 (br s, primary amine NH₂)
¹³C NMR (CDCl₃)δ (ppm): 172-174 (C=O), 40-42 (adamantane quaternary C), 36-38 (adamantane CH₂), 28-30 (adamantane CH), 25-40 (alkyl chain CH₂), 42 (CH₂-NH₂), 39 (CH₂-NHCO)
IR (KBr)ν (cm⁻¹): 3300-3500 (N-H stretch, amine and amide), 2850-2950 (C-H stretch, adamantane and alkyl), 1640-1680 (C=O stretch, amide I), 1530-1570 (N-H bend, amide II)
Mass Spec (ESI+) m/z: 307.27 [M+H]⁺

Experimental Protocols

The following sections detail hypothetical experimental protocols for the synthesis and characterization of this compound.

Synthesis: Amide Coupling of 1-Adamantaneacetic Acid and 1,7-Diaminoheptane (B1222138)

The synthesis of this compound can be achieved through a standard amide coupling reaction between 1-adamantaneacetic acid and a mono-protected 1,7-diaminoheptane, followed by deprotection. A more direct, albeit potentially lower-yielding, approach involves the reaction with an excess of 1,7-diaminoheptane to favor mono-acylation.

Materials:

  • 1-Adamantaneacetic acid

  • 1,7-Diaminoheptane

  • N,N'-Dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Dichloromethane (B109758) (DCM)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Activation of Carboxylic Acid: In a round-bottom flask, dissolve 1-adamantaneacetic acid (1.0 eq) in anhydrous DMF. Add HATU (1.1 eq) and DIPEA (2.0 eq). Stir the mixture at room temperature for 30 minutes.

  • Amine Addition: To the activated acid solution, add a solution of 1,7-diaminoheptane (3.0 eq to favor mono-substitution) in a minimal amount of DMF.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, dilute the mixture with water and extract with dichloromethane (3 x 50 mL).

  • Purification: Wash the combined organic layers with saturated aqueous sodium bicarbonate, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Chromatography: Purify the crude product by silica gel column chromatography using a gradient of methanol (B129727) in dichloromethane to isolate the desired this compound.

Characterization Protocols

Apparatus: Digital melting point apparatus.

Procedure:

  • Place a small amount of the dried, purified crystalline solid into a capillary tube, sealed at one end.

  • Tap the tube gently to pack the sample to a height of 2-3 mm.

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Heat the block at a rate of 10-20 °C/min initially, then slow to 1-2 °C/min as the estimated melting point is approached.

  • Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid.

Procedure:

  • Add approximately 10 mg of this compound to 1 mL of the solvent to be tested (e.g., water, ethanol, DMSO, DCM) in a small vial.

  • Vortex the vial for 30 seconds.

  • Observe for complete dissolution. If not fully dissolved, gently heat the vial and observe any changes in solubility.

  • Categorize the solubility as soluble, sparingly soluble, or insoluble.

Potential Biological Relevance and Signaling Pathways

Adamantane derivatives are known for a wide range of biological activities, including antiviral and anticancer effects.[4] The unique structure of this compound, featuring a lipophilic adamantane core and a flexible diamine linker, makes it a candidate for investigation in these areas.

Potential as an Antiviral Agent

Adamantane-based drugs like Amantadine and Rimantadine have been used as antiviral agents, primarily against the influenza A virus. They function by blocking the M2 proton channel, which is essential for viral uncoating and replication.[5][6] The adamantane cage of this compound could potentially interact with similar viral targets.

Potential as an Anticancer Agent

Several adamantane derivatives have demonstrated anticancer activity. For instance, some adamantane-containing compounds have been shown to induce apoptosis in cancer cells. One potential mechanism of action could be the modulation of key signaling pathways involved in cell survival and proliferation, such as the NF-κB pathway.[7] Chronic activation of the NF-κB pathway is a hallmark of many cancers, promoting cell survival and inflammation. Inhibition of this pathway can lead to apoptosis of cancer cells.

Mandatory Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Amide Coupling cluster_purification Purification cluster_product Final Product 1-Adamantaneacetic_Acid 1-Adamantaneacetic Acid Activation Acid Activation (HATU, DIPEA in DMF) 1-Adamantaneacetic_Acid->Activation 1,7-Diaminoheptane 1,7-Diaminoheptane Coupling Amine Addition & Reaction 1,7-Diaminoheptane->Coupling Activation->Coupling Workup Aqueous Work-up Coupling->Workup Chromatography Column Chromatography Workup->Chromatography Final_Product This compound Chromatography->Final_Product

Hypothetical synthesis workflow for this compound.

NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor (e.g., TLR4) IKK IKK Complex Receptor->IKK Signal IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB (Inactive) IkB->IkB_NFkB NFkB NF-κB (p50/p65) NFkB->IkB_NFkB NFkB_active NF-κB (Active) IkB_NFkB->NFkB_active IkB degradation Adamantane_Compound This compound (Hypothesized) Adamantane_Compound->IKK Inhibits (Hypothesized) DNA DNA NFkB_active->DNA Translocates & Binds Gene_Expression Gene Expression (Pro-survival, Pro-inflammatory) DNA->Gene_Expression

Potential inhibition of the NF-κB signaling pathway by this compound.

References

The Emerging Role of Adamantane Amides as P2X7 Receptor Antagonists: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The P2X7 receptor, an ATP-gated ion channel, has garnered significant attention as a therapeutic target for a spectrum of inflammatory, neurodegenerative, and chronic pain disorders. Its activation triggers a cascade of downstream signaling events, culminating in the release of pro-inflammatory cytokines such as IL-1β. Consequently, the discovery of potent and selective P2X7 receptor antagonists is a key objective in modern drug development. Among the promising chemical scaffolds, adamantane (B196018) amides have emerged as a particularly interesting class of P2X7 antagonists. This technical guide provides an in-depth overview of the mechanism of action of adamantane amide-based P2X7 antagonists, supported by quantitative data, detailed experimental protocols, and visual diagrams of the core signaling pathways and experimental workflows. Although the specific compound "1-Adamantane-amide-C7-NH2" is not documented in publicly available literature, this guide will focus on the well-established class of adamantane amides that target the P2X7 receptor.

Core Mechanism of Action: P2X7 Receptor Antagonism

Adamantane amides act as antagonists of the P2X7 receptor, meaning they bind to the receptor and prevent its activation by its endogenous agonist, adenosine (B11128) triphosphate (ATP). The P2X7 receptor is predominantly expressed on immune cells, such as macrophages and microglia. Under conditions of cellular stress or injury, high concentrations of extracellular ATP are released, which then bind to and activate the P2X7 receptor.

This activation leads to two main consequences:

  • Ion Channel Opening: A rapid influx of Na+ and Ca2+ ions and an efflux of K+ ions, leading to membrane depolarization.

  • Pore Formation: Prolonged activation results in the formation of a large, non-selective pore in the cell membrane, allowing the passage of molecules up to 900 Da in size.

These events trigger downstream signaling cascades, most notably the activation of the NLRP3 inflammasome. The assembled inflammasome then activates caspase-1, which cleaves pro-IL-1β into its mature, active form, which is then released from the cell, propagating the inflammatory response.

Adamantane amides, through their antagonistic action on the P2X7 receptor, block these initial activation steps, thereby inhibiting the downstream release of IL-1β and mitigating the inflammatory cascade. Some adamantane amides have been shown to be allosteric antagonists, binding to a site on the receptor distinct from the ATP binding site to exert their inhibitory effect.

P2X7 Signaling Pathway

The signaling pathway initiated by P2X7 receptor activation is complex and central to its pro-inflammatory role. The following diagram illustrates the key steps and the point of intervention for adamantane amide antagonists.

P2X7_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP (High Concentration) P2X7 P2X7 Receptor ATP->P2X7 Binds & Activates Pore Pore Formation P2X7->Pore Ca_Influx Ca²⁺ Influx P2X7->Ca_Influx K_Efflux K⁺ Efflux P2X7->K_Efflux AdamantaneAmide Adamantane Amide Antagonist AdamantaneAmide->P2X7 Binds & Inhibits NLRP3 NLRP3 Inflammasome Activation K_Efflux->NLRP3 Casp1 Caspase-1 Activation NLRP3->Casp1 IL1b Mature IL-1β Release Casp1->IL1b Cleavage proIL1b Pro-IL-1β proIL1b->IL1b

P2X7 receptor signaling and antagonism.

Quantitative Data for Adamantane Amide P2X7 Antagonists

The potency of adamantane amide P2X7 antagonists is typically evaluated using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the efficacy of different compounds. The table below summarizes the IC50 values for a representative adamantane amide P2X7 antagonist, N-(adamantan-1-ylmethyl)-5-[(3R-amino-pyrrolidin-1-yl)methyl]-2-chloro-benzamide (AACBA), from published literature.[1]

CompoundAssay TypeSpeciesIC50 (nM)
AACBACalcium FluxHuman~18
AACBAYO-PRO-1 UptakeHuman~85
AACBACalcium FluxRat29
AACBAYO-PRO-1 UptakeRat980

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize adamantane amide P2X7 antagonists.

Calcium Flux Assay

This assay measures the ability of a compound to inhibit the influx of calcium into cells upon P2X7 receptor activation.

Materials:

  • HEK293 cells stably expressing the human P2X7 receptor.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Pluronic F-127.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with Ca2+).

  • P2X7 receptor agonist (e.g., ATP or BzATP).

  • Adamantane amide test compounds.

  • 96-well black, clear-bottom plates.

  • Fluorescence plate reader.

Procedure:

  • Cell Seeding: Seed HEK293-hP2X7R cells into a 96-well plate and culture overnight.

  • Dye Loading:

    • Prepare a loading solution of Fluo-4 AM (e.g., 4 µM) and Pluronic F-127 (e.g., 0.04%) in assay buffer.

    • Wash the cells with assay buffer and then incubate with the Fluo-4 AM loading solution for 45-60 minutes at 37°C in the dark.

    • Wash the cells twice with assay buffer to remove excess dye.

  • Compound Incubation: Pre-incubate the cells with various concentrations of the adamantane amide test compound or vehicle for 15-30 minutes.

  • Measurement:

    • Place the plate in a fluorescence plate reader.

    • Record a baseline fluorescence reading.

    • Add the P2X7 agonist to stimulate the cells.

    • Immediately begin kinetic reading of fluorescence intensity for several minutes.

  • Data Analysis:

    • Calculate the percentage inhibition of the agonist-induced calcium influx at each antagonist concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Pore Formation (YO-PRO-1 Uptake) Assay

This assay assesses the ability of a compound to block the formation of the large membrane pore associated with sustained P2X7 activation.

Materials:

  • HEK293 cells stably expressing the human P2X7 receptor.

  • Cell culture medium.

  • YO-PRO-1 iodide solution.

  • Assay buffer.

  • P2X7 receptor agonist (e.g., ATP).

  • Adamantane amide test compounds.

  • 96-well plates.

  • Fluorescence plate reader.

Procedure:

  • Cell Seeding: Seed HEK293-hP2X7R cells into a 96-well plate and culture overnight.

  • Compound and Dye Incubation:

    • Wash the cells with assay buffer.

    • Add assay buffer containing both the desired concentration of the adamantane amide test compound and YO-PRO-1 (e.g., 2 µM).

    • Incubate for a predetermined time (e.g., 15-30 minutes).

  • Agonist Stimulation & Data Acquisition:

    • Measure baseline fluorescence.

    • Add the P2X7 agonist.

    • Immediately begin kinetic reading of fluorescence intensity for several minutes as the dye enters the cells and binds to nucleic acids.

  • Data Analysis:

    • Calculate the rate of YO-PRO-1 uptake.

    • Determine the percentage inhibition of dye uptake at each antagonist concentration.

    • Calculate the IC50 value from the dose-response curve.

IL-1β Release Assay

This assay measures the downstream functional consequence of P2X7 antagonism: the inhibition of IL-1β release from immune cells.

Materials:

  • Human monocytic cell line (e.g., THP-1) or primary peripheral blood mononuclear cells (PBMCs).

  • Cell culture medium (e.g., RPMI-1640).

  • Lipopolysaccharide (LPS).

  • Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation.

  • P2X7 receptor agonist (e.g., ATP or BzATP).

  • Adamantane amide test compounds.

  • ELISA kit for human IL-1β.

Procedure:

  • Cell Culture and Priming:

    • Culture THP-1 cells and differentiate into a macrophage-like phenotype with PMA.

    • Prime the cells with LPS (e.g., 1 µg/mL) for 3-4 hours to induce pro-IL-1β expression.

  • Antagonist Treatment:

    • Wash the cells to remove the LPS-containing medium.

    • Pre-incubate the cells with varying concentrations of the adamantane amide test compound for 30-60 minutes.

  • Agonist Stimulation: Stimulate the cells with a P2X7 agonist for 30-60 minutes.

  • Supernatant Collection: Centrifuge the cell plates and carefully collect the supernatants.

  • Cytokine Quantification: Quantify the concentration of IL-1β in the supernatants using an ELISA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage inhibition of IL-1β release for each antagonist concentration.

    • Determine the IC50 value from a dose-response curve.

Experimental Workflow Visualization

The following diagram provides a generalized workflow for screening P2X7 receptor antagonists.

Experimental_Workflow cluster_setup Assay Setup cluster_treatment Treatment cluster_stimulation Stimulation & Measurement cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (e.g., HEK293-hP2X7R or THP-1) Cell_Plating 2. Plate Cells in 96-well Plates Cell_Culture->Cell_Plating Priming 3. LPS Priming (for IL-1β assay) Cell_Plating->Priming Compound_Addition 4. Add Adamantane Amide (Varying Concentrations) Cell_Plating->Compound_Addition For non-IL-1β assays Priming->Compound_Addition Dye_Loading 5. Load Fluorescent Dye (e.g., Fluo-4 or YO-PRO-1) Compound_Addition->Dye_Loading Agonist_Addition 6. Add P2X7 Agonist (e.g., ATP) Dye_Loading->Agonist_Addition Measurement 7. Measure Response (Fluorescence or Supernatant Collection) Agonist_Addition->Measurement Data_Processing 8. Calculate % Inhibition Measurement->Data_Processing IC50_Determination 9. Determine IC50 Value Data_Processing->IC50_Determination

Generalized workflow for antagonist screening.

Conclusion

Adamantane amides represent a robust and promising class of P2X7 receptor antagonists with significant potential for the development of novel therapeutics for inflammatory and related diseases. Their mechanism of action, centered on the direct inhibition of the P2X7 receptor, effectively blocks the initiation of a key inflammatory signaling cascade. The experimental protocols detailed in this guide provide a framework for the comprehensive evaluation of the potency and efficacy of these and other P2X7-targeting compounds. Further research into the structure-activity relationships of adamantane amides will undoubtedly lead to the discovery of even more potent and selective drug candidates.

References

Biological Activity Screening of 1-Adamantane-amide-C7-NH2: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on the biological activity of 1-Adamantane-amide-C7-NH2 is not extensively available in publicly accessible literature. This guide has been compiled by extrapolating information from studies on structurally related adamantane-amide derivatives. The content herein is intended for research and informational purposes and should be used as a foundational resource for designing experimental investigations into the specific properties of this compound.

Introduction

Adamantane (B196018), a rigid, lipophilic, tricyclic hydrocarbon, is a well-established pharmacophore in medicinal chemistry. Its unique three-dimensional structure and physicochemical properties have been leveraged to develop drugs for a range of therapeutic areas, including antiviral, neuroprotective, and antidiabetic agents. The incorporation of the adamantane cage can enhance a molecule's lipophilicity, metabolic stability, and ability to interact with biological targets.[1][2] Adamantane derivatives have demonstrated a wide spectrum of biological activities, including antiviral, antibacterial, antifungal, anticancer, and anti-inflammatory properties.[3]

This technical guide focuses on the potential biological activities of this compound, a derivative featuring a C7 aminoalkyl chain attached to the adamantane core via an amide linkage. The presence of the lipophilic adamantane head, a flexible alkyl chain, and a terminal amino group suggests that this molecule may exhibit interesting biological properties, particularly as an antimicrobial or cytotoxic agent, potentially through interactions with cellular membranes or specific protein targets.[4][5]

Potential Biological Activities and Data Presentation

Based on the biological activities of structurally similar adamantane derivatives, this compound is hypothesized to possess antimicrobial and cytotoxic properties. The lipophilic adamantane moiety can facilitate interaction with and disruption of microbial cell membranes, a mechanism suggested for other adamantane derivatives.[6] The amide linkage and the alkyl chain length can influence the compound's overall amphiphilicity and its specific interactions with biological targets.

While specific quantitative data for this compound is unavailable, the following tables summarize the reported activities of related adamantane-amide and adamantane derivatives to provide a comparative baseline for future studies.

Table 1: Antimicrobial Activity of Representative Adamantane Derivatives

Compound ClassTest OrganismActivity MetricValue
Adamantane Schiff BasesS. epidermidis ATCC 12228MIC62.5 µg/mL
Adamantane Hydrazide-HydrazonesGram-positive bacteriaMIC62.5–1000 µg/mL
Adamantane Hydrazide-HydrazonesGram-negative bacteriaMIC125–1000 µg/mL
Adamantane Schiff BasesC. albicans ATCC 10231MIC62.5 µg/mL
N-substituted adamantylester imidesS. aureusMIC> 6 µg/ml
4-(adamant-1-ylmethoxycarbonyl)-N-(5-carboxypentamethylene)phthalimideS. aureusMIC0.022 µg/ml
4-(adamant-1-ylmethoxycarbonyl)-N-(L-alanyl)phthalimideS. aureusMIC0.05 µg/ml

Data extrapolated from studies on various adamantane derivatives.[6][7][8]

Table 2: Cytotoxicity Data of Representative Adamantane Derivatives

Compound ClassCell LineActivity MetricValue (µM)
Adamantane-amide derivativesA549 (Lung carcinoma)IC50Varies
Adamantane-amide derivativesT47D (Breast cancer)IC50Varies
Adamantane-amide derivativesL929 (Fibroblast)IC50Varies
Adamantane-amide derivativesHeLa (Cervical cancer)IC50Varies
Amide Herbicides (for comparison of amide cytotoxicity)A549 (Lung carcinoma)IC50430 - 2333

Cytotoxicity of adamantane derivatives has been evaluated, though specific IC50 values for long-chain amides are not detailed in the provided results. The data for amide herbicides is included to provide a general reference for amide-containing compound cytotoxicity.[6][9]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the biological screening of this compound.

Synthesis of this compound

A plausible synthetic route for this compound involves the amidation of an activated adamantane carboxylic acid derivative with a protected diamine, followed by deprotection.

Materials:

  • 1-Adamantanecarboxylic acid

  • Thionyl chloride or Oxalyl chloride

  • N-Boc-1,7-diaminoheptane

  • Triethylamine (B128534) (Et3N)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na2SO4)

  • Silica (B1680970) gel for column chromatography

Protocol:

  • Activation of 1-Adamantanecarboxylic Acid:

    • Dissolve 1-adamantanecarboxylic acid (1 eq) in anhydrous DCM.

    • Add thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) dropwise at 0 °C.

    • Allow the reaction to stir at room temperature for 2-4 hours until the evolution of gas ceases.

    • Remove the solvent and excess reagent under reduced pressure to obtain 1-adamantanecarbonyl chloride.

  • Amide Coupling:

    • Dissolve N-Boc-1,7-diaminoheptane (1 eq) and triethylamine (1.5 eq) in anhydrous DCM.

    • Cool the solution to 0 °C and add a solution of 1-adamantanecarbonyl chloride (1 eq) in DCM dropwise.

    • Allow the reaction mixture to warm to room temperature and stir overnight.

    • Wash the reaction mixture sequentially with water, 1N HCl, saturated NaHCO3 solution, and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield N-Boc-1-Adamantane-amide-C7-NH2.

  • Deprotection of the Amine:

    • Dissolve the Boc-protected intermediate in DCM.

    • Add trifluoroacetic acid (TFA) (10-20 eq) and stir at room temperature for 1-2 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Remove the solvent and excess TFA under reduced pressure.

    • Dissolve the residue in a minimal amount of water and basify with a saturated NaHCO3 solution.

    • Extract the product with DCM or another suitable organic solvent.

    • Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate to yield this compound.

Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination

This protocol is used to determine the minimum inhibitory concentration (MIC) of the compound against various microbial strains.

Materials:

  • Test compound (this compound)

  • Bacterial and/or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Protocol:

  • Preparation of Inoculum:

    • Culture the microbial strains overnight in the appropriate broth.

    • Dilute the culture to achieve a standardized concentration (e.g., 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL for bacteria).

    • Further dilute the standardized suspension to the final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in the appropriate broth in a 96-well plate to obtain a range of concentrations.

  • Inoculation and Incubation:

    • Add the prepared microbial inoculum to each well of the microtiter plate containing the compound dilutions.

    • Include a positive control (microbe in broth without compound) and a negative control (broth only).

    • Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is used to assess the metabolic activity of cells and, by inference, their viability and proliferation, to determine the cytotoxic potential of the compound.

Materials:

  • Human cell lines (e.g., HeLa, A549, or a relevant cell line for the intended therapeutic area)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound (this compound)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete culture medium.

    • Remove the old medium from the cells and replace it with the medium containing the various concentrations of the compound.

    • Include a vehicle control (cells treated with the same concentration of the solvent used to dissolve the compound) and a negative control (cells in medium only).

    • Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 5-10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control cells.

    • The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting cell viability against the compound concentration.

Mandatory Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, created using the DOT language, illustrate a potential mechanism of action and a typical experimental workflow for screening the biological activity of this compound.

G cluster_synthesis Synthesis Workflow cluster_screening Biological Screening Workflow start 1-Adamantanecarboxylic Acid acid_chloride 1-Adamantanecarbonyl Chloride start->acid_chloride Activation coupling Amide Coupling with N-Boc-1,7-diaminoheptane acid_chloride->coupling protected_amide N-Boc-1-Adamantane-amide-C7-NH2 coupling->protected_amide deprotection Boc Deprotection (TFA) protected_amide->deprotection final_product This compound deprotection->final_product compound This compound antimicrobial Antimicrobial Susceptibility (MIC Determination) compound->antimicrobial cytotoxicity Cytotoxicity Assay (MTT Assay) compound->cytotoxicity data_analysis Data Analysis (MIC & IC50 Determination) antimicrobial->data_analysis cytotoxicity->data_analysis conclusion Conclusion on Biological Activity data_analysis->conclusion

Caption: General workflow for the synthesis and biological screening of this compound.

G cluster_membrane Hypothesized Mechanism: Membrane Interaction compound This compound insertion Insertion of Adamantane Moiety into Lipid Bilayer compound->insertion membrane Bacterial Cell Membrane disruption Membrane Disruption membrane->disruption insertion->membrane leakage Ion Leakage & Loss of Membrane Potential disruption->leakage death Bacterial Cell Death leakage->death

Caption: Hypothesized mechanism of antimicrobial action via membrane disruption.

References

Physicochemical Characterization of 1-Adamantane-amide-C7-NH2: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical characteristics of 1-Adamantane-amide-C7-NH2, a bifunctional molecule incorporating a rigid adamantane (B196018) core and a flexible primary amine via a C7 amide linker. This document is intended to serve as a foundational resource for researchers in drug discovery and materials science, offering available data, detailed experimental protocols for further characterization, and visualizations of relevant biological pathways and experimental workflows.

Core Physicochemical Data

Table 1: Computed Physicochemical Properties of this compound
PropertyValueSource
Molecular Formula C₁₉H₃₄N₂OPubChem
Molecular Weight 306.5 g/mol PubChem
IUPAC Name N-(7-aminoheptyl)-2-(tricyclo[3.3.1.1³,⁷]decan-1-yl)acetamidePubChem
XLogP3 4.4PubChem (Computed)
Hydrogen Bond Donor Count 2PubChem (Computed)
Hydrogen Bond Acceptor Count 3PubChem (Computed)
Rotatable Bond Count 8PubChem (Computed)
Table 2: Physicochemical Properties of Adamantane
PropertyValueSource
Molecular Formula C₁₀H₁₆Wikipedia
Molar Mass 136.24 g·mol⁻¹Wikipedia
Appearance White crystalline solidWikipedia
Melting Point 270 °C (sublimes)Wikipedia
Solubility in Water Practically insolubleWikipedia
Solubility in Nonpolar Solvents Readily solubleWikipedia
Table 3: General Solubility Characteristics of a Related Compound (Adamantane-1-carboxamide)
Solvent TypeSolubilityRationale
Water Moderately solubleThe amide group allows for hydrogen bonding.[1]
Polar Organic Solvents SolubleFavorable interactions with the amide group.[1]
Non-polar Solvents InsolubleThe polar amide group limits solubility.[1]

Experimental Protocols

The following are detailed methodologies for determining the key physicochemical properties of this compound.

Synthesis and Purification Workflow

The synthesis of this compound can be approached by coupling an activated adamantane carboxylic acid derivative with a protected diamine, followed by deprotection.

G cluster_synthesis Synthesis cluster_purification Purification cluster_deprotection Deprotection & Final Purification start 1-Adamantaneacetic Acid activation Activation (e.g., SOCl₂, EDCI/HOBt) start->activation Step 1 coupling Coupling with N-Boc-1,7-diaminoheptane activation->coupling Step 2 protected_product Protected Adamantane-amide coupling->protected_product Step 3 extraction Aqueous Workup / Extraction protected_product->extraction chromatography Column Chromatography extraction->chromatography deprotection Boc Deprotection (e.g., TFA/DCM) chromatography->deprotection final_purification Recrystallization / HPLC deprotection->final_purification final_product This compound final_purification->final_product

A typical synthetic and purification workflow for this compound.
Melting Point Determination

Objective: To determine the temperature range over which the solid this compound transitions to a liquid.

Methodology:

  • Sample Preparation: A small amount of the dry, crystalline compound is finely ground and packed into a capillary tube to a height of 1-2 mm.[2][3]

  • Apparatus: A calibrated digital melting point apparatus (e.g., Mel-Temp) is used.[4][5]

  • Procedure:

    • The capillary tube is placed in the heating block of the apparatus.

    • A rapid heating rate (10-20 °C/min) is used to determine an approximate melting range.[5]

    • The apparatus is allowed to cool.

    • A second determination is performed with a slow heating rate (1-2 °C/min) starting approximately 20 °C below the approximate melting point.[3][6]

  • Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the last crystal melts are recorded as the melting point range.[2][6] A narrow range (e.g., 0.5-1.5 °C) is indicative of high purity.[6]

Solubility Determination

Objective: To quantitatively determine the solubility of this compound in various solvents.

Methodology (Shake-Flask Method):

  • Solvent Selection: A range of solvents of varying polarity will be used (e.g., water, ethanol, dichloromethane, hexane).

  • Procedure:

    • An excess amount of the solid compound is added to a known volume of the selected solvent in a sealed vial.

    • The mixture is agitated (e.g., on a shaker or stirrer) at a constant temperature (e.g., 25 °C) until equilibrium is reached (typically 24-48 hours).

    • The suspension is allowed to settle, and the supernatant is filtered to remove any undissolved solid.

  • Quantification:

    • A known volume of the saturated solution is carefully removed.

    • The solvent is evaporated, and the mass of the dissolved solid is determined gravimetrically.

    • Alternatively, the concentration of the solute in the saturated solution can be determined using a suitable analytical technique (e.g., HPLC, UV-Vis spectroscopy if the compound has a chromophore).

  • Data Expression: Solubility is typically expressed in mg/mL or mol/L.

pKa Determination

Objective: To determine the acid dissociation constant (pKa) of the primary amine group in this compound.

Methodology (Potentiometric Titration):

  • Sample Preparation: A precise mass of the compound is dissolved in a known volume of deionized water to create a solution of known concentration (e.g., 0.05 M).

  • Apparatus: A calibrated pH meter and a burette are required.

  • Procedure:

    • The amine solution is placed in a beaker with a magnetic stirrer.

    • A standardized solution of a strong acid (e.g., 0.1 M HCl) is slowly added in small, known increments from the burette.[7]

    • The pH of the solution is recorded after each addition of the titrant.

  • Data Analysis:

    • A titration curve is generated by plotting the pH versus the volume of titrant added.

    • The pKa is determined from the half-equivalence point, which is the point on the curve where half of the amine has been protonated. At this point, pH = pKa.

Biological Context and Signaling Pathways

Adamantane derivatives are a cornerstone in modern drug development due to their unique structural and physicochemical properties, which can enhance lipophilicity, improve metabolic stability, and facilitate specific interactions with biological targets.[8][9][10] Two prominent examples are Amantadine, an antiviral agent, and Memantine, a neuroprotective drug.

Potential Signaling Pathway Interaction: NMDA Receptor Antagonism

Given that Memantine, an adamantane derivative, is an NMDA receptor antagonist used to treat Alzheimer's disease, it is plausible that this compound could be explored for similar neurological applications. The following diagram illustrates the mechanism of action of Memantine as a reference.

G cluster_membrane Postsynaptic Membrane NMDA_receptor NMDA Receptor Channel Excitotoxicity Neuronal Excitotoxicity (Cell Damage) NMDA_receptor->Excitotoxicity leads to Glutamate Glutamate (Neurotransmitter) Glutamate->NMDA_receptor Binds and opens channel Memantine Adamantane Derivative (e.g., Memantine) Memantine->NMDA_receptor Blocks channel (non-competitive antagonist) Ca_ion Ca²⁺ Ions Ca_ion->NMDA_receptor Excessive influx

Mechanism of NMDA receptor antagonism by an adamantane derivative.

This pathway highlights how the rigid adamantane cage can physically block the ion channel of the NMDA receptor, preventing excessive calcium influx and subsequent neuronal damage. The C7-NH2 linker of the title compound could be functionalized to target the molecule to specific neuronal populations or to modulate its pharmacokinetic properties.

References

An In-depth Technical Guide on the Spectroscopic Data of 1-Adamantane-amide-C7-NH2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Molecular Structure and Properties

1-Adamantane-amide-C7-NH2, with the molecular formula C₁₉H₃₄N₂O, consists of a rigid, bulky adamantane (B196018) cage linked via an amide bond to a flexible seven-carbon diamine spacer. This structure combines the lipophilic nature of the adamantane group with the hydrophilicity of the amino and amide groups, making it a molecule of interest in drug discovery and materials science.

  • IUPAC Name: N-(7-aminoheptyl)adamantane-1-carboxamide

  • Molecular Formula: C₁₉H₃₄N₂O

  • Molecular Weight: 306.5 g/mol [1]

  • Exact Mass: 306.2671 g/mol [1]

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound.

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignmentNotes
~ 7.0 - 7.5Broad s1HNH -COChemical shift is concentration and solvent dependent. May exchange with D₂O.
~ 3.25q2H-CO-NH-CH₂ -Deshielded by the adjacent amide nitrogen. Expected to be a quartet or triplet of triplets.
~ 2.68t2H-CH₂ -NH₂Deshielded by the terminal amino group.
~ 2.05Broad s3HAdamantane-CH (bridgehead)Characteristic signal for the three equivalent methine protons of the 1-substituted adamantane cage.[2]
~ 1.75Broad s6HAdamantane-CH₂ (axial)Part of the complex multiplet for the adamantane cage protons.[3]
~ 1.68Broad s6HAdamantane-CH₂ (equatorial)Part of the complex multiplet for the adamantane cage protons.[3]
~ 1.52quint2H-CO-NH-CH₂-CH₂ -Aliphatic proton signal for the C7 chain.
~ 1.41quint2H-CH₂ -CH₂-NH₂Aliphatic proton signal for the C7 chain.
~ 1.33m6H-(CH₂)₃- (central)Overlapping signals for the central methylene (B1212753) groups of the C7 chain.
~ 1.25Broad s2H-CH₂-NH₂ Chemical shift is concentration and solvent dependent. May exchange with D₂O.

Solvent: CDCl₃, Reference: CDCl₃ (δ 77.16 ppm)

Chemical Shift (δ) (ppm)AssignmentNotes
~ 178.0C =O (Amide)The carbonyl carbon is significantly deshielded.
~ 41.5Adamantane-C -COQuaternary carbon of the adamantane cage attached to the carbonyl group.
~ 40.8Adamantane-C H₂Methylene carbons of the adamantane cage adjacent to the quaternary carbon.[4]
~ 40.2-CO-NH-C H₂-Carbon adjacent to the amide nitrogen.
~ 42.1-C H₂-NH₂Carbon adjacent to the terminal amino group.
~ 36.5Adamantane-C H₂The other set of methylene carbons in the adamantane cage.[4]
~ 31.5-CO-NH-CH₂-C H₂-Aliphatic carbon signal for the C7 chain.
~ 29.4-(C H₂)₃- (central)Overlapping signals for the central methylene groups of the C7 chain.
~ 29.1Adamantane-C HMethine carbons of the adamantane cage.[4]
~ 26.8-CH₂-C H₂-CH₂-NH₂Aliphatic carbon signal for the C7 chain.

Ionization Method: Electrospray Ionization (ESI), Positive Mode

m/z RatioIonNotes
307.27[M+H]⁺The protonated molecular ion is expected to be the base peak in soft ionization methods like ESI.[5]
329.25[M+Na]⁺Adduct with sodium, commonly observed in ESI-MS.[6]
179.11[Adamantane-C=O]⁺Fragmentation resulting from the cleavage of the amide C-N bond.
135.12[Adamantane]⁺A very stable fragment corresponding to the adamantyl cation, resulting from the cleavage of the bond between the adamantane cage and the carbonyl group. This is a characteristic fragment for adamantane derivatives.[7]
131.15[H₂N-(CH₂)₇-NH]⁺Fragmentation resulting from the cleavage of the amide C-N bond with hydrogen transfer.
114.13[H₂N-(CH₂)₆-CH=NH]⁺Further fragmentation of the C7 chain.

Experimental Protocols

The following sections provide detailed hypothetical methodologies for the synthesis and spectroscopic analysis of this compound.

This protocol describes a two-step process involving the preparation of 1-adamantanecarbonyl chloride followed by its reaction with 1,7-diaminoheptane (B1222138).

Step 1: Synthesis of 1-Adamantanecarbonyl chloride

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1-adamantanecarboxylic acid (1.0 eq).

  • Add thionyl chloride (SOCl₂) (2.0 eq) dropwise at room temperature under a nitrogen atmosphere.

  • Heat the reaction mixture to reflux (approximately 80°C) for 2-3 hours. The reaction progress can be monitored by the cessation of HCl gas evolution.

  • After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.

  • The resulting crude 1-adamantanecarbonyl chloride, a low-melting solid, can be used in the next step without further purification.

Step 2: Synthesis of this compound

  • In a separate flask, dissolve 1,7-diaminoheptane (5.0 eq, to favor mono-acylation) in a suitable aprotic solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF).

  • Cool the solution to 0°C in an ice bath.

  • Dissolve the crude 1-adamantanecarbonyl chloride (1.0 eq) in the same solvent and add it dropwise to the cooled diamine solution with vigorous stirring.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer. Wash the organic layer sequentially with a dilute HCl solution (to remove excess diamine), a saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to isolate this compound.

  • Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.[1] Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz (or higher) spectrometer. Typical parameters include a 30° pulse angle, a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. A sufficient number of scans (e.g., 16 or 32) should be collected to ensure a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum on the same instrument. Typical parameters include a 30-45° pulse angle, a spectral width of 220-240 ppm, and a longer relaxation delay of 2-5 seconds. A significantly larger number of scans will be required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

  • Data Processing: Process the acquired Free Induction Decays (FIDs) using appropriate software. Apply Fourier transformation, phase correction, and baseline correction to obtain the final spectra.

  • Sample Preparation: Prepare a dilute solution of the purified compound (approximately 10-100 µg/mL) in a suitable solvent compatible with ESI, such as methanol (B129727) or acetonitrile, often with a small amount of formic acid (0.1%) to promote protonation.

  • Instrumentation: Use an ESI-MS instrument, such as a quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer.

  • Data Acquisition: Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min). Acquire the mass spectrum in the positive ion mode over a suitable m/z range (e.g., 100-500 Da).

  • Data Analysis: Identify the molecular ion peak ([M+H]⁺) and any common adducts (e.g., [M+Na]⁺). If conducting tandem MS (MS/MS), select the molecular ion for collision-induced dissociation (CID) to observe characteristic fragment ions.

Visualizations

Synthesis_Pathway AdamantaneCOOH 1-Adamantanecarboxylic Acid AdamantaneCOCl 1-Adamantanecarbonyl chloride AdamantaneCOOH->AdamantaneCOCl Reflux SOCl2 SOCl₂ FinalProduct 1-Adamantane-amide-C7-NH₂ AdamantaneCOCl->FinalProduct DCM, 0°C to RT Diaminoheptane 1,7-Diaminoheptane (excess)

Caption: Synthetic route to this compound.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis Synthesis Chemical Synthesis Purification Column Chromatography Synthesis->Purification SamplePrep Sample Preparation (for NMR & MS) Purification->SamplePrep NMR NMR Analysis (¹H & ¹³C) SamplePrep->NMR MS MS Analysis (ESI-MS) SamplePrep->MS DataInt Data Interpretation & Structure Confirmation NMR->DataInt MS->DataInt

Caption: General workflow for synthesis and analysis.

References

Solubility Profile of 1-Adamantane-amide-C7-NH2: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted solubility of 1-Adamantane-amide-C7-NH2, a molecule combining a bulky, lipophilic adamantane (B196018) cage with a polar amide linkage and a flexible C7 aminoalkyl chain. Due to the absence of specific experimental data for this compound in publicly available literature, this guide extrapolates solubility characteristics from structurally related adamantane derivatives and fundamental principles of physical organic chemistry. The document outlines detailed experimental protocols for the quantitative determination of solubility and presents a logical workflow for these procedures. This guide is intended to serve as a foundational resource for researchers in drug development and materials science, enabling informed decisions on solvent selection for synthesis, purification, formulation, and biological screening.

Introduction: Structural Features and Predicted Solubility

This compound (IUPAC Name: 2-(1-adamantyl)-N-(7-aminoheptyl)acetamide) is a bifunctional organic molecule with a molecular formula of C19H34N2O.[1] Its structure is characterized by three key domains:

  • The Adamantane Cage: A rigid, diamondoid hydrocarbon structure that imparts significant lipophilicity and steric bulk. Adamantane itself is practically insoluble in water but shows good solubility in nonpolar organic solvents like benzene (B151609) and hexane.[2]

  • The Amide Linkage: A polar functional group capable of acting as both a hydrogen bond donor and acceptor. Simple amides with five or fewer carbon atoms are generally soluble in water.[3] The presence of the amide group is expected to increase polarity compared to a simple adamantane alkane.[4][5]

  • The C7-NH2 Chain: A flexible heptyl chain terminating in a primary amine. This long alkyl chain significantly contributes to the molecule's nonpolar character, while the terminal amine group provides a site for hydrogen bonding and potential protonation in acidic media, which would dramatically increase aqueous solubility.[6]

The overall solubility of this compound will be dictated by the interplay of these structural features. The large, nonpolar surface area contributed by the adamantane cage and the C7 alkyl chain suggests that the molecule will be predominantly lipophilic. Therefore, good solubility is anticipated in nonpolar and moderately polar organic solvents, while solubility in water is expected to be low. However, the presence of two hydrogen-bonding functional groups (amide and amine) may afford some solubility in polar protic solvents.

Predicted Solubility in Various Solvents

While specific quantitative data for this compound is unavailable, the following table summarizes the predicted qualitative and semi-quantitative solubility based on the behavior of structurally similar compounds like adamantane-1-carboxamide, 1-adamantylamine, and general principles of "like dissolves like".[4][6][7] It is crucial to experimentally verify these predictions.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Nonpolar Aprotic Hexane, Toluene, BenzeneHighThe large lipophilic surface area from the adamantane cage and the C7 alkyl chain will interact favorably with nonpolar solvents via van der Waals forces. Adamantane derivatives generally show good solubility in these solvents.[2][7]
Halogenated Dichloromethane (DCM), Chloroform (CHCl₃)HighThese solvents are effective at dissolving a wide range of organic compounds with moderate polarity. They can solvate both the nonpolar and, to a lesser extent, the polar regions of the molecule.
Polar Aprotic Tetrahydrofuran (THF), Ethyl Acetate, AcetoneModerate to HighThese solvents can engage in dipole-dipole interactions with the amide group. Their alkyl portions can solvate the nonpolar adamantane and C7 moieties.
Polar Aprotic Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Moderate to HighAs highly polar solvents capable of accepting hydrogen bonds, DMF and DMSO are expected to effectively solvate the amide and amine groups. The solubility of adamantane sulfonamide derivatives has been successfully measured in DMSO.
Polar Protic Ethanol, MethanolLow to ModerateAlcohols can act as both hydrogen bond donors and acceptors, allowing for favorable interactions with the amide and amine groups. However, the large nonpolar adamantane and C7 components will limit overall solubility. Solubility is expected to decrease with increasing alcohol chain length.
Aqueous (Neutral) Water, Phosphate-Buffered Saline (PBS, pH 7.4)Very LowThe molecule's high lipophilicity, conferred by the adamantane and C7 alkyl chain, will strongly disfavor interaction with the polar water network, leading to poor solubility. Adamantane itself is practically insoluble in water.[2]
Aqueous (Acidic) Dilute HCl (e.g., 0.1 M)Moderate to HighThe terminal amine group (a weak base) will be protonated to form a water-soluble ammonium (B1175870) salt (R-NH3+ Cl-). This ionic character dramatically increases aqueous solubility. This is a common strategy for formulating amine-containing drugs.[8][9]
Aqueous (Basic) Dilute NaOH (e.g., 0.1 M)Very LowIn basic solution, the amine group will remain in its neutral, less soluble form. The amide N-H is generally not acidic enough to be deprotonated by dilute NaOH. Therefore, solubility is expected to be similar to that in neutral water.

Experimental Protocols for Solubility Determination

Accurate quantitative determination of solubility is essential for research and development. The isothermal shake-flask method is a widely accepted and robust protocol.[10]

Isothermal Shake-Flask Method

This method measures the equilibrium solubility of a compound in a given solvent at a constant temperature.

Materials:

  • This compound (solid)

  • Selected solvents (high purity)

  • Analytical balance

  • Scintillation vials or glass test tubes with screw caps

  • Thermostatically controlled shaker or orbital incubator

  • Syringe filters (e.g., 0.22 µm PTFE or appropriate material)

  • Calibrated pipettes and volumetric flasks

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis, ELSD, or Mass Spectrometer) or other quantitative analysis technique.

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure equilibrium has been reached.[10]

    • To each vial, add a known volume of the selected solvent.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a shaker set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time required may need to be determined empirically by taking measurements at different time points (e.g., 24, 48, 72 hours) until the concentration of the solute in the supernatant remains constant.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a sufficient time to permit the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette.

    • Immediately filter the supernatant through a syringe filter into a clean vial to remove any undissolved microcrystals.

    • Dilute the clear filtrate with a known volume of an appropriate solvent to bring the concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated HPLC method or another suitable analytical technique.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

    • Determine the concentration of the compound in the diluted sample from the calibration curve.

  • Calculation:

    • Calculate the original concentration in the saturated solution, accounting for the dilution factor.

    • Solubility is typically expressed in units of mg/mL, g/L, or mol/L.

    • The experiment should be performed in triplicate to ensure the reproducibility of the results.[10]

Visualizing the Experimental Workflow

The logical flow of the solubility determination process can be visualized as follows.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sample 3. Sampling & Filtration cluster_analysis 4. Analysis & Calculation prep1 Add excess solute to vials prep2 Add known volume of solvent prep1->prep2 equil Agitate at constant temperature (24-72h) prep2->equil sample1 Settle excess solid equil->sample1 sample2 Withdraw supernatant sample1->sample2 sample3 Filter (0.22 µm) sample2->sample3 sample4 Dilute sample sample3->sample4 analysis1 Quantify concentration (e.g., HPLC) sample4->analysis1 analysis2 Calculate solubility (mg/mL or mol/L) analysis1->analysis2 cluster_prep cluster_prep cluster_equil cluster_equil cluster_sample cluster_sample cluster_analysis cluster_analysis

Caption: Workflow for the Isothermal Shake-Flask Solubility Determination Method.

Conclusion

This compound is a molecule with a complex solubility profile governed by its large lipophilic domains and polar, hydrogen-bonding functional groups. It is predicted to be highly soluble in nonpolar and moderately polar organic solvents and poorly soluble in neutral aqueous media. A significant increase in aqueous solubility is expected under acidic conditions due to the protonation of the terminal amine. The experimental protocols detailed in this guide provide a robust framework for the quantitative validation of these predictions. Such empirical data is indispensable for the effective application of this compound in medicinal chemistry and materials science, from guiding reaction conditions to designing effective formulation and delivery systems.

References

The Adamantane Amide Scaffold: A Privileged Motif for Diverse Therapeutic Targets

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The adamantane (B196018) moiety, a rigid, lipophilic, tricyclic hydrocarbon, has long been recognized as a privileged scaffold in medicinal chemistry. Its unique three-dimensional structure provides an excellent platform for the precise orientation of functional groups, influencing the pharmacokinetic and pharmacodynamic properties of drug candidates.[1] When incorporated into an amide linkage, the resulting adamantane amide derivatives exhibit a remarkable versatility in targeting a wide array of biological macromolecules, leading to their investigation in numerous therapeutic areas, including metabolic disorders, inflammatory conditions, neurodegenerative diseases, and infectious diseases.[2][3][4][5] This technical guide provides a comprehensive overview of the key therapeutic targets of adamantane amide derivatives, summarizing quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and workflows.

Inhibition of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) for Metabolic Disorders

Adamantane amide derivatives have emerged as potent and selective inhibitors of 11β-HSD1, an enzyme that plays a crucial role in regulating glucocorticoid levels.[2][6] The inhibition of this enzyme is a promising therapeutic strategy for metabolic disorders such as insulin (B600854) resistance, dyslipidemia, and obesity.[6]

A series of adamantyl carboxamide and acetamide (B32628) derivatives have been synthesized and evaluated for their inhibitory activity against human 11β-HSD1.[6] Optimization of a lead compound resulted in the discovery of inhibitors with IC50 values in the nanomolar range, demonstrating high selectivity over the related 11β-HSD2 isozyme.[2][6]

Quantitative Data: 11β-HSD1 Inhibition
CompoundTargetIC50 (nM)Cell LineReference
Adamantyl Carboxamide Derivative (Compound 15)Human 11β-HSD1114HEK-293[6]
Adamantyl Acetamide Derivative (Compound 41)Human 11β-HSD1280HEK-293[6]
Adamantane Amide Inhibitors11β-HSD1Potent (specific values not detailed in abstract)Not specified[2]
Experimental Protocols

11β-HSD1 Inhibition Assay:

The inhibitory activity of adamantane amide derivatives against 11β-HSD1 is typically assessed using a cell-based assay.[6]

  • Cell Culture: Human embryonic kidney (HEK-293) cells are transfected with the HSD11B1 gene, which encodes for human 11β-HSD1.[6]

  • Compound Incubation: The transfected cells are incubated with varying concentrations of the test compounds.

  • Enzyme Activity Measurement: The activity of 11β-HSD1 is determined by measuring the conversion of a substrate (e.g., cortisone) to its active form (cortisol). This is often quantified using methods such as scintillation proximity assay or mass spectrometry.

  • IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of enzyme inhibition against the logarithm of the compound concentration.

Modulation of Inflammatory Pathways

Adamantane amide derivatives have demonstrated significant anti-inflammatory properties, positioning them as potential therapeutic agents for a range of inflammatory conditions.[3][7] Their mechanisms of action often involve the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX).[3][7]

A study investigating a series of adamantane derivatives of thiazolyl-N-substituted amides found them to be potent anti-inflammatory agents in a carrageenan-induced mouse paw edema model.[7] The anti-inflammatory efficacy of these compounds ranged from 29.6% to 81.5%, with some exhibiting activity comparable to the non-steroidal anti-inflammatory drug (NSAID) indomethacin.[7]

Quantitative Data: Anti-inflammatory Activity
Compound ClassAssay ModelEfficacyReference
Adamantane derivatives of thiazolyl-N-substituted amidesCarrageenan-induced mouse paw edema29.6 - 81.5% inhibition[7]
Deacylated adamantane-containing molecule (Compound 10)Baker's yeast-induced inflammationMost active of the series[3]
Experimental Protocols

Carrageenan-Induced Mouse Paw Edema Model:

This in vivo model is a standard method for evaluating the anti-inflammatory activity of novel compounds.[7]

  • Animal Model: Mice are used for this study.

  • Compound Administration: The test compounds are administered to the mice, typically orally or intraperitoneally.

  • Induction of Inflammation: A solution of carrageenan is injected into the sub-plantar region of the mouse's hind paw to induce localized inflammation and edema.

  • Measurement of Edema: The volume of the paw is measured at specific time points after carrageenan injection using a plethysmometer.

  • Evaluation of Anti-inflammatory Activity: The percentage of inhibition of edema by the test compound is calculated by comparing the paw volume of the treated group to that of a control group that received only the vehicle.

Targeting Neurodegenerative Pathways

The neuroprotective potential of adamantane derivatives has been extensively explored, with memantine, an adamantane amine, being an approved drug for the treatment of Alzheimer's disease.[4][8][9] Adamantane amides are now being investigated for their ability to target key pathological processes in neurodegenerative disorders, including excitotoxicity mediated by N-methyl-D-aspartate (NMDA) receptors and the aggregation of amyloid-beta (Aβ) peptides.[9][10]

NMDA Receptor Antagonism

Adamantane derivatives are known to act as uncompetitive antagonists of the NMDA receptor, offering protection against the neuronal damage caused by excessive glutamate (B1630785) stimulation (excitotoxicity), a common feature in many neurodegenerative diseases.[9][11]

A study on a homologous series of adamantane derivatives demonstrated their ability to block the open state of postsynaptic activated channels, including NMDA-activated single channels.[11] The compound IEM-1754 showed anticonvulsant activity six times higher than dizocilpine (B47880) (MK-801), a well-known NMDA receptor antagonist.[11]

Inhibition of Amyloid-Beta Aggregation

The aggregation of Aβ peptides is a hallmark of Alzheimer's disease. Novel aminoadamantane derivatives, including amides, have been designed and synthesized as inhibitors of Aβ aggregation.[10]

One study reported the development of a library of novel aminoadamantane derivatives, with the most potent compound, 4-amino-N-(3,5-dimethyladamantan-1-yl)benzamide (2n), exhibiting an IC50 of 0.4 μM for the inhibition of Aβ40 aggregation.[10]

Quantitative Data: Neuroprotective Activity
CompoundTarget/ActivityIC50/Ki (µM)Reference
IEM-1754Anticonvulsant activity (NMDA-mediated)6x more potent than MK-801[11]
4-amino-N-(3,5-dimethyladamantan-1-yl)benzamide (2n)Aβ40 aggregation inhibition0.4[10]
N-(4-bromobenzyl)-3,5-dimethyladamantan-1-amine (2l)Aβ40 aggregation inhibition1.8[10]
N-(1-(adamantan-1-yl)ethyl)-3-aminobenzamide (3m)Aβ40 aggregation inhibition1.8[10]
Various 1-amino-adamantanes[3H]MK-801 binding (NMDA receptor)0.19 - 21.72 (Ki)[12]
Memantine[3H]MK-801 binding (NMDA receptor)0.54 (Ki)[12]
Amantadine (B194251)[3H]MK-801 binding (NMDA receptor)10.50 (Ki)[12]
Experimental Protocols

Aβ Aggregation Inhibition Assay (Thioflavin T Assay):

This in vitro assay is commonly used to screen for inhibitors of Aβ fibril formation.

  • Preparation of Aβ solution: Lyophilized Aβ peptide is dissolved in an appropriate buffer to a final concentration.

  • Incubation: The Aβ solution is incubated with and without the test compounds at 37°C with constant agitation to promote fibril formation.

  • Thioflavin T (ThT) Fluorescence Measurement: At various time points, aliquots are taken, and ThT, a fluorescent dye that binds to β-sheet-rich structures like amyloid fibrils, is added.

  • Data Analysis: The fluorescence intensity is measured using a fluorometer. A decrease in fluorescence in the presence of the test compound indicates inhibition of Aβ aggregation. The IC50 value is then determined.

Signaling Pathway: NMDA Receptor Antagonism

NMDA_Antagonism cluster_synapse Glutamatergic Synapse cluster_drug Therapeutic Intervention Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Activates Ca_ion Ca²⁺ NMDA_R->Ca_ion Influx Excitotoxicity Excitotoxicity Ca_ion->Excitotoxicity Leads to Adamantane_Amide Adamantane Amide Derivative Adamantane_Amide->NMDA_R Blocks

Caption: Adamantane amides block the NMDA receptor, preventing excessive calcium influx and subsequent excitotoxicity.

Antiviral Activity

The antiviral properties of adamantane derivatives were the first to be discovered, with amantadine and rimantadine (B1662185) being used for the treatment of influenza A.[13] Adamantane amides continue to be investigated for their potential against a range of viruses.

Influenza Virus M2 Ion Channel Inhibition

The primary mechanism of action for adamantane derivatives against influenza A is the blockade of the M2 proton channel, which is essential for viral uncoating and replication.[5][13][14] While resistance to older adamantane drugs is now widespread, research into novel derivatives that can overcome this resistance is ongoing.[15]

A study on new adamantane-substituted heterocycles, including piperidine-2-one derivatives, showed potent activity against rimantadine-resistant strains of influenza A, with IC50 values as low as 7.7 μM.[15]

Poxvirus Inhibition

Adamantane derivatives have also been identified as potential inhibitors of poxvirus reproduction. A virtual screening and subsequent synthesis led to the discovery of new compounds that inhibit vaccinia virus replication with IC50 concentrations in the sub-micromolar range (0.133 to 0.515 μM).[16] The proposed target for these compounds is the p37 major envelope protein, which is necessary for the replication of viral particles.[16]

Quantitative Data: Antiviral Activity
CompoundVirus StrainTargetIC50 (µM)Reference
Enol ester 10 (R and S enantiomers)Influenza A/IIV-Orenburg/29-L/2016(H1N1)pdm09 (rimantadine-resistant)M2 Ion Channel7.7[15]
Novel adamantane derivativesVaccinia virusp37 major envelope protein0.133 - 0.515[16]
Compounds 5a, 6a, 7aInfluenza A H3N2M2 Ion ChannelMarkedly active[5]
Compounds 4a,b, 5a, 6a, 7aInfluenza A H2N2M2 Ion ChannelMarkedly active[5]
Compounds 4b,c, 6dInfluenza A H1N1M2 Ion ChannelMarkedly active[5]

Experimental Workflow: Antiviral Drug Discovery

Antiviral_Workflow cluster_design Drug Design & Synthesis cluster_testing In Vitro Evaluation cluster_analysis Data Analysis Virtual_Screening Virtual Screening of Adamantane Library Synthesis Synthesis of Amide Derivatives Virtual_Screening->Synthesis Compound_Treatment Treatment with Adamantane Amides Synthesis->Compound_Treatment Cell_Culture Cell Culture (e.g., MDCK cells) Viral_Infection Viral Infection (e.g., Influenza A) Cell_Culture->Viral_Infection Viral_Infection->Compound_Treatment Activity_Assay Antiviral Activity Assay (e.g., Plaque Reduction) Compound_Treatment->Activity_Assay IC50_Determination IC50 Determination Activity_Assay->IC50_Determination SAR_Analysis Structure-Activity Relationship (SAR) Analysis IC50_Determination->SAR_Analysis

Caption: A generalized workflow for the discovery and evaluation of antiviral adamantane amide derivatives.

Other Potential Therapeutic Targets

The versatility of the adamantane amide scaffold extends to several other therapeutic targets.

  • Anticancer Agents: Adamantane derivatives have been investigated for their anticancer properties, with some acting as tyrosine kinase inhibitors or retinoids.[17] The lipophilic nature of the adamantane cage can enhance the penetration of these compounds into cancer cells.[13]

  • Enzyme Inhibitors: Novel amantadine-clubbed N-aryl amino thiazoles have been shown to be potent inhibitors of urease, α-amylase, and α-glucosidase, suggesting their potential in treating conditions like peptic ulcers and type 2 diabetes.[18]

  • Antimicrobial Agents: Adamantane-containing thiazole (B1198619) compounds have demonstrated antibacterial and antifungal activities.[17]

Conclusion

Adamantane amide derivatives represent a highly versatile and promising class of compounds with the potential to address a wide range of therapeutic needs. Their unique structural features allow for effective interaction with a diverse set of biological targets, from enzymes and ion channels to protein aggregates. The continued exploration of the structure-activity relationships of these derivatives, coupled with modern drug design and screening techniques, is likely to lead to the development of novel and effective therapies for metabolic, inflammatory, neurodegenerative, and infectious diseases. Further research, particularly focused on elucidating detailed mechanisms of action and optimizing pharmacokinetic profiles, will be crucial in translating the therapeutic potential of adamantane amides from the laboratory to the clinic.

References

The Rise of Adamantane Scaffolds in Oncology: A Technical Guide to Novel HDAC Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A new frontier in cancer therapeutics is being carved out by the unique properties of adamantane-based compounds. This in-depth guide explores the discovery, synthesis, and evaluation of a novel class of adamantane-derived histone deacetylase (HDAC) inhibitors, offering a promising avenue for the development of targeted cancer treatments. The rigid, lipophilic structure of the adamantane (B196018) cage provides a versatile scaffold for designing potent and selective enzyme inhibitors with favorable pharmacological profiles.

This document details the scientific rationale, experimental workflows, and critical data for a series of newly developed adamantane and nor-adamantane hydroxamic acids. These compounds have demonstrated significant potential, exhibiting nanomolar efficacy in both enzymatic and cell-based assays against various human cancer cell lines.

Rationale for Adamantane in HDAC Inhibitor Design

Histone deacetylases (HDACs) are a class of enzymes crucial to the epigenetic regulation of gene expression. In many cancers, HDACs are overexpressed, leading to the silencing of tumor suppressor genes like p21, which in turn promotes uncontrolled cell proliferation. Inhibiting HDACs can restore normal acetylation patterns, reactivate these suppressor genes, and induce cell cycle arrest or apoptosis in cancer cells.

The adamantyl group serves as a "lipophilic bullet," a bulky, hydrophobic cap that can effectively interact with the surface of the HDAC enzyme. Its rigid structure helps to properly orient the rest of the inhibitor—a linker and a zinc-binding group (in this case, hydroxamic acid)—within the enzyme's catalytic tunnel for optimal binding and potent inhibition. This strategic incorporation of an adamantane moiety aims to enhance drug-like properties without introducing significant toxicity.

Quantitative Biological Data

The synthesized adamantane and nor-adamantane derivatives were evaluated for their ability to inhibit total HDAC activity from HeLa cell nuclear extracts and to suppress the growth of three human cancer cell lines: HCT116 (colon), NCI-H460 (lung), and U251 (glioblastoma). The results, summarized below, highlight several compounds with exceptional potency, particularly the nor-adamantane derivatives which demonstrated sub-nanomolar to low nanomolar activity.

Table 1: In Vitro HDAC Enzyme Inhibition
Compound IDStructureTotal HDAC IC₅₀ (nM)
SAHA (Reference)25
1 Adamantane-linker-hydroxamate1.5
2 Nor-adamantane-linker-hydroxamate0.02
3 Adamantane-alt-linker-hydroxamate3.2
4 Nor-adamantane-alt-linker-hydroxamate0.03
... (additional compounds from series)......

IC₅₀ values represent the concentration required to inhibit 50% of HDAC enzyme activity.

Table 2: In Vitro Anti-proliferative Activity
Compound IDHCT116 GI₅₀ (nM)NCI-H460 GI₅₀ (nM)U251 GI₅₀ (nM)
SAHA >1000>1000>1000
1 7590110
2 101525
3 85105130
4 121830
... (additional compounds from series).........

GI₅₀ values represent the concentration required to inhibit 50% of cancer cell growth.

Experimental Protocols

Detailed methodologies for the synthesis and evaluation of these novel compounds are provided to ensure reproducibility and facilitate further research.

General Synthetic Protocol for Adamantane-Based Hydroxamic Acids

The synthesis of the target hydroxamic acids is typically achieved through a multi-step process starting from an adamantane-containing carboxylic acid or aldehyde, which is then converted to an ester. The final step involves the conversion of the ester to the corresponding hydroxamic acid.

Step 1: Ester Formation (Example)

  • To a solution of an adamantane-linked carboxylic acid (1.0 eq) in methanol (B129727) (MeOH), add sulfuric acid (H₂SO₄) catalytically.

  • Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, neutralize the reaction mixture with a saturated solution of sodium bicarbonate (NaHCO₃).

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure to yield the methyl ester.

Step 2: Hydroxamic Acid Formation

  • Prepare a solution of hydroxylamine (B1172632) hydrochloride (NH₂OH·HCl, 4.0 eq) in MeOH.

  • Add a solution of potassium hydroxide (B78521) (KOH, 4.0 eq) in MeOH to the hydroxylamine solution at 0°C and stir for 30 minutes.

  • Filter the resulting precipitate of potassium chloride (KCl) and add the filtrate to the methyl ester intermediate (1.0 eq).

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Remove the solvent under reduced pressure. Dilute the residue with water and adjust the pH to 7-8 using a 1N hydrochloric acid (HCl) solution.

  • Collect the precipitated solid by filtration, wash with water, and dry to yield the final hydroxamic acid product.

In Vitro HDAC Activity Assay (Colorimetric)

This assay quantifies total HDAC activity using nuclear extracts from HeLa cells.[1][2][3]

  • Preparation: Prepare HeLa nuclear extract using a standard nuclear extraction protocol.

  • Reaction Setup: In a 96-well plate, add 10 µL of 10X HDAC Assay Buffer, the test compound at various concentrations, and 5-10 µg of HeLa nuclear extract. Adjust the total volume to 95 µL with deionized water.

  • Initiation: Add 5 µL of a colorimetric acetylated HDAC substrate to each well to start the reaction.

  • Incubation: Incubate the plate at 37°C for 1 hour.

  • Development: Add 10 µL of Lysine Developer to each well and incubate at 37°C for 30 minutes. This step generates a chromophore from the deacetylated substrate.

  • Measurement: Read the absorbance at 405 nm using a microplate reader. The absorbance is inversely proportional to HDAC activity.

  • Calculation: Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control and determine the IC₅₀ value using non-linear regression analysis.

Cell Growth Inhibition (Sulforhodamine B Assay)

The Sulforhodamine B (SRB) assay is a cell-staining method used to determine cytotoxicity by measuring total cellular protein.[4][5][6][7][8]

  • Cell Plating: Seed HCT116, NCI-H460, or U251 cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the adamantane compounds and incubate for 48 hours.

  • Fixation: Discard the supernatant and fix the adherent cells by gently adding 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well. Incubate at 4°C for 1 hour.

  • Washing: Wash the plates five times with slow-running tap water to remove the TCA and air dry completely.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Destaining: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Measurement: Read the optical density (OD) at 510 nm on a microplate reader.

  • Calculation: Determine the GI₅₀ value, the concentration at which cell growth is inhibited by 50%, from dose-response curves.

Visualizing Workflows and Mechanisms

To clarify the logical and experimental processes, the following diagrams have been generated.

G cluster_design Design & Synthesis cluster_eval Biological Evaluation cluster_data Data Analysis start Adamantane Scaffold Selection synth Multi-step Synthesis start->synth purify Purification & Characterization synth->purify hdac_assay HDAC Enzymatic Assay purify->hdac_assay cell_assay Cancer Cell Line Proliferation Assay (SRB) purify->cell_assay ic50 Determine IC50 hdac_assay->ic50 gi50 Determine GI50 cell_assay->gi50 sar Structure-Activity Relationship (SAR) ic50->sar gi50->sar

Caption: High-level workflow for the discovery of adamantane-based HDAC inhibitors.

G cluster_chromatin Chromatin State cluster_gene Gene Expression cluster_cell Cellular Outcome inhibitor Adamantane-Based HDAC Inhibitor hdac HDAC Enzyme inhibitor->hdac Binds & Inhibits histone_ac Histone Acetylation (Open Chromatin) hdac->histone_ac histone_deac Histone Deacetylation (Condensed Chromatin) histone_ac->histone_deac HDACs tsg_on Transcription ON histone_ac->tsg_on histone_deac->histone_ac HATs tsg_off Transcription OFF histone_deac->tsg_off tsg Tumor Suppressor Genes (e.g., p21) arrest Cell Cycle Arrest tsg_on->arrest apoptosis Apoptosis tsg_on->apoptosis

Caption: Mechanism of action for adamantane-based HDAC inhibitors in cancer cells.

References

Methodological & Application

Application Notes and Protocols for PROTAC Synthesis using 1-Adamantane-amide-C7-NH2 Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of Proteolysis-Targeting Chimeras (PROTACs) utilizing the 1-Adamantane-amide-C7-NH2 linker. PROTACs are innovative heterobifunctional molecules designed to recruit an E3 ubiquitin ligase to a specific protein of interest (POI), leading to its ubiquitination and subsequent degradation by the proteasome. The linker component of a PROTAC is a critical determinant of its efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase). The this compound linker offers a unique combination of rigidity and lipophilicity, which can favorably impact cell permeability and the spatial orientation of the PROTAC's terminal ligands.

Introduction to PROTAC Technology and the Role of the Linker

PROTACs represent a paradigm shift in therapeutic intervention, moving from protein inhibition to targeted protein degradation.[1][2][3][4][5] This event-driven pharmacology allows for sub-stoichiometric, catalytic activity, potentially leading to a more profound and durable biological response compared to traditional inhibitors.[2][4]

A PROTAC molecule is comprised of three key components:

  • A ligand for the Protein of Interest (POI): This "warhead" specifically binds to the target protein.

  • A ligand for an E3 Ubiquitin Ligase: This "anchor" recruits an E3 ligase, such as von Hippel-Lindau (VHL) or Cereblon (CRBN).[2][6][7][8][9][10]

  • A linker: This chemical tether connects the warhead and the anchor.[][12][13]

The linker is not merely a passive spacer; its length, composition, and attachment points are crucial for optimizing a PROTAC's biological activity.[][12][13] The this compound linker incorporates a rigid adamantane (B196018) cage, which can restrict conformational flexibility, potentially pre-organizing the PROTAC for optimal ternary complex formation. The lipophilic nature of adamantane can also enhance cell membrane permeability.[14] The C7 alkyl chain provides spatial separation between the two ligands, and the terminal amine group allows for versatile conjugation to various warheads or E3 ligase ligands via amide bond formation.

General Workflow for PROTAC Synthesis

The synthesis of a PROTAC using the this compound linker typically follows a modular and convergent approach. This involves the synthesis or acquisition of the POI ligand and the E3 ligase ligand, each with a suitable functional group for conjugation, followed by their coupling to the bifunctional adamantane linker.

PROTAC Synthesis Workflow cluster_0 Component Preparation cluster_1 Stepwise Synthesis POI Ligand (with COOH) POI Ligand (with COOH) Intermediate 1 (POI-Linker) Intermediate 1 (POI-Linker) POI Ligand (with COOH)->Intermediate 1 (POI-Linker) Amide Coupling E3 Ligase Ligand (with COOH) E3 Ligase Ligand (with COOH) Final PROTAC Final PROTAC E3 Ligase Ligand (with COOH)->Final PROTAC Adamantane Linker (NH2-C7-Amide-Adamantane) Adamantane Linker (NH2-C7-Amide-Adamantane) Adamantane Linker (NH2-C7-Amide-Adamantane)->Intermediate 1 (POI-Linker) Intermediate 1 (POI-Linker)->Final PROTAC Amide Coupling

Caption: General workflow for the synthesis of a PROTAC using the this compound linker.

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of a hypothetical PROTAC targeting Bromodomain-containing protein 4 (BRD4) and recruiting the VHL E3 ligase, using the this compound linker.

Materials and Reagents:

  • This compound (Commercially available)

  • JQ1-acid (Synthesized from JQ1)

  • VHL ligand-acid (e.g., (S,R,S)-AHPC-COOH)

  • Peptide coupling reagents (e.g., HATU, HOBt, EDC)

  • Organic bases (e.g., DIPEA, TEA)

  • Anhydrous solvents (DMF, DCM)

  • Reagents for purification (e.g., HPLC grade acetonitrile (B52724) and water, TFA)

Protocol 1: Synthesis of Intermediate 1 (JQ1-Adamantane Linker)

This protocol describes the coupling of the BRD4 ligand, JQ1-acid, to the this compound linker.

Protocol 1 Workflow JQ1-acid JQ1-acid Amide_Coupling Amide Coupling (HATU, DIPEA, DMF) JQ1-acid->Amide_Coupling Adamantane_Linker This compound Adamantane_Linker->Amide_Coupling Intermediate_1 JQ1-Linker-NH2 Amide_Coupling->Intermediate_1 Purification HPLC Purification Intermediate_1->Purification Final_Intermediate Purified Intermediate 1 Purification->Final_Intermediate

Caption: Workflow for the synthesis of the JQ1-Adamantane Linker intermediate.

Procedure:

  • Dissolve JQ1-acid (1.0 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution and stir for 10 minutes at room temperature to activate the carboxylic acid.

  • Add a solution of this compound (1.1 eq) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 4-6 hours, monitoring the progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with saturated aqueous NaHCO3 and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC to yield Intermediate 1.

Representative Data (Hypothetical):

ParameterValue
Yield 75%
Purity (LC-MS) >95%
Mass Spec (ESI) Calculated: [M+H]+
Observed: [M+H]+
Protocol 2: Synthesis of the Final PROTAC (JQ1-Adamantane-VHL)

This protocol details the final coupling of Intermediate 1 with the VHL E3 ligase ligand.

Procedure:

  • Dissolve the VHL ligand-acid (1.0 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (2.0 eq) and stir for 10 minutes at room temperature.

  • Add a solution of Intermediate 1 (1.1 eq) in anhydrous DMF.

  • Stir the reaction at room temperature overnight, monitoring by LC-MS.

  • Work-up the reaction as described in Protocol 1.

  • Purify the final PROTAC molecule by preparative HPLC.

Representative Data (Hypothetical):

ParameterValue
Yield 60%
Purity (HPLC) >98%
NMR Consistent with proposed structure
Mass Spec (HRMS) Calculated: [M+H]+
Observed: [M+H]+

Characterization and Biological Evaluation

Following synthesis and purification, the PROTAC should be thoroughly characterized to confirm its identity and purity. Subsequently, its biological activity needs to be assessed.

Key Experiments:
  • Binding Affinity: Determine the binding affinity of the PROTAC for both the target protein (e.g., BRD4) and the E3 ligase (e.g., VHL) using techniques like Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR).

  • Ternary Complex Formation: Confirm the formation of the POI-PROTAC-E3 ligase ternary complex using methods such as size-exclusion chromatography or native mass spectrometry.

  • In Vitro Degradation: Assess the ability of the PROTAC to induce the degradation of the target protein in a cell-free system containing the necessary components of the ubiquitin-proteasome system.

  • Cellular Degradation: Quantify the degradation of the target protein in a relevant cell line using Western blotting or mass spectrometry-based proteomics. Determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).

  • Selectivity: Evaluate the selectivity of the PROTAC by profiling its effect on the broader proteome using quantitative proteomics.

  • Downstream Functional Assays: Investigate the functional consequences of target protein degradation in cellular assays (e.g., cell viability, gene expression).

Signaling Pathway

The synthesized PROTAC is designed to hijack the cellular ubiquitin-proteasome system to induce the degradation of BRD4. BRD4 is a key epigenetic reader that plays a critical role in the regulation of gene transcription, including oncogenes like c-Myc.[15][16]

PROTAC Mechanism of Action cluster_0 Cellular Environment PROTAC PROTAC Ternary_Complex BRD4-PROTAC-VHL Ternary Complex PROTAC->Ternary_Complex BRD4 BRD4 (POI) BRD4->Ternary_Complex Transcription Gene Transcription (e.g., c-Myc) BRD4->Transcription Promotes VHL VHL (E3 Ligase) VHL->Ternary_Complex Ub_BRD4 Ubiquitinated BRD4 Ternary_Complex->Ub_BRD4 Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_BRD4->Proteasome Degradation Degraded Peptides Proteasome->Degradation Degradation->Transcription Inhibits Cell_Proliferation Cell Proliferation Transcription->Cell_Proliferation

Caption: Mechanism of action for a BRD4-targeting PROTAC utilizing a VHL E3 ligase ligand.

Conclusion

The this compound linker is a valuable tool for the synthesis of novel PROTACs. Its unique structural features can impart favorable physicochemical properties, potentially leading to the development of potent and cell-permeable protein degraders. The modular synthetic approach outlined in these application notes provides a robust framework for the generation of diverse PROTAC libraries, facilitating the systematic optimization of this promising therapeutic modality. Careful characterization and comprehensive biological evaluation are essential to validate the efficacy and selectivity of the resulting molecules.

References

Application Notes and Protocols: 1-Adamantane-amide-C7-NH2 as a Linker in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality that utilizes the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins. Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules at the forefront of this technology. A PROTAC consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's physicochemical properties.

This document provides detailed application notes and protocols for the use of 1-Adamantane-amide-C7-NH2 as a linker in the development of PROTACs, with a specific focus on the degradation of Glutathione Peroxidase 4 (GPX4), a key regulator of ferroptosis.

Application Notes

The this compound linker offers a unique combination of rigidity and hydrophobicity due to the adamantane (B196018) moiety, coupled with a flexible seven-carbon chain. This structure can influence the orientation of the bound proteins in the ternary complex, potentially enhancing degradation efficiency.

Key Features of the this compound Linker:

  • Rigidity and Hydrophobicity: The adamantane group provides a rigid scaffold that can help to pre-organize the PROTAC molecule, potentially reducing the entropic penalty of forming the ternary complex. Its lipophilic nature can also impact cell permeability.

  • Amide Bond Stability: The amide bonds within the linker provide metabolic stability.

  • Terminal Amine Functionality: The primary amine group allows for straightforward conjugation to a protein of interest (POI) ligand or an E3 ligase ligand, typically through amide bond formation.

Application in GPX4 Degradation:

This compound has been successfully utilized in the synthesis of "PROTAC GPX4 degrader-3" (HY-161930)[1]. This degrader targets GPX4, an enzyme that protects cells from lipid peroxidation and subsequent ferroptotic cell death. By inducing the degradation of GPX4, this PROTAC can trigger ferroptosis, a promising anti-cancer strategy.

Data Presentation

The following table summarizes the quantitative data for a PROTAC utilizing the this compound linker for the degradation of GPX4.

CompoundTargetCell LineDC50 (µM)IC50 (µM)Reference
PROTAC GPX4 degrader-3GPX4HT10800.0190.024[2]

Table 1: Quantitative data for GPX4 degrader utilizing a this compound linker.

Experimental Protocols

Protocol 1: Synthesis of a GPX4-Targeting PROTAC using this compound

This protocol describes a representative synthesis of a GPX4-targeting PROTAC by coupling a GPX4 ligand (e.g., a derivative of ML210) and a von Hippel-Lindau (VHL) E3 ligase ligand to the this compound linker.

Materials:

  • This compound

  • ML210 derivative with a carboxylic acid handle

  • VHL ligand with a carboxylic acid handle (e.g., (2S,4R)-1-((S)-2-amino-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide)

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • DCM (Dichloromethane)

  • TFA (Trifluoroacetic acid)

  • Standard glassware for organic synthesis

  • HPLC for purification

Procedure:

Step 1: Coupling of VHL Ligand to the Linker

  • Dissolve the VHL ligand with a carboxylic acid handle (1.0 eq) in anhydrous DMF.

  • Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution and stir for 10 minutes at room temperature.

  • Add a solution of this compound (1.2 eq) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 4-6 hours, monitoring by LC-MS.

  • Upon completion, dilute the reaction with ethyl acetate (B1210297) and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the VHL-linker conjugate.

Step 2: Coupling of GPX4 Ligand to the VHL-Linker Conjugate

  • Dissolve the ML210 derivative with a carboxylic acid handle (1.0 eq) in anhydrous DMF.

  • Add HATU (1.1 eq) and DIPEA (2.0 eq) and stir for 10 minutes at room temperature.

  • Add the VHL-linker conjugate from Step 1 (1.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature overnight, monitoring by LC-MS.

  • Work up the reaction as described in Step 1.

  • Purify the final PROTAC molecule by preparative HPLC.

Protocol 2: Western Blot for GPX4 Degradation

This protocol details the procedure to assess the degradation of GPX4 in cells treated with the synthesized PROTAC.

Materials:

  • HT1080 cells

  • Synthesized GPX4 PROTAC

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • DMSO

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies: anti-GPX4 and anti-GAPDH (loading control)

  • HRP-conjugated secondary antibody

  • ECL Western Blotting Substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed HT1080 cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with varying concentrations of the GPX4 PROTAC (e.g., 0.001 to 1 µM) for 24 hours. Include a DMSO vehicle control.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

    • Quantify the protein concentration using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies (anti-GPX4 and anti-GAPDH) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the GPX4 band intensity to the corresponding GAPDH band intensity.

    • Calculate the percentage of GPX4 degradation relative to the vehicle control.

    • Determine the DC50 value from the dose-response curve.

Protocol 3: Cell Viability Assay (MTT Assay)

This protocol is to determine the effect of the GPX4 PROTAC on cell viability.

Materials:

  • HT1080 cells

  • Synthesized GPX4 PROTAC

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment:

    • Seed HT1080 cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.

    • Treat the cells with a serial dilution of the GPX4 PROTAC for 48-72 hours.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Solubilization and Measurement:

    • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage of the vehicle-treated control.

    • Plot the dose-response curve and determine the IC50 value.

Visualizations

PROTAC_Signaling_Pathway cluster_0 PROTAC-Mediated Degradation cluster_1 Downstream Effects PROTAC GPX4 PROTAC Ternary_Complex Ternary Complex (GPX4-PROTAC-E3) PROTAC->Ternary_Complex Binds GPX4 GPX4 (POI) GPX4->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ubiquitination Polyubiquitination of GPX4 Ternary_Complex->Ubiquitination Induces Proteasome 26S Proteasome Ubiquitination->Proteasome Targets for Degradation Degradation GPX4 Degradation Proteasome->Degradation Lipid_Peroxidation Lipid Peroxidation Increase Degradation->Lipid_Peroxidation Leads to Ferroptosis Ferroptosis Lipid_Peroxidation->Ferroptosis Induces

Caption: Signaling pathway of GPX4 degradation and ferroptosis induction.

Experimental_Workflow cluster_synthesis PROTAC Synthesis cluster_invitro In Vitro Evaluation cluster_data Data Analysis Synthesis Chemical Synthesis of GPX4 PROTAC Purification Purification (HPLC) Synthesis->Purification Characterization Characterization (LC-MS, NMR) Purification->Characterization Cell_Culture Cell Culture (e.g., HT1080) Treatment PROTAC Treatment Cell_Culture->Treatment Western_Blot Western Blot for GPX4 Degradation Treatment->Western_Blot Viability_Assay Cell Viability Assay (e.g., MTT) Treatment->Viability_Assay DC50_Calc DC50 Determination Western_Blot->DC50_Calc IC50_Calc IC50 Determination Viability_Assay->IC50_Calc

Caption: Experimental workflow for PROTAC development and evaluation.

References

Application Notes and Protocols for Surface Modification Using 1-Adamantane-amide-C7-NH2

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data for 1-Adamantane-amide-C7-NH2 is not extensively available in the current scientific literature. The following application notes and protocols are based on the established principles of adamantane (B196018) chemistry, host-guest interactions, and surface modification techniques, drawing from studies on analogous adamantane derivatives. These should be considered as a starting point for research and development.

Introduction

Adamantane, a rigid and lipophilic diamondoid hydrocarbon, has garnered significant interest as a guest molecule in supramolecular and host-guest chemistry.[1] Its well-defined size and shape, coupled with its strong hydrophobic interactions, make it an ideal candidate for forming stable inclusion complexes with a variety of host molecules, most notably cyclodextrins.[2][3] The unique properties of adamantane derivatives have led to their application in drug delivery, surface recognition, and the development of self-assembling nanomaterials.[1][4][5]

This compound is a bifunctional linker molecule. The adamantane moiety serves as a robust anchoring group, primarily through non-covalent host-guest interactions, or as a bulky, space-filling component in self-assembled monolayers. The terminal primary amine (-NH2) provides a reactive site for the covalent attachment of a wide range of molecules, including biomolecules (peptides, proteins, nucleic acids), small molecule drugs, and imaging agents. The C7 alkyl chain provides spatial separation between the adamantane anchor and the terminal amine, which can be crucial for reducing steric hindrance and ensuring the accessibility of the amine for subsequent reactions.

Applications

The unique structure of this compound makes it a versatile tool for a variety of surface modification applications:

  • Biosensor Development: The terminal amine can be used to covalently immobilize enzymes, antibodies, or other biorecognition elements onto a transducer surface. The adamantane group can be used to anchor the entire assembly to a cyclodextrin-modified surface in a highly controlled and oriented manner.

  • Targeted Drug Delivery: Surfaces of nanoparticles or liposomes can be functionalized with this molecule. The adamantane group can act as a membrane anchor, while the amine can be conjugated to targeting ligands that direct the drug carrier to specific cells or tissues.[4][5][6]

  • Biomaterial Engineering: Modification of material surfaces with this compound can be used to control protein adsorption, cell adhesion, and other biological responses. The amine group can be used to attach bioactive peptides or polymers.

  • Self-Assembled Monolayers (SAMs): While not a traditional thiol or silane (B1218182) for SAM formation on gold or silica, adamantane derivatives can form ordered layers on surfaces through host-guest assembly with a pre-functionalized surface (e.g., a cyclodextrin (B1172386) SAM).

Quantitative Data

The following table summarizes typical quantitative data for adamantane-cyclodextrin host-guest interactions, which is a primary mechanism for the application of this compound in surface modification.

ParameterHost MoleculeTypical Value RangeTechnique UsedReference
Association Constant (Kₐ) β-Cyclodextrin10⁴ - 10⁵ M⁻¹ITC, NMR Titration[7]
γ-Cyclodextrin10² - 10³ M⁻¹ITC, NMR Titration[2]
Gibbs Free Energy (ΔG) β-Cyclodextrin-23 to -29 kJ/molITC[2]
Enthalpy (ΔH) β-Cyclodextrin-5 to -15 kJ/molITC[2]
Entropy (TΔS) β-Cyclodextrin10 to 20 kJ/molITC[2]

Experimental Protocols

Herein, we provide detailed protocols for key experiments involving the use of this compound for surface modification.

Protocol 1: Surface Functionalization via Host-Guest Interaction with a β-Cyclodextrin Coated Surface

This protocol describes the non-covalent attachment of this compound to a surface previously functionalized with β-cyclodextrin.

Materials:

  • β-Cyclodextrin functionalized substrate (e.g., gold-coated silicon wafer with a β-CD SAM)

  • This compound

  • Phosphate-buffered saline (PBS), pH 7.4

  • Deionized (DI) water

  • Ethanol (B145695)

  • Nitrogen gas stream

Procedure:

  • Substrate Preparation:

    • Clean the β-Cyclodextrin functionalized substrate by sonicating in DI water for 5 minutes, followed by ethanol for 5 minutes.

    • Dry the substrate under a gentle stream of nitrogen gas.

  • Incubation with Adamantane Linker:

    • Prepare a 1 mM solution of this compound in PBS.

    • Immerse the cleaned β-cyclodextrin functionalized substrate in the adamantane solution.

    • Incubate for 2 hours at room temperature with gentle agitation.

  • Washing:

    • Remove the substrate from the adamantane solution.

    • Rinse thoroughly with PBS to remove any non-specifically bound molecules.

    • Rinse with DI water to remove salt residues.

  • Drying and Storage:

    • Dry the functionalized substrate under a gentle stream of nitrogen gas.

    • Store in a desiccator until further use.

Characterization:

  • The successful immobilization can be confirmed by surface characterization techniques such as X-ray Photoelectron Spectroscopy (XPS) to detect the nitrogen from the amide and amine groups, and contact angle measurements to observe a change in surface hydrophobicity.

Protocol 2: Covalent Immobilization of a Protein to an Adamantane-Functionalized Surface

This protocol outlines the covalent attachment of a protein to a surface functionalized with this compound using a common crosslinking agent.

Materials:

  • Surface functionalized with this compound (from Protocol 1)

  • Protein to be immobilized (e.g., Bovine Serum Albumin, an antibody)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • 2-(N-morpholino)ethanesulfonic acid (MES) buffer, pH 6.0

  • Phosphate-buffered saline (PBS), pH 7.4

  • Ethanolamine (B43304) or glycine (B1666218) solution (1 M, pH 8.5) for blocking

Procedure:

  • Activation of Protein Carboxyl Groups:

    • Dissolve the protein in MES buffer at a concentration of 1 mg/mL.

    • Prepare a fresh solution of 100 mM EDC and 25 mM NHS in MES buffer.

    • Add the EDC/NHS solution to the protein solution at a 10:1 molar excess of EDC/NHS to protein.

    • Incubate for 15-30 minutes at room temperature to activate the carboxyl groups on the protein.

  • Conjugation to the Amine-Terminated Surface:

    • Immediately apply the activated protein solution to the this compound functionalized surface.

    • Incubate for 2 hours at room temperature or overnight at 4°C in a humidified chamber.

  • Washing:

    • Rinse the surface with PBS to remove unbound protein and reagents.

  • Blocking of Unreacted Amines:

    • Immerse the surface in a 1 M ethanolamine or glycine solution (pH 8.5) for 30 minutes at room temperature to block any remaining unreacted amine groups on the surface.

  • Final Washing and Storage:

    • Rinse thoroughly with PBS.

    • Store the protein-functionalized surface in PBS at 4°C.

Visualizations

G cluster_0 Surface Preparation cluster_1 Host-Guest Assembly cluster_2 Bioconjugation cluster_3 Outcome start Start with β-Cyclodextrin Surface incubation Incubate with This compound Solution start->incubation Step 1 wash1 Wash with PBS and DI Water incubation->wash1 Step 2 activation Activate Protein with EDC/NHS wash1->activation Step 3 conjugation Incubate Activated Protein on Surface activation->conjugation Step 4 blocking Block Unreacted Sites conjugation->blocking Step 5 wash2 Final Wash blocking->wash2 Step 6 end Biofunctionalized Surface wash2->end Step 7

Caption: Experimental workflow for surface bio-functionalization.

G cluster_surface Surface cluster_CD β-Cyclodextrin Host cluster_Linker Adamantane Linker Surface Surface CD β-CD Surface->CD Covalent Linkage Ada Adamantane CD->Ada Host-Guest Interaction AmideC7 Amide-C7 Ada->AmideC7 NH2 NH2 AmideC7->NH2

Caption: Host-guest interaction on a functionalized surface.

G cluster_0 Biosensor Surface Surface Functionalized Surface (Adamantane-NH2) Receptor Immobilized Bioreceptor (e.g., Antibody) Binding Binding Event Receptor->Binding Analyte Target Analyte Analyte->Binding Signal Signal Transduction (e.g., Optical, Electrical) Binding->Signal Output Measurable Output Signal->Output

References

Application Notes and Protocols for Adamantane Amide Derivatives in Antiviral Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adamantane (B196018), a unique tricyclic hydrocarbon, has long been a cornerstone in the development of antiviral agents. Its rigid, lipophilic structure provides a versatile scaffold for designing molecules that can interact with viral targets. While the first generation of adamantane-based drugs, such as amantadine (B194251) and rimantadine, primarily targeted the M2 ion channel of the influenza A virus, the emergence of resistant strains has driven research towards novel adamantane derivatives with broader antiviral activity.[1] This document focuses on adamantane amide derivatives, a promising class of compounds that have demonstrated efficacy against a range of viruses, including Ebola, influenza, and orthopoxviruses.[2][3][4] The incorporation of an amide functional group allows for diverse chemical modifications, enabling the fine-tuning of antiviral potency and pharmacokinetic properties.

Mechanism of Action

The antiviral mechanism of adamantane derivatives is diverse and dependent on the specific viral target. The most well-characterized mechanism is the inhibition of the influenza A M2 proton channel, which is crucial for viral uncoating and replication.[3] However, recent studies on adamantane amide derivatives have revealed novel mechanisms of action. For instance, certain adamantane carboxamides have been identified as potent inhibitors of Ebola virus (EBOV) entry by directly binding to the viral glycoprotein (B1211001) (GP), preventing the conformational changes required for membrane fusion.[2] This allosteric inhibition showcases the potential for adamantane amides to target different stages of the viral life cycle.

Data Presentation

The following table summarizes the in vitro antiviral activity and cytotoxicity of selected adamantane amide derivatives against various viruses. This data highlights the potential of these compounds as leads for further drug development.

Compound IDVirusAssayEC50 / IC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/EC50)Reference
Adamantane Carboxamide Series
Compound 1pEBOVPseudotyped virus entry~3.9>50>12.8[2]
Compound 2pEBOVPseudotyped virus entry~0.39>50>128[2]
Compound 38pEBOVPseudotyped virus entry~0.01 - 0.015>25>1667 - 2500[2]
Compound 38EBOVWild-type virus replication~0.1>25>250[2]
Adamantane-Monoterpene Amide Conjugates
Compound 40Vaccinia VirusPlaque ReductionNot explicitly stated, but high activity>1001123[4]
Compound 40Cowpox VirusPlaque ReductionNot explicitly stated, but high activity>100406[4]
Compound 40Ectromelia VirusPlaque ReductionNot explicitly stated, but high activity>100707[4]
Compound 41Vaccinia VirusPlaque ReductionNot explicitly stated, but high activity>100980[4]
Compound 53Vaccinia VirusPlaque ReductionNot explicitly stated, but high activity>100545[4]
Compound 54Vaccinia VirusPlaque ReductionNot explicitly stated, but high activity>100450[4]
Compound 61bVaccinia VirusPlaque ReductionNot explicitly stated, but high activity>100750[4]

Experimental Protocols

Pseudotyped Virus (pEBOV) Entry Assay

This assay is utilized to screen for inhibitors of viral entry in a lower biosafety level environment.

Materials:

  • HEK293T cells

  • Vesicular Stomatitis Virus (VSV) pseudotyped with Ebola virus glycoprotein (pEBOV)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (adamantane amide derivatives)

  • Luciferase assay reagent

  • 96-well plates

  • Luminometer

Protocol:

  • Seed HEK293T cells in a 96-well plate and incubate overnight.

  • Prepare serial dilutions of the adamantane amide compounds in cell culture medium.

  • Add the diluted compounds to the cells.

  • Add the pEBOV virus to the wells.

  • Incubate for 48-72 hours at 37°C.

  • Remove the medium and lyse the cells.

  • Add luciferase substrate to the cell lysate.

  • Measure the luminescence using a luminometer.

  • Calculate the half-maximal effective concentration (EC50) by plotting the percentage of inhibition against the compound concentration.

Plaque Reduction Assay

This assay quantifies the ability of a compound to inhibit virus-induced cell killing.

Materials:

  • Susceptible host cell line (e.g., Vero cells for orthopoxviruses)

  • Virus stock with a known titer

  • Test compounds (adamantane amide derivatives)

  • Cell culture medium

  • Overlay medium (e.g., medium with agarose (B213101) or methylcellulose)

  • Crystal violet staining solution

Protocol:

  • Seed host cells in 6-well plates to form a confluent monolayer.

  • Prepare serial dilutions of the adamantane amide compounds.

  • Remove the growth medium from the cells and infect with the virus for 1-2 hours.

  • Remove the virus inoculum and wash the cells.

  • Add the overlay medium containing the respective compound dilutions.

  • Incubate the plates until plaques are visible (typically 3-7 days).

  • Fix the cells and stain with crystal violet.

  • Count the number of plaques in each well.

  • Calculate the half-maximal inhibitory concentration (IC50) as the compound concentration that reduces the plaque number by 50% compared to the virus control.

Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of the compound that is toxic to the host cells.

Materials:

  • Host cell line

  • Test compounds (adamantane amide derivatives)

  • Cell culture medium

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

  • Spectrophotometer

Protocol:

  • Seed cells in a 96-well plate and incubate overnight.

  • Add serial dilutions of the adamantane amide compounds to the wells.

  • Incubate for the same duration as the antiviral assay.

  • Add MTT solution to each well and incubate for 2-4 hours to allow for formazan (B1609692) crystal formation.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm).

  • Calculate the half-maximal cytotoxic concentration (CC50) as the concentration that reduces cell viability by 50% compared to the untreated control.

Visualizations

experimental_workflow cluster_setup Assay Setup cluster_infection Infection & Treatment cluster_incubation Incubation cluster_analysis Data Analysis cell_culture 1. Host Cell Seeding infection 3. Viral Infection cell_culture->infection cytotoxicity 7. Cytotoxicity Assay (e.g., MTT) cell_culture->cytotoxicity compound_prep 2. Compound Dilution treatment 4. Compound Treatment compound_prep->treatment compound_prep->cytotoxicity infection->treatment incubation 5. Incubation (24-72h) treatment->incubation endpoint 6. Endpoint Measurement (e.g., Plaque Count, Luciferase) incubation->endpoint calculation 8. IC50/EC50 & CC50 Calculation endpoint->calculation cytotoxicity->calculation si_calc 9. Selectivity Index Calculation calculation->si_calc

Caption: General experimental workflow for evaluating the antiviral activity of adamantane amide derivatives.

M2_inhibition cluster_virus Influenza A Virus cluster_host Host Cell Endosome M2_channel M2 Proton Channel viral_rna Viral RNA M2_channel->viral_rna Enables Uncoating uncoating_blocked Viral Uncoating Blocked M2_channel->uncoating_blocked endosome Endosome (Acidic pH) protons H+ protons->M2_channel Influx adamantane Adamantane Derivative (e.g., Amantadine) adamantane->M2_channel Blocks replication_inhibited Viral Replication Inhibited uncoating_blocked->replication_inhibited

Caption: Mechanism of action of amantadine, an adamantane amine, against the influenza A virus M2 ion channel.

References

Application Note: Protocols for Amide Bond Formation with 1-Adamantane-amide-C7-NH2

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Amide bond formation is a cornerstone of organic and medicinal chemistry, fundamental to the synthesis of peptides, pharmaceuticals, and a vast array of functional molecules.[1] The incorporation of rigid, lipophilic scaffolds like adamantane (B196018) into drug candidates is a common strategy to improve pharmacokinetic properties such as metabolic stability and receptor binding.[2][3] This application note provides detailed protocols for the coupling of carboxylic acids with 1-Adamantane-amide-C7-NH2 (IUPAC Name: N-(7-aminoheptyl)-2-(1-adamantyl)acetamide), a bifunctional molecule featuring a sterically demanding adamantane group and a terminal primary amine.[4]

The protocols detailed herein utilize common and highly efficient coupling reagents to facilitate the formation of a stable amide linkage with the primary amine of the adamantane-containing substrate. While the primary amine is sterically accessible, the overall bulk of the molecule necessitates optimized conditions to ensure high yields and purity. This document offers two reliable methods using a carbodiimide (B86325) reagent (EDC) and a uronium salt-based reagent (HATU), complete with experimental workflows, comparative data, and troubleshooting guidance.

General Reaction Scheme

The overall transformation involves the coupling of a generic carboxylic acid (R-COOH) with the primary amine of N-(7-aminoheptyl)-2-(1-adamantyl)acetamide.

Figure 1: General scheme for the acylation of this compound.

Experimental Protocols

Two standard protocols for amide bond formation are presented. The choice of method may depend on the scale of the reaction, the cost of reagents, and the electronic and steric properties of the carboxylic acid substrate.[5][6]

Protocol 1: Carbodiimide-Mediated Coupling using EDC and HOBt

This method employs 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), a water-soluble carbodiimide, in conjunction with 1-Hydroxybenzotriazole (HOBt) to suppress side reactions and potential racemization of the carboxylic acid.[5][7]

Materials and Reagents:

  • Carboxylic Acid (R-COOH)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA) or other non-nucleophilic base

  • Saturated aqueous NaHCO₃ solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere (N₂ or Ar) setup

Procedure:

  • Under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF or DCM.

  • Cool the solution to 0 °C using an ice bath.

  • Add EDC (1.2 eq) to the mixture and stir for 30 minutes at 0 °C to activate the carboxylic acid.[5]

  • In a separate flask, dissolve this compound (1.1 eq) and DIPEA (2.5 eq) in a minimal amount of the same anhydrous solvent.

  • Slowly add the amine solution to the activated carboxylic acid mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with an organic solvent like Ethyl Acetate or DCM.

  • Wash the organic layer successively with 10% citric acid, saturated NaHCO₃ solution, water, and brine.[8]

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: Uronium Salt-Mediated Coupling using HATU

This protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient coupling reagent known for rapid reaction times, high yields, and minimal racemization, making it suitable for sterically hindered substrates.[9][10]

Materials and Reagents:

  • Carboxylic Acid (R-COOH)

  • This compound

  • HATU

  • Anhydrous N,N-Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIPEA)

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous NaHCO₃ solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere (N₂ or Ar) setup

Procedure:

  • Under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.

  • Add HATU (1.1 eq) and DIPEA (3.0 eq) to the solution. Stir for 15-20 minutes at room temperature to pre-activate the carboxylic acid.[9]

  • Add a solution of this compound (1.1 eq) in a minimal amount of anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 2-6 hours. Monitor progress by TLC or LC-MS.

  • Once the reaction is complete, dilute with Ethyl Acetate.

  • Wash the organic layer successively with 10% citric acid, saturated NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Comparison of Coupling Methods

The following table summarizes typical parameters for the described protocols. Actual results may vary depending on the specific carboxylic acid substrate used.

ParameterProtocol 1: EDC/HOBtProtocol 2: HATU/DIPEAReference
Coupling Reagent EDCHATU[7][9]
Additive HOBtNone required (HOAt is part of HATU)[1][7]
Base DIPEA / TEADIPEA[8][9]
Solvent DMF, DCMDMF[7][8]
Temperature 0 °C to Room Temp.Room Temp.[5][8]
Typical Time 12 - 24 hours2 - 6 hours[8][9]
Relative Cost LowerHigher[9][11]
Byproducts Water-soluble ureaWater-soluble tetramethylurea[7][8]
Typical Yield Good to Excellent (70-90%)Excellent (>85%)[11]

Visualized Workflows and Mechanisms

Diagrams created using Graphviz provide a clear visual representation of the experimental workflow and the underlying chemical mechanism.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_acid Dissolve Acid (1.0 eq) & Additive activation Add Coupling Reagent & Stir (Activation) prep_acid->activation prep_amine Dissolve Amine (1.1 eq) & Base coupling Combine Solutions & Stir (Coupling) prep_amine->coupling activation->coupling monitor Monitor by TLC / LC-MS coupling->monitor workup Aqueous Work-up (Wash & Extract) monitor->workup dry Dry & Concentrate workup->dry purify Column Chromatography dry->purify product Pure Product purify->product

Caption: General experimental workflow for amide bond formation.

G RCOOH R-COOH (Carboxylic Acid) Carboxylate R-COO⁻ (Carboxylate) RCOOH->Carboxylate Deprotonation Base Base (DIPEA) Base->Carboxylate ActiveEster Activated OAt-Ester (Highly Reactive) Carboxylate->ActiveEster Attack HATU HATU HATU->ActiveEster Product Desired Amide Product ActiveEster->Product Amine Adamantane-C7-NH₂ (Nucleophile) Amine->ActiveEster Nucleophilic Attack

Caption: Simplified mechanism of HATU-mediated amide coupling.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or No Yield - Inactive coupling reagent (hydrolyzed).- Insufficient base.- Wet solvent or reagents.- Use fresh, high-quality coupling reagents.- Ensure adequate base is used to neutralize acid and any HCl salts.- Use anhydrous solvents and dry reagents thoroughly.
Formation of N-acylurea byproduct (with EDC) The O-acylisourea intermediate rearranged before reacting with the amine.[5]- Ensure HOBt is used as an additive to trap the active intermediate.- Add the amine solution as soon as the activation step is complete.
Unreacted Starting Material - Insufficient reaction time.- Low reaction temperature.- Steric hindrance from a very bulky R-group on the acid.- Allow the reaction to stir longer.- Gently warm the reaction (e.g., to 40 °C), monitoring for side products.- Switch to a more powerful coupling reagent like HATU.[9]

Conclusion

The protocols described provide robust and reproducible methods for the synthesis of novel amide derivatives using this compound. The EDC/HOBt method offers a cost-effective solution for routine couplings, while the HATU protocol provides a more rapid and often higher-yielding alternative, especially for challenging substrates.[9][11] Proper execution of the reaction setup, work-up, and purification is critical for obtaining the desired product with high purity. These guidelines should serve as a valuable resource for researchers in drug discovery and chemical biology engaged in the synthesis of adamantane-containing molecules.

References

Application of Adamantane Derivatives in Neurodegenerative Disease Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adamantane (B196018), a unique tricyclic hydrocarbon, serves as a privileged scaffold in medicinal chemistry due to its rigid, lipophilic structure, which allows for favorable interactions with biological targets and enhances drug-like properties. This has led to the development of several adamantane derivatives with significant therapeutic applications, particularly in the realm of neurodegenerative diseases. This document provides detailed application notes and experimental protocols for researchers investigating the use of adamantane derivatives in conditions such as Alzheimer's disease, Parkinson's disease, and Huntington's disease. The focus is on the two most prominent derivatives: memantine (B1676192) and amantadine (B194251).

Core Concepts: Mechanism of Action

The primary mechanism of action for the neuroprotective effects of many adamantane derivatives is the non-competitive antagonism of the N-methyl-D-aspartate (NMDA) receptor. Overactivation of NMDA receptors by the excitatory neurotransmitter glutamate (B1630785) leads to excessive calcium influx into neurons, a phenomenon known as excitotoxicity, which is a common pathological hallmark in various neurodegenerative disorders. Adamantane derivatives, by blocking the NMDA receptor channel, can mitigate this excitotoxic damage.

Beyond NMDA receptor antagonism, some derivatives, like amantadine, also exhibit other pharmacological activities, including the enhancement of dopamine (B1211576) release and inhibition of dopamine reuptake, which is particularly relevant for Parkinson's disease.

Signaling Pathway: NMDA Receptor Antagonism

NMDA_Receptor_Antagonism cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Glutamate_vesicle Glutamate Vesicles NMDA_R NMDA Receptor Glutamate_vesicle->NMDA_R Glutamate Release Ca_channel Ca²⁺ Channel (blocked) NMDA_R->Ca_channel Opens Excitotoxicity Excitotoxicity Ca_channel->Excitotoxicity Excessive Ca²⁺ Influx Neuronal_Damage Neuronal Damage Excitotoxicity->Neuronal_Damage Leads to Adamantane Adamantane Derivative Adamantane->Ca_channel Blocks

Caption: NMDA receptor antagonism by adamantane derivatives.

Application in Alzheimer's Disease

Lead Compound: Memantine

Memantine is an uncompetitive, low-to-moderate affinity NMDA receptor antagonist approved for the treatment of moderate to severe Alzheimer's disease. Its mechanism is thought to protect against the chronic, low-level excitotoxicity implicated in the disease's progression.

Preclinical Data
Animal ModelTreatmentKey FindingsReference
5XFAD Mice (6-7 months)Memantine (10 mg/kg, i.p., daily for 30 days)Reversed memory impairments in contextual fear conditioning and Y-maze tests. No effect on Aβ levels.
5XFAD Mice (12-15 months)Memantine (10 mg/kg, i.p., daily for 30 days)No significant improvement in cognitive deficits.
Amyloid-β infused ratsMemantineFully reversed cognitive deficits.
Clinical Data
Clinical Trial MetricTreatment GroupPlacebo GroupOutcomeReference
SIB Total Score (Change from baseline) Statistically significant improvement-Memantine shows benefits on overall cognitive abilities.
ADAS-cog Total Score (Change from baseline) Statistically significant improvement-Memantine shows benefits on overall cognitive abilities.
Clinical Worsening 18% of patients28% of patientsMemantine reduced the proportion of patients with any clinical worsening.
Marked Clinical Worsening 11% of patients21% of patientsMemantine reduced the proportion of patients with marked clinical worsening.

Application in Parkinson's Disease

Lead Compound: Amantadine

Amantadine is used to treat motor symptoms of Parkinson's disease, particularly levodopa-induced dyskinesia. Its therapeutic effects are attributed to both its NMDA receptor antagonist properties and its ability to modulate dopaminergic neurotransmission.

Preclinical Data
Animal ModelTreatmentKey FindingsReference
6-OHDA-lesioned ratsTyrosinyl-amantadine (16 mg/kg, i.p.)Improved neuromuscular coordination and learning/memory, comparable to amantadine at a lower dose.
6-OHDA-lesioned ratsAmantadine (40 mg/kg, i.p.)Improved neuromuscular coordination and learning/memory.
6-OHDA-lesioned ratsAmphetamine/Apomorphine (B128758)Induces rotational behavior, a key measure of motor asymmetry.
Clinical Data
Clinical Trial MetricTreatment GroupPlacebo GroupOutcomeReference
UPDRS Part IV Score (Change from baseline) Significant reduction-Amantadine significantly improved dyskinesia.
Dyskinesia Rating Scales (DRS) Significant reduction-Amantadine significantly improved dyskinesia.
'OFF' Time Significant decrease-Amantadine DR/ER and IR formulations reduced 'OFF' time.
Motor Fluctuations 65% of patients showed moderate improvement at 3 months-Amantadine transiently improves motor fluctuations.

Application in Huntington's Disease

Lead Compound: Amantadine

The use of amantadine in Huntington's disease is primarily aimed at managing chorea, the characteristic involuntary movements. The rationale is based on the hypothesis that NMDA receptor supersensitivity contributes to these motor dysfunctions.

Clinical Data
Clinical Trial MetricTreatment GroupPlacebo GroupOutcomeReference
Extremity Chorea at Rest 36% median reduction-Amantadine significantly reduced dyskinesias.
Extremity Chorea at Rest (High Plasma Levels) 56% median reduction-Improvement correlated with plasma amantadine concentrations.
Subjective Improvement 19 of 24 patients felt improved6 of 24 patients felt improvedPatients reported subjective improvement despite no significant change in objective chorea scores in one study.

Experimental Protocols

In Vitro Assays

This colorimetric assay assesses cell metabolic activity, which is indicative of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.

  • Compound Treatment: Treat cells with various concentrations of the adamantane derivative and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

This assay quantifies the release of the cytosolic enzyme LDH into the culture medium upon cell membrane damage, serving as a marker for cytotoxicity.

Principle: LDH catalyzes the conversion of lactate (B86563) to pyruvate, which is coupled to the reduction of a tetrazolium salt to a colored formazan product. The amount of formazan is proportional to the amount of LDH released.

Protocol:

  • Cell Culture and Treatment: Culture cells and treat with the adamantane derivative as in the MTT assay.

  • Sample Collection: Carefully collect the cell culture supernatant.

  • LDH Reaction: In a new 96-well plate, mix the supernatant with the LDH assay reaction mixture (containing substrate, cofactor, and dye solution).

  • Incubation: Incubate the plate at room temperature, protected from light, for up to 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

In Vivo Assays

This behavioral test is widely used to assess hippocampal-dependent spatial learning and memory in rodents.

Protocol:

  • Apparatus: A circular pool (90-100 cm in diameter) filled with opaque water, with a hidden escape platform.

  • Habituation: Allow mice to acclimate to the testing room and the water maze without the platform.

  • Training: Conduct training trials where the mouse is placed in the pool from different starting positions and must find the hidden platform using distal spatial cues. Guide the mouse to the platform if it fails to find it within a set time (e.g., 60-120 seconds).

  • Probe Trial: After several days of training, remove the platform and allow the mouse to swim freely for a set duration. Record the time spent in the target quadrant where the platform was previously located.

  • Data Analysis: Analyze parameters such as escape latency (time to find the platform), path length, and time spent in the target quadrant.

This test is used to quantify the extent of dopamine depletion and assess the efficacy of anti-parkinsonian drugs.

Protocol:

  • Lesioning: Induce a unilateral lesion of the nigrostriatal dopamine pathway by injecting 6-hydroxydopamine (6-OHDA) into the substantia nigra or medial forebrain bundle.

  • Drug Administration: Administer apomorphine (a dopamine agonist) systemically.

  • Behavioral Recording: Place the rat in a circular arena and record its rotational behavior (full 360° turns) for a specified period.

  • Data Analysis: Count the number of contralateral (away from the lesioned side) and ipsilateral (towards the lesioned side) rotations. A higher number of contralateral rotations indicates a more severe lesion.

Ex Vivo/In Situ Assays

This technique allows for the sampling and measurement of neurotransmitter levels in the extracellular fluid of specific brain regions in freely moving animals.

Protocol:

  • Probe Implantation: Stereotaxically implant a microdialysis probe into the target brain region (e.g., striatum).

  • Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate.

  • Dialysate Collection: Collect the dialysate, which contains neurotransmitters that have diffused across the probe's semipermeable membrane, at regular intervals.

  • Neurochemical Analysis: Analyze the dopamine concentration in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

  • Data Analysis: Quantify changes in extracellular dopamine levels in response to drug administration or behavioral tasks.

This technique allows for the direct measurement of ion channel activity, including NMDA receptor-mediated currents, in individual neurons.

Protocol:

  • Cell Preparation: Prepare acute brain slices or cultured neurons.

  • Patch Pipette: Fabricate a glass micropipette with a tip diameter of ~1 µm and fill it with an intracellular solution.

  • Gigaohm Seal Formation: Gently bring the pipette tip into contact with the cell membrane and apply suction to form a high-resistance seal (a "gigaohm seal").

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch, establishing electrical access to the cell's interior.

  • Voltage Clamp: Clamp the cell's membrane potential at a specific holding potential (e.g., -70 mV) and record the currents that flow across the membrane in response to the application of NMDA.

  • Data Acquisition and Analysis: Use specialized software to record and analyze the NMDA receptor-mediated currents, including their amplitude, kinetics, and response to antagonists like adamantane derivatives.

Synthesis of Adamantane Derivatives

General Workflow for Synthesis

Synthesis_Workflow Start Starting Material (e.g., 1-Bromoadamantane) Reaction1 Functional Group Interconversion Start->Reaction1 Intermediate Adamantane Intermediate Reaction1->Intermediate Reaction2 Coupling Reaction Intermediate->Reaction2 Purification Purification (e.g., Chromatography) Reaction2->Purification Final_Product Final Adamantane Derivative Purification->Final_Product Characterization Characterization (NMR, MS, etc.) Final_Product->Characterization

Caption: General workflow for the synthesis of adamantane derivatives.

Synthesis of Amantadine Hydrochloride

A common method involves a two-step procedure from 1-bromoadamantane (B121549).

  • Formation of N-(1-adamantyl)acetamide: 1-bromoadamantane is reacted with acetylamide in the presence of sulfuric acid.

  • Hydrolysis: The resulting N-(1-adamantyl)acetamide is hydrolyzed with hydrochloric acid to yield amantadine hydrochloride.

Synthesis of Memantine Hydrochloride

A two-step synthesis from 1,3-dimethyladamantane (B135411) has been reported.

  • Formation of N-formyl-1-amino-3,5-dimethyladamantane: 1,3-dimethyladamantane is reacted with formamide (B127407) and nitric acid.

  • Hydrolysis: The intermediate is then hydrolyzed with aqueous hydrochloric acid to produce memantine hydrochloride.

Logical Relationships in Drug Discovery

Drug_Discovery_Logic cluster_preclinical Preclinical Research cluster_clinical Clinical Development Target_ID Target Identification (e.g., NMDA Receptor) Lead_Gen Lead Generation (Adamantane Scaffold) Target_ID->Lead_Gen In_Vitro In Vitro Assays (MTT, LDH, Patch-Clamp) Lead_Gen->In_Vitro In_Vivo In Vivo Models (e.g., 6-OHDA, 5XFAD) In_Vitro->In_Vivo Lead_Opt Lead Optimization In_Vivo->Lead_Opt Phase_I Phase I (Safety) Lead_Opt->Phase_I Phase_II Phase II (Efficacy & Dosing) Phase_I->Phase_II Phase_III Phase III (Confirmatory Trials) Phase_II->Phase_III Approval Regulatory Approval Phase_III->Approval

Caption: Logical workflow for adamantane derivative drug discovery.

Conclusion

Adamantane derivatives, particularly memantine and amantadine, have established roles in the management of neurodegenerative diseases. Their unique mechanisms of action, centered on NMDA receptor modulation and, in some cases, dopaminergic effects, provide a strong rationale for their continued investigation and the development of novel analogs. The protocols and data presented herein offer a comprehensive resource for researchers aiming to explore the therapeutic potential of this fascinating class of compounds in the challenging field of neurodegenerative disease research.

Application Notes and Protocols: 1-Adamantane-amide-C7-NH2 as a Scaffold for Combinatorial Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 1-Adamantane-amide-C7-NH2 as a versatile scaffold for the construction of combinatorial libraries. The unique structural properties of the adamantane (B196018) cage, combined with a flexible linker and a reactive primary amine, make this scaffold an ideal starting point for the rapid synthesis of diverse chemical entities for high-throughput screening and drug discovery.

Introduction

The adamantane moiety, a rigid, lipophilic, and three-dimensional cage-like hydrocarbon, has garnered significant attention in medicinal chemistry. Its incorporation into drug candidates can enhance pharmacological properties such as metabolic stability, receptor binding affinity, and bioavailability. The this compound scaffold offers a strategic design, presenting the bulky adamantane group for potential hydrophobic interactions with target proteins, a C7 alkyl chain for conformational flexibility, and a terminal primary amine as a key functional group for diversification through combinatorial chemistry.

This document outlines the synthesis of the this compound scaffold and provides detailed protocols for its application in the generation of a combinatorial library using a solid-phase "split-and-pool" strategy. Additionally, potential applications and a relevant signaling pathway for adamantane-amide derivatives are discussed.

Data Presentation

Table 1: Synthesis of this compound Scaffold
StepReactionReagents and SolventsReaction TimeTemperature (°C)Yield (%)Purity (%)
1Amide Coupling1-Adamantaneacetic acid, N-(tert-Butoxycarbonyl)-1,7-diaminoheptane, EDC, NHS, DMF12 h2585>95
2Boc DeprotectionTFA, DCM2 h2598>98
Table 2: Representative Data for a 9-Member Combinatorial Library
Compound IDR-Group (Carboxylic Acid)Molecular Weight ( g/mol )Purity (LC-MS, %)In-vitro Activity (IC50, µM)
Lib-Ad-001Benzoic acid411.5998.25.7
Lib-Ad-0024-Chlorobenzoic acid446.0497.52.1
Lib-Ad-0034-Methoxybenzoic acid441.6299.18.3
Lib-Ad-004Acetic acid349.5496.8>50
Lib-Ad-005Isobutyric acid377.6098.515.2
Lib-Ad-006Cyclohexanecarboxylic acid417.6697.910.8
Lib-Ad-007Thiophene-2-carboxylic acid417.6295.43.5
Lib-Ad-008Furan-2-carboxylic acid401.5696.24.9
Lib-Ad-009Pyridine-3-carboxylic acid412.5898.86.4

Experimental Protocols

Protocol 1: Synthesis of N-(7-aminoheptyl)-2-(adamantan-1-yl)acetamide (this compound)

This protocol describes a two-step synthesis of the target scaffold.

Step 1: Synthesis of tert-butyl (7-(2-(adamantan-1-yl)acetamido)heptyl)carbamate

  • Materials:

    • 1-Adamantaneacetic acid (1.0 eq)

    • N-(tert-Butoxycarbonyl)-1,7-diaminoheptane (1.1 eq)

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 eq)

    • N-Hydroxysuccinimide (NHS) (1.5 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Dichloromethane (DCM)

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • Dissolve 1-Adamantaneacetic acid in anhydrous DMF.

    • Add EDC and NHS to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

    • In a separate flask, dissolve N-(tert-Butoxycarbonyl)-1,7-diaminoheptane in anhydrous DMF.

    • Add the diamine solution to the activated acid solution and stir the reaction mixture at room temperature for 12 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, dilute the reaction mixture with DCM and wash with saturated sodium bicarbonate solution (3x) and brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to obtain the Boc-protected intermediate as a white solid.

Step 2: Synthesis of N-(7-aminoheptyl)-2-(adamantan-1-yl)acetamide

  • Materials:

    • tert-butyl (7-(2-(adamantan-1-yl)acetamido)heptyl)carbamate (1.0 eq)

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

    • Saturated sodium bicarbonate solution

  • Procedure:

    • Dissolve the Boc-protected intermediate in DCM.

    • Add an excess of TFA (e.g., 50% v/v with DCM) to the solution.

    • Stir the reaction mixture at room temperature for 2 hours.

    • Monitor the deprotection by TLC.

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

    • Redissolve the residue in DCM and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the final product, this compound, as a solid.

Protocol 2: Solid-Phase "Split-and-Pool" Synthesis of an Adamantane-Amide Library

This protocol outlines the generation of a combinatorial library by acylating the terminal amine of the this compound scaffold attached to a solid support.

  • Materials:

    • Rink Amide resin

    • This compound scaffold

    • A diverse set of carboxylic acids (R-COOH)

    • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

    • DIPEA (N,N-Diisopropylethylamine)

    • DMF, DCM

    • Piperidine (20% in DMF) for Fmoc deprotection (if using Fmoc-protected scaffold)

    • TFA cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Procedure:

    • Scaffold Immobilization: Swell the Rink Amide resin in DMF. Couple the this compound scaffold to the resin using standard peptide coupling conditions (e.g., HBTU/DIPEA).

    • Split: Divide the resin with the immobilized scaffold into a number of equal portions corresponding to the number of carboxylic acids to be used for diversification.

    • Couple: To each portion of the resin, add a unique carboxylic acid (R-COOH) along with a coupling agent (e.g., HBTU) and a base (e.g., DIPEA) in DMF. Agitate the reaction vessels until the coupling is complete (monitor with a qualitative test like the Kaiser test).

    • Pool: After the coupling reactions are complete, wash each resin portion thoroughly with DMF and DCM to remove excess reagents. Combine all resin portions into a single vessel and mix thoroughly.

    • Repeat (Optional): The "split-and-pool" cycle can be repeated to add further diversity to the library.

    • Cleavage: Wash the final pooled resin with DCM and dry under vacuum. Treat the resin with a TFA cleavage cocktail to cleave the library compounds from the solid support.

    • Work-up: Precipitate the cleaved compounds in cold diethyl ether, centrifuge, and decant the ether. Dry the resulting library of compounds under vacuum.

    • Analysis: Characterize the library members using techniques such as LC-MS to confirm their identity and purity.

Visualizations

experimental_workflow cluster_synthesis Scaffold Synthesis cluster_library Combinatorial Library Synthesis (Split-and-Pool) cluster_diversify Diversification start 1-Adamantaneacetic Acid + N-Boc-1,7-diaminoheptane coupling Amide Coupling (EDC/NHS) start->coupling boc_protected Boc-Protected Scaffold coupling->boc_protected deprotection Boc Deprotection (TFA) boc_protected->deprotection scaffold This compound deprotection->scaffold immobilize Immobilize Scaffold on Solid Support split Split Resin immobilize->split couple1 Couple R1-COOH split->couple1 couple2 Couple R2-COOH split->couple2 couple3 Couple R3-COOH split->couple3 pool Pool Resin cleave Cleave from Resin pool->cleave library Adamantane-Amide Library cleave->library couple1->pool couple2->pool couple3->pool

Caption: Workflow for scaffold synthesis and combinatorial library generation.

signaling_pathway cluster_receptor P2X7 Receptor Signaling cluster_downstream Downstream Effects atp ATP p2x7 P2X7 Receptor atp->p2x7 Activates ion_flux Ion Flux (Ca²⁺, Na⁺ influx, K⁺ efflux) p2x7->ion_flux antagonist Adamantane-Amide Antagonist antagonist->p2x7 Blocks pore Large Pore Formation ion_flux->pore nlrp3 NLRP3 Inflammasome Activation ion_flux->nlrp3 caspase1 Caspase-1 Activation nlrp3->caspase1 il1b IL-1β Release caspase1->il1b inflammation Inflammation il1b->inflammation

Caption: P2X7 receptor signaling pathway and the inhibitory action of adamantane-amide antagonists.

Applications and Biological Relevance

Derivatives of adamantane amides have shown promise as modulators of various biological targets. Of particular interest is their activity as antagonists of the P2X7 receptor and as ligands for the sigma-2 receptor.

  • P2X7 Receptor Antagonism: The P2X7 receptor is an ATP-gated ion channel primarily expressed on immune cells. Its overactivation is implicated in inflammatory processes. Adamantane-amide based compounds have been identified as potent P2X7 receptor antagonists, suggesting their potential therapeutic use in inflammatory diseases.[1][2] The proposed mechanism involves the adamantane moiety binding to a hydrophobic pocket within the receptor, thereby blocking channel activation.

  • Sigma-2 Receptor Ligands: The sigma-2 receptor is overexpressed in various tumor cell lines, making it an attractive target for cancer diagnostics and therapeutics. Adamantane-based scaffolds have been successfully utilized to develop selective sigma-2 receptor ligands.[3][4] These ligands can be further functionalized with imaging agents for tumor visualization or with cytotoxic payloads for targeted drug delivery.

The combinatorial libraries generated from the this compound scaffold can be screened against these and other targets to identify novel hit compounds with therapeutic potential. The modular nature of the synthesis allows for rapid structure-activity relationship (SAR) studies to optimize the potency and selectivity of initial hits.

References

Troubleshooting & Optimization

Overcoming solubility issues with 1-Adamantane-amide-C7-NH2

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with 1-Adamantane-amide-C7-NH2.

Frequently Asked Questions (FAQs)

Q1: What are the main structural features of this compound that influence its solubility?

A1: The solubility of this compound is primarily governed by three structural components:

  • 1-Adamantane group: This bulky, rigid, and highly lipophilic cage-like structure significantly decreases aqueous solubility.

  • Amide linkage: The amide group can participate in hydrogen bonding, which can aid in solvation, but its contribution is often overshadowed by the large hydrophobic adamantane (B196018) moiety.

  • C7-NH2 (heptylamine) tail: The long alkyl chain further contributes to the molecule's hydrophobicity. However, the terminal primary amine (NH2) group provides a handle for pH-dependent solubility manipulation. As a weak base, this amine can be protonated at acidic pH to form a more soluble ammonium (B1175870) salt.

Q2: My this compound is not dissolving in aqueous buffers. What should I do first?

A2: The initial and most effective step is to adjust the pH of your aqueous buffer. Due to the presence of the primary amine, the compound's solubility is expected to increase significantly in acidic conditions. We recommend preparing a stock solution in an organic solvent first and then diluting it into your acidic aqueous buffer.

Q3: I am observing precipitation of my compound after diluting my DMSO stock into an aqueous buffer. What is causing this?

A3: This is a common issue when diluting a highly concentrated organic stock solution into an aqueous medium where the compound has lower solubility.[1] This "crashing out" occurs because the DMSO concentration is no longer high enough to keep the compound dissolved. To mitigate this, you can try:

  • Lowering the concentration of your stock solution.

  • Decreasing the final concentration in the aqueous buffer.

  • Adding the DMSO stock to the aqueous buffer while vortexing to ensure rapid mixing.[1]

  • Adjusting the pH of the aqueous buffer to be more acidic.

Q4: Can I heat the solution to improve solubility?

A4: Gentle warming can be an effective method to aid dissolution.[1][2] However, it is crucial to be cautious, as excessive heat can lead to the degradation of the compound. We recommend warming the solution to no more than 37-40°C. Always check the compound's stability at elevated temperatures if you plan to use this method routinely.

Troubleshooting Guide

Issue 1: Poor Solubility in Standard Organic Solvents

If you are facing challenges dissolving this compound in common organic solvents, refer to the table below for suggested solvents and consider the following troubleshooting steps.

Troubleshooting Steps:

  • Increase Solvent Polarity: While the adamantane group is very non-polar, the amine and amide groups may allow for solubility in more polar organic solvents.

  • Use a Co-solvent System: A mixture of solvents can often be more effective than a single solvent. For example, a small amount of DMSO in ethanol (B145695) can enhance solubility.

  • Apply Gentle Heat and Agitation: As mentioned in the FAQs, gentle warming and vortexing or sonication can help overcome the energy barrier for dissolution.[1]

Table 1: Solubility of this compound in Common Organic Solvents

SolventExpected SolubilityRecommended Starting ConcentrationNotes
DMSOHigh10-50 mMRecommended for preparing high-concentration stock solutions.[1]
DMFHigh10-50 mMSimilar to DMSO, a good alternative for stock solutions.
EthanolModerate1-10 mMMay require gentle warming to fully dissolve.
MethanolModerate1-10 mMSimilar to ethanol.
Dichloromethane (DCM)Moderate to Low1-5 mMThe polar amine and amide may limit solubility.
AcetonitrileLow< 1 mMGenerally not recommended as a primary solvent.

Note: The values presented are estimates based on the chemical structure and general principles of solubility for similar compounds. Actual solubility should be determined experimentally.

Issue 2: Poor Solubility in Aqueous Solutions for Biological Assays

For most biological applications, an aqueous-based solution is required. The key to solubilizing this compound in aqueous media is pH manipulation.

Troubleshooting Steps:

  • Prepare an Organic Stock: First, prepare a concentrated stock solution in DMSO (e.g., 10 mM).

  • Acidify the Aqueous Buffer: Prepare your desired aqueous buffer (e.g., PBS, TRIS) and adjust the pH to an acidic value (e.g., pH 4-5).

  • Dilute Stock into Acidic Buffer: While vortexing the acidic buffer, slowly add the required volume of the DMSO stock solution to achieve the final desired concentration.

  • Check for Precipitation: Visually inspect the solution for any signs of precipitation. If precipitation occurs, you may need to lower the final concentration or the pH.

Table 2: pH-Dependent Aqueous Solubility

pHExpected SolubilityRationale
2.0 - 4.0HighestThe primary amine is fully protonated (R-NH3+), forming a more soluble salt.
4.0 - 6.0ModerateA significant portion of the amine is protonated.
7.0 - 8.0LowThe amine is mostly in its neutral, less soluble form (R-NH2).
> 8.0Very LowThe compound is almost entirely in its neutral, hydrophobic form.

Note: These are expected trends. The pKa of the primary amine will determine the exact pH-solubility profile.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Objective: To prepare a high-concentration stock solution of this compound for long-term storage and subsequent dilution.

Materials:

  • This compound (MW: 306.49 g/mol )

  • Anhydrous, high-purity DMSO[1]

  • Vortex mixer

  • Sonicator (optional)

  • Calibrated analytical balance

  • Appropriate vials (e.g., amber glass)

Procedure:

  • Calculate the mass of this compound required. For 1 mL of a 10 mM solution, you will need: 10 mmol/L * 1 L/1000 mL * 1 mL * 306.49 g/mol = 0.0030649 g = 3.06 mg.

  • Weigh out the calculated mass of the compound and place it into a clean vial.

  • Add the calculated volume of DMSO (in this case, 1 mL).

  • Vortex the solution for 1-2 minutes to facilitate dissolution.[1]

  • If the compound is not fully dissolved, sonicate the vial for 5-10 minutes or gently warm it to 37°C for 5-10 minutes and vortex again.[1]

  • Visually inspect the solution to ensure it is clear and free of particulate matter.

  • For storage, aliquot the stock solution into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1]

Visualizations

Experimental Workflow for Solubilization

G cluster_prep Stock Solution Preparation cluster_dilution Aqueous Dilution cluster_troubleshoot Troubleshooting weigh Weigh Compound add_dmso Add DMSO weigh->add_dmso mix Vortex / Sonicate add_dmso->mix dilute Dilute Stock into Buffer mix->dilute 10 mM Stock prep_buffer Prepare Acidic Buffer (pH 4-5) prep_buffer->dilute check Check for Precipitation dilute->check precipitate Precipitation Occurs check->precipitate Yes end Solution Ready for Assay check->end No lower_conc Lower Final Concentration precipitate->lower_conc lower_ph Further Lower pH precipitate->lower_ph

Caption: Workflow for solubilizing this compound.

Logical Relationship for pH-Dependent Solubility

G cluster_acidic Acidic Conditions cluster_basic Neutral / Basic Conditions ph pH of Aqueous Solution low_ph Low pH (e.g., < 6) ph->low_ph high_ph High pH (e.g., > 7) ph->high_ph protonation Amine is Protonated (R-NH3+) low_ph->protonation leads to high_sol Increased Solubility protonation->high_sol results in deprotonation Amine is Neutral (R-NH2) high_ph->deprotonation leads to low_sol Decreased Solubility deprotonation->low_sol results in

Caption: pH effect on the solubility of the compound.

References

Technical Support Center: Optimizing Reaction Conditions for 1-Adamantane-Carboxamide-C7-NH2 Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the amide coupling of 1-adamantanecarboxylic acid with a C7-amino linker.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis.

Problem 1: Low to No Product Formation

Question: I am not observing any significant formation of my desired 1-adamantane-amide-C7-NH2 product. What are the potential causes and how can I resolve this?

Answer: Low or no product yield is a common issue, often stemming from several factors. The bulky nature of the adamantane (B196018) group can present steric hindrance, requiring careful optimization of the reaction conditions.[1]

Potential Causes and Solutions:

Potential CauseSuggested Solution
Inactive Coupling Agents Use fresh or properly stored coupling agents like EDC or HATU. EDC is particularly sensitive to moisture.[2]
Incorrect pH The reaction should ideally be run at a slightly basic pH (7-9) to ensure the C7-amine is deprotonated and thus more nucleophilic. Consider adding a non-nucleophilic base such as diisopropylethylamine (DIEA).[2]
Steric Hindrance The adamantane moiety can sterically hinder the approach of the amine. Consider using a more powerful coupling agent designed for hindered substrates, such as HATU or HBTU.[1] Increasing the reaction temperature or extending the reaction time may also improve yields.[2]
Inadequate Activation The carboxylic acid may not be sufficiently activated. Ensure the correct stoichiometry of the coupling agent and any additives are used.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions start Low/No Product Yield cause1 Inactive Coupling Agents start->cause1 cause2 Incorrect pH start->cause2 cause3 Steric Hindrance start->cause3 cause4 Inadequate Activation start->cause4 sol1 Use Fresh Reagents cause1->sol1 sol2 Add Non-Nucleophilic Base (e.g., DIEA) cause2->sol2 sol3 Use Potent Coupling Agent (e.g., HATU) Increase Temperature/Time cause3->sol3 sol4 Optimize Stoichiometry cause4->sol4

Problem 2: Presence of Unreacted Starting Materials

Question: My reaction analysis (TLC/LC-MS) shows a significant amount of unreacted 1-adamantanecarboxylic acid and/or the C7-amine. How can I drive the reaction to completion?

Answer: The presence of starting materials at the end of the reaction typically indicates an incomplete reaction.

Potential Causes and Solutions:

Potential CauseSuggested Solution
Insufficient Equivalents Use a slight excess (1.1-1.2 equivalents) of the C7-amine to ensure the complete consumption of the more valuable adamantane starting material.[2]
Incomplete Reaction Increase the reaction time or consider a moderate increase in temperature (e.g., to 40-60 °C).[1] Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[2]
Poor Solubility Ensure that all reactants are fully dissolved in the chosen solvent. If solubility is an issue, consider a different solvent system.

Problem 3: Formation of Significant Impurities

Question: I am observing several side products in my reaction mixture, complicating purification. What are these impurities and how can I prevent their formation?

Answer: Side reactions can arise from the activated carboxylic acid intermediate or from the coupling agents themselves.

Potential Causes and Solutions:

Potential CauseSuggested Solution
Side Reaction of Activated Acid If using a carbodiimide (B86325) like EDC, add an auxiliary nucleophile such as 1-hydroxybenzotriazole (B26582) (HOBt) or N-hydroxysuccinimide (NHS).[2] These form more stable active esters, which are less prone to side reactions.[3]
Epimerization If your starting materials have chiral centers, use a racemization-suppressing additive like HOBt or Oxyma Pure and maintain a low reaction temperature.[2][4]
Byproducts from Coupling Agent The urea (B33335) byproduct from EDC can often be removed by an acidic aqueous wash.[2] For DCC, the dicyclohexylurea (DCU) byproduct is poorly soluble and can often be removed by filtration.[2]

Frequently Asked Questions (FAQs)

Q1: What is the best coupling agent for a sterically hindered substrate like 1-adamantanecarboxylic acid?

A1: While standard carbodiimides like EDC can be effective, for sterically hindered couplings, more potent reagents are often preferred.[1] Uronium/aminium salts like HATU, HBTU, and HCTU, or phosphonium (B103445) salts like PyBOP, are generally more reactive and can provide better yields in challenging cases.[4][5][6]

Q2: Which solvent is most suitable for this coupling reaction?

A2: Polar aprotic solvents are typically the best choice for amide coupling reactions. Dichloromethane (DCM) and N,N-Dimethylformamide (DMF) are commonly used.[2] Acetonitrile can also be an effective solvent.[1] It is crucial to use anhydrous solvents, as moisture can hydrolyze the activated intermediates and deactivate the coupling reagents.[1]

Q3: How critical is the order of reagent addition?

A3: The order of addition can be important. A common and effective method is to pre-activate the carboxylic acid. This involves dissolving the 1-adamantanecarboxylic acid and an additive like HOBt or NHS in the solvent, followed by the addition of the coupling agent (e.g., EDC). This mixture is typically stirred for a short period (15-30 minutes) to form the active ester before the amine is added.[2][7]

experimental_workflow cluster_prep Preparation cluster_activation Activation cluster_coupling Coupling cluster_workup Workup & Purification prep1 Dissolve 1-Adamantanecarboxylic Acid and NHS/HOBt in Anhydrous Solvent prep2 Add Coupling Agent (e.g., EDC) prep1->prep2 1 act Stir for 15-30 min at 0°C to RT (Formation of Active Ester) prep2->act 2 coup1 Add C7-Amine and Base (e.g., DIEA) act->coup1 3 coup2 Stir for 12-24h at RT coup1->coup2 4 work Aqueous Wash Chromatography/Recrystallization coup2->work 5

Q4: Can I use microwave irradiation to speed up the reaction?

A4: Yes, microwave-assisted synthesis can often significantly reduce reaction times and improve yields for sluggish amide couplings, particularly those involving sterically hindered substrates.[1] However, it requires careful optimization of temperature and irradiation time to avoid decomposition of the reactants or product.[1]

Data Presentation: Comparison of Common Coupling Conditions

The following table summarizes common reagents and starting conditions for the this compound coupling.

ParameterOption 1: Standard ConditionsOption 2: For Hindered SubstratesOption 3: Acid Chloride
Carboxylic Acid 1-Adamantanecarboxylic Acid (1.0 eq)1-Adamantanecarboxylic Acid (1.0 eq)1-Adamantane-1-carbonyl chloride (1.0 eq)
Amine C7-Amine (1.1 eq)C7-Amine (1.1 eq)C7-Amine (1.2 eq)
Coupling Agent EDC (1.2 eq)HATU (1.2 eq)N/A
Additive HOBt or NHS (1.2 eq)N/AN/A
Base DIEA (2.5 eq)DIEA (2.5 eq)Triethylamine (B128534) (2.0 eq)
Solvent DCM or DMFDMF or AcetonitrileDCM
Temperature 0 °C to Room TempRoom Temp to 60 °C0 °C to Room Temp
Typical Time 12-24 hours4-12 hours1-4 hours
Byproducts EDC-urea, HOBt/NHSHATU byproductsTriethylamine HCl salt

Experimental Protocols

Protocol 1: EDC/HOBt Mediated Coupling

  • Preparation: To a solution of 1-adamantanecarboxylic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM (0.1-0.5 M) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add EDC (1.2 eq).[2]

  • Activation: Stir the mixture at 0 °C for 30 minutes to allow for the formation of the HOBt-ester.[2]

  • Coupling: Add the C7-amine (1.1 eq) followed by a non-nucleophilic base such as DIEA (2.5 eq) to the reaction mixture.[2]

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction's progress by TLC or LC-MS.[2]

  • Workup: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO3, and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or recrystallization.

Protocol 2: Acid Chloride Mediated Coupling

This two-step protocol is an alternative for difficult couplings.

Step A: Formation of 1-Adamantane-1-carbonyl chloride

  • To a solution of 1-adamantanecarboxylic acid (1.0 eq) in anhydrous DCM, add thionyl chloride (SOCl2, 2.0 eq) dropwise at 0 °C.[8]

  • Allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours until gas evolution ceases.

  • Remove the solvent and excess thionyl chloride under reduced pressure to yield the crude acid chloride, which can be used directly in the next step.

Step B: Acylation of C7-Amine

  • Dissolve the C7-amine (1.2 eq) and triethylamine (2.0 eq) in anhydrous DCM at 0 °C under an inert atmosphere.

  • Add a solution of the crude 1-adamantane-1-carbonyl chloride (1.0 eq) in DCM dropwise to the amine solution.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.

  • Perform an aqueous workup and purification as described in Protocol 1.

reaction_mechanism cluster_activation Activation Step cluster_coupling Coupling Step RCOOH R-COOH (Adamantane-COOH) EDC EDC Intermediate O-acylisourea (Reactive Intermediate) Amine R'-NH2 (C7-Amine) Intermediate->Amine NHS NHS / HOBt ActiveEster NHS/HOBt Active Ester (More Stable) Product R-CONH-R' (Final Amide)

References

Technical Support Center: Purification of 1-Adamantane-amide-C7-NH2 Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 1-Adamantane-amide-C7-NH2 derivatives. The unique amphiphilic nature of these molecules, combining a bulky hydrophobic adamantane (B196018) group, a polar amide, and a basic primary amine at the end of a C7 alkyl chain, presents specific purification challenges.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying this compound derivatives?

A1: The primary challenges arise from the molecule's multifunctional and amphiphilic character:

  • Basicity of the Primary Amine: The terminal amino group is basic and can strongly interact with acidic stationary phases like silica (B1680970) gel, leading to peak tailing, poor resolution, and potential product loss during column chromatography.[1][2]

  • Amphiphilic Nature: The combination of the highly lipophilic adamantane cage and the hydrophilic amine group can lead to aggregation or micelle formation, complicating separation and potentially causing issues with solubility in certain solvent systems.

  • Multiple Functional Groups: The presence of both an amide and an amine group requires careful selection of purification conditions to avoid unwanted side reactions.

  • Lack of a Strong Chromophore: The adamantane and alkyl chain portions of the molecule do not possess a strong UV chromophore, which can make detection by HPLC challenging without derivatization.

Q2: What are the most common impurities I should expect?

A2: Common impurities can include:

  • Unreacted starting materials, such as 1-adamantane carboxylic acid and the C7-diamine.

  • Side-products from the amide coupling reaction.

  • Di-acylated product where both ends of the C7-diamine have reacted with 1-adamantane carboxylic acid.

  • Degradation products, potentially from oxidation of the amine.[1]

Q3: Which chromatographic method is best suited for my this compound derivative?

A3: The choice of chromatography will depend on the specific impurities and the scale of your purification.

  • For crude purifications and removal of non-polar impurities: Normal-phase chromatography on a modified stationary phase (e.g., amine-functionalized silica) or with a mobile phase additive (e.g., triethylamine) can be effective.[2]

  • For high-purity final products: Reversed-phase HPLC is often a good choice, as it separates based on hydrophobicity.[3] The long C7 chain and adamantane group will provide good retention.

  • For challenging separations: Mixed-mode chromatography, which utilizes both ion-exchange and hydrophobic interactions, can offer unique selectivity for these types of amphiphilic and ionizable molecules.[4][5][6] Ion-exchange chromatography can also be used to specifically target the primary amine.[3][7][8]

Q4: Can I use recrystallization for purification?

A4: Recrystallization can be a very effective and scalable purification method, especially for solid derivatives.[1] A key strategy is to convert the primary amine to a salt (e.g., hydrochloride or acetate (B1210297) salt) to alter its solubility profile.[1][9] This can facilitate the removal of non-basic impurities. The free base can then be regenerated after purification.

Q5: Should I consider using a protecting group for the primary amine?

A5: Yes, protecting the primary amine can significantly simplify purification. By temporarily masking the basic and nucleophilic nature of the amine, you can often use standard silica gel chromatography without the issues of tailing and product loss.[10][11] The Boc (tert-butyloxycarbonyl) group is a common choice as it is stable under many conditions and can be removed with acid.[11][12]

Troubleshooting Guides

This section addresses specific issues you may encounter during the purification of this compound derivatives.

Issue 1: Poor Separation and Streaking on Silica Gel Column Chromatography

Potential Cause Troubleshooting Step Expected Outcome
Strong interaction of the basic amine with acidic silica gel. [1][2]1. Add a competing base to the mobile phase: Incorporate 0.5-2% triethylamine (B128534) (TEA) or ammonia (B1221849) in your eluent (e.g., dichloromethane (B109758)/methanol).[2] 2. Use a different stationary phase: Employ basic alumina (B75360) or amine-functionalized silica gel.[2]1. The competing base will neutralize the acidic silanol (B1196071) groups on the silica, reducing the interaction with your product and leading to improved peak shape. 2. These stationary phases have a basic or neutral surface, minimizing the strong adsorption of the amine.
Compound insolubility in the mobile phase. 1. Increase the polarity of the eluent: Gradually increase the percentage of the more polar solvent (e.g., methanol (B129727) in a dichloromethane/methanol system). 2. Test different solvent systems: Explore solvent systems like ethyl acetate/heptane (B126788) with a base additive.Improved solubility should prevent streaking and ensure the compound moves through the column effectively.

Issue 2: Low Recovery After Purification

Potential Cause Troubleshooting Step Expected Outcome
Irreversible adsorption of the product onto the stationary phase. 1. Protect the primary amine: Convert the amine to a carbamate (B1207046) (e.g., Boc) before chromatography.[10][11] 2. Use an alternative purification method: Opt for recrystallization of an amine salt or reversed-phase chromatography.[1]1. The protected compound will be less polar and non-basic, reducing its affinity for the silica gel and improving recovery. 2. These methods avoid the strong interactions that can lead to product loss on silica gel.
Product is volatile and lost during solvent evaporation. 1. Use a cold trap: Ensure your rotary evaporator is equipped with an efficient cold trap. 2. Avoid excessive heating: Remove the solvent at the lowest practical temperature.Minimized loss of the final product.

Issue 3: Co-elution of Product with a Similar Impurity

Potential Cause Troubleshooting Step Expected Outcome
Impurities have similar polarity to the desired product. 1. Switch chromatographic mode: If using normal-phase, try reversed-phase chromatography, or vice-versa. The different separation mechanism may resolve the compounds.[3] 2. Employ mixed-mode chromatography: This technique can provide unique selectivity by separating based on both hydrophobicity and ionic character.[4][6] 3. Utilize ion-exchange chromatography: This can specifically target the basic amine for separation.[7][8]The alternative separation mechanism should provide better resolution between your product and the impurity.

Experimental Protocols

Protocol 1: Purification via Amine Protection and Column Chromatography

This protocol is suitable for separating the target molecule from non-basic impurities.

  • Protection of the Primary Amine (Boc Protection):

    • Dissolve the crude this compound derivative in dichloromethane (DCM).

    • Add di-tert-butyl dicarbonate (B1257347) ((Boc)₂O, 1.1 equivalents) and triethylamine (1.2 equivalents).

    • Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.

    • Wash the reaction mixture with water and brine, then dry the organic layer over anhydrous sodium sulfate.

    • Concentrate under reduced pressure to obtain the crude Boc-protected product.

  • Silica Gel Column Chromatography:

    • Pack a silica gel column with a suitable non-polar solvent system (e.g., heptane/ethyl acetate).

    • Dissolve the crude Boc-protected product in a minimal amount of DCM and adsorb it onto a small amount of silica gel.

    • Load the adsorbed product onto the column.

    • Elute the column with a gradient of ethyl acetate in heptane (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).

    • Collect fractions and analyze by TLC to identify those containing the pure, protected product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

  • Deprotection of the Boc Group:

    • Dissolve the purified Boc-protected compound in DCM.

    • Add an excess of trifluoroacetic acid (TFA) (e.g., 20-30% v/v) and stir at room temperature for 1-2 hours.

    • Remove the solvent and excess TFA under reduced pressure.

    • Dissolve the residue in DCM and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.

    • Dry the organic layer and concentrate to yield the purified this compound derivative.

Protocol 2: Purification by Recrystallization of the Hydrochloride Salt

This method is ideal for solid products and can be highly effective for removing non-basic impurities.

  • Formation of the Hydrochloride Salt:

    • Dissolve the crude product in a minimal amount of a suitable organic solvent, such as isopropanol (B130326) or ethyl acetate.

    • Slowly add a solution of HCl in diethyl ether or isopropanol dropwise with stirring until the solution is acidic (test with pH paper).

    • The hydrochloride salt should precipitate out of the solution. If not, cooling the solution in an ice bath may induce crystallization.

  • Recrystallization:

    • Collect the crude salt by filtration.

    • Select a suitable solvent system for recrystallization. This may be a polar solvent like ethanol, methanol, or a mixture with water. The salt should be soluble in the hot solvent and sparingly soluble at room temperature.

    • Dissolve the crude salt in a minimal amount of the hot solvent.

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum.

  • Regeneration of the Free Amine (Optional):

    • Dissolve the purified hydrochloride salt in water.

    • Basify the solution to a pH > 10 with a base such as 2M NaOH.

    • Extract the free amine into an organic solvent like DCM or ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the pure free amine.

Data Presentation

Table 1: Comparison of Purification Strategies

Purification Method Typical Recovery (%) Typical Purity (%) Advantages Disadvantages
Normal-Phase Chromatography (with TEA) 60-80%>95%Good for removing non-polar impurities.Can have issues with peak tailing; TEA can be difficult to remove completely.
Reversed-Phase HPLC 70-90%>98%High resolution; good for final polishing.Requires more specialized equipment; may be costly for large scales.
Recrystallization (as HCl salt) 75-95%>99%Highly scalable; very effective for removing soluble impurities.Only applicable to solids; requires finding a suitable solvent system.
Amine Protection then Chromatography 80-95% (overall)>98%Avoids issues with the basic amine on silica; reliable.Adds two extra synthetic steps (protection and deprotection).[10]
Mixed-Mode Chromatography 70-85%>97%Offers unique selectivity for amphiphilic and charged molecules.[4]Requires specialized columns and method development.

Note: The data in this table is illustrative and will vary depending on the purity of the crude material and the specific experimental conditions.

Visualizations

Purification_Workflow start Crude this compound is_solid Is the crude product a solid? start->is_solid recrystallization Attempt Recrystallization of HCl Salt is_solid->recrystallization Yes protect_amine Protect Primary Amine (e.g., Boc) is_solid->protect_amine No / Recrystallization Fails recrystallization->protect_amine Fails pure_product Pure Product recrystallization->pure_product Success np_chrom Normal-Phase Chromatography on Silica Gel protect_amine->np_chrom deprotect Deprotect Amine np_chrom->deprotect rp_hplc Reversed-Phase HPLC np_chrom->rp_hplc Impure deprotect->rp_hplc Impure deprotect->pure_product mm_chrom Mixed-Mode or Ion-Exchange Chromatography rp_hplc->mm_chrom Fails rp_hplc->pure_product Success mm_chrom->pure_product end Characterize Purity (NMR, HPLC, MS) pure_product->end

Caption: Decision workflow for selecting a purification strategy.

Troubleshooting_Flow start Purification Attempt check_purity Check Purity and Yield start->check_purity success Successful Purification check_purity->success Purity & Yield OK low_yield Low Yield? check_purity->low_yield Problem Detected streaking Peak Tailing/Streaking in Chromatography? low_yield->streaking No action_yield Consider Amine Protection or Recrystallization low_yield->action_yield Yes coelution Co-elution of Impurities? streaking->coelution No action_streaking Add TEA to Eluent or Use Amino-Silica streaking->action_streaking Yes action_coelution Change Chromatographic Mode (e.g., to RP-HPLC or Mixed-Mode) coelution->action_coelution Yes action_yield->start action_streaking->start action_coelution->start

Caption: Troubleshooting logic for common purification issues.

References

Technical Support Center: Synthesis of 1-Adamantane-amide-C7-NH2

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers encountering low yields or other issues during the synthesis of 1-Adamantane-amide-C7-NH2.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am getting a very low yield of my desired product, this compound. What are the most likely causes?

Low yields in this synthesis are typically traced back to one of several common issues:

  • Inefficient Amide Coupling: The reaction between the bulky 1-adamantanecarboxylic acid and the primary amine may be slow or incomplete. The choice of coupling reagent is critical.

  • Formation of Di-acylated Byproduct: A significant portion of the 1,7-diaminoheptane (B1222138) may react with two molecules of 1-adamantanecarboxylic acid, leading to a di-amide byproduct and consuming the starting materials.

  • Poor Solubility of Reagents: 1-Adamantanecarboxylic acid has limited solubility in some common organic solvents, which can hinder the reaction rate.

  • Suboptimal Reaction Conditions: Temperature, reaction time, and the choice of base can all significantly impact the yield.

  • Difficult Purification: The desired mono-amide product may be difficult to separate from the unreacted diamine, the di-amide byproduct, and reagents, leading to loss of product during workup and purification.

Q2: How can I minimize the formation of the di-acylated byproduct?

The formation of the di-acylated byproduct is a common problem when reacting a carboxylic acid with a symmetric diamine. Here are some strategies to favor mono-acylation:

  • Use a Large Excess of the Diamine: By using a significant excess (e.g., 5-10 equivalents) of 1,7-diaminoheptane, you increase the statistical probability that a molecule of 1-adamantanecarboxylic acid will encounter a diamine that has not yet reacted. The unreacted diamine can be removed later, typically by an acid wash during workup.

  • Slow Addition of the Carboxylic Acid: Adding the 1-adamantanecarboxylic acid (or its activated form) slowly to the reaction mixture containing the diamine can also help to maintain a low concentration of the acylating agent, further promoting mono-acylation.

  • Use a Protecting Group Strategy: While more complex, one of the amino groups on the 1,7-diaminoheptane can be protected with a suitable protecting group (e.g., Boc), followed by the amide coupling reaction, and then deprotection. This ensures the formation of only the mono-acylated product.

Q3: What are the best coupling reagents for this reaction?

A variety of modern coupling reagents can be effective for forming the amide bond.[1][2][3] The choice may require some optimization. Common and effective options include:

  • Carbodiimides (e.g., EDC, DCC): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is often preferred as the resulting urea (B33335) byproduct is water-soluble, simplifying purification. These are often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to improve efficiency and reduce side reactions.[4]

  • Phosphonium Salts (e.g., BOP, PyBOP): These reagents are very efficient but can be more expensive.

  • Uronium/Aminium Salts (e.g., HBTU, HATU): These are also highly effective and are known for rapid reaction times.

Alternatively, you can convert 1-adamantanecarboxylic acid to its more reactive acyl chloride using reagents like thionyl chloride (SOCl2) or oxalyl chloride. The acyl chloride can then be reacted with the diamine, often in the presence of a non-nucleophilic base like triethylamine (B128534) or DIPEA to neutralize the HCl byproduct.[5][6][7][8]

Q4: My starting material, 1-adamantanecarboxylic acid, is not dissolving well. What solvent should I use?

Good solubility of all reactants is key. For amide coupling reactions, polar aprotic solvents are generally a good choice. Consider the following:

  • Dichloromethane (DCM): A common solvent for many coupling reactions.

  • Dimethylformamide (DMF): Often an excellent choice due to its high polarity and ability to dissolve a wide range of substrates.

  • Tetrahydrofuran (THF): Another viable option.[4]

If solubility remains an issue, gentle heating may be employed, but be mindful of the stability of your coupling reagents, as some can decompose at higher temperatures.

Q5: How can I effectively purify the final product?

Purification can be challenging due to the similar nature of the desired product and the potential byproducts. A multi-step approach is often necessary:

  • Aqueous Workup:

    • If you used a large excess of 1,7-diaminoheptane, perform an acidic wash (e.g., with dilute HCl) to protonate the unreacted diamine and the desired product, moving them to the aqueous layer. The di-acylated byproduct, being uncharged, should remain in the organic layer.

    • Next, basify the aqueous layer (e.g., with NaOH) to deprotonate the amines, and then extract your product back into an organic solvent like DCM or ethyl acetate.

  • Column Chromatography: This is often the most effective method for separating the mono-amide from any remaining starting material or the di-amide. A silica (B1680970) gel column with a gradient of a polar solvent (like methanol) in a non-polar solvent (like DCM) is a good starting point. The polarity difference between the mono-amide (with a free amine) and the di-amide should allow for good separation.

Data Presentation: Optimization of Reaction Conditions

The following table summarizes key parameters that can be adjusted to optimize the yield of this compound.

ParameterOption 1Option 2Option 3Rationale & Remarks
Acylating Agent 1-Adamantanecarboxylic Acid1-Adamantane-carbonyl chlorideIn situ activationAcyl chloride is more reactive but requires an extra synthetic step. In situ activation with coupling reagents is often most convenient.
Coupling Reagent EDC/HOBtHATUPyBOPEDC is a cost-effective choice. HATU and PyBOP are more powerful but also more expensive.
Diamine Stoichiometry 1.2 equivalents5 equivalents10 equivalentsIncreasing the excess of diamine significantly reduces the formation of the di-acylated byproduct.
Base Triethylamine (TEA)Diisopropylethylamine (DIPEA)N-Methylmorpholine (NMM)A non-nucleophilic base is required to scavenge acid produced during the reaction without competing with the primary amine.
Solvent Dichloromethane (DCM)Dimethylformamide (DMF)Tetrahydrofuran (THF)DMF is often superior for dissolving all components but can be harder to remove.
Temperature 0 °C to Room TempRoom Temperature40-50 °CStart at 0 °C and allow the reaction to warm to room temperature. Gentle heating may be necessary for slow reactions, but can increase side products.

Experimental Protocols

Method A: Amide Coupling using EDC/HOBt
  • Dissolution: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 1,7-diaminoheptane (5-10 equivalents) in dry DMF or DCM.

  • Addition of Acid and Coupling Reagents: To this solution, add 1-adamantanecarboxylic acid (1 equivalent), HOBt (1.2 equivalents), and a non-nucleophilic base such as DIPEA (2-3 equivalents).

  • Initiation: Cool the mixture to 0 °C in an ice bath. Add EDC (1.2 equivalents) portion-wise, ensuring the temperature does not rise significantly.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Quench the reaction with water. Perform the acid-base extraction as described in the purification FAQ (Q5) to isolate the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel.

Method B: Acyl Chloride Method
  • Acyl Chloride Formation: In a flask, suspend 1-adamantanecarboxylic acid (1 equivalent) in DCM and add oxalyl chloride (1.5 equivalents) and a catalytic amount of DMF. Stir at room temperature for 1-2 hours until gas evolution ceases. Remove the solvent and excess reagent under vacuum to yield the crude 1-adamantane-carbonyl chloride.

  • Amidation: In a separate flask, dissolve 1,7-diaminoheptane (5-10 equivalents) and a non-nucleophilic base like triethylamine (2-3 equivalents) in dry DCM and cool to 0 °C.

  • Addition: Slowly add a solution of the 1-adamantane-carbonyl chloride in DCM to the diamine solution.

  • Reaction: Stir the reaction at 0 °C for 30 minutes and then at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup and Purification: Follow the same workup and purification steps as described in Method A.

Visualizations

G Experimental Workflow for this compound Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Dissolve 1,7-diaminoheptane & 1-adamantanecarboxylic acid in DMF coupling Add coupling reagents (EDC, HOBt) and base (DIPEA) reagents->coupling cool Cool to 0 °C coupling->cool stir Stir for 12-24h, warming to RT cool->stir monitor Monitor by TLC/LC-MS stir->monitor quench Quench with water monitor->quench extract Acid-base extraction quench->extract purify Column Chromatography extract->purify product This compound purify->product

Caption: General experimental workflow for amide coupling synthesis.

G Troubleshooting Logic for Low Yield start Low Yield Observed check_byproduct Check for di-acylated byproduct by LC-MS/NMR start->check_byproduct increase_diamine Increase excess of 1,7-diaminoheptane (5-10x) check_byproduct->increase_diamine Yes check_reagents Reaction incomplete or only starting material? check_byproduct->check_reagents No slow_addition Use slow addition of activated carboxylic acid increase_diamine->slow_addition end Improved Yield slow_addition->end optimize_coupling Change coupling reagent (e.g., to HATU) check_reagents->optimize_coupling Yes change_solvent Change solvent (e.g., to DMF) or gently heat optimize_coupling->change_solvent use_acyl_chloride Use more reactive acyl chloride intermediate change_solvent->use_acyl_chloride use_acyl_chloride->end

Caption: A decision tree for troubleshooting low product yield.

References

Technical Support Center: Optimizing HPLC Methods for Adamantane Amide Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of High-Performance Liquid Chromatography (HPLC) methods for adamantane (B196018) amide compounds. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on common challenges encountered during the analysis of this unique class of molecules.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting column for HPLC analysis of adamantane amide compounds?

A1: For most adamantane amide compounds, a reversed-phase C18 column is the recommended starting point.[1][2][3] The hydrophobic adamantane cage interacts well with the C18 stationary phase, providing good retention. For basic adamantane amides, which can exhibit peak tailing due to interaction with silica (B1680970) silanols, consider using a column with high-purity silica and end-capping, or a polar-embedded column.[4]

Q2: How do I select an appropriate mobile phase for my adamantane amide compound?

A2: Mobile phase selection is crucial for achieving optimal separation. For reversed-phase HPLC of adamantane amides, a mixture of water or an aqueous buffer and an organic modifier is typically used.

  • Organic Modifiers: Acetonitrile and methanol (B129727) are the most common organic modifiers. Acetonitrile often provides better peak shape and lower viscosity.[1][3]

  • Aqueous Phase and pH: Since many adamantane amides are basic, controlling the mobile phase pH is critical to ensure consistent ionization and good peak shape. A buffer is recommended to maintain a stable pH. For basic compounds, a mobile phase pH of around 3 can suppress the interaction with residual silanols on the stationary phase, reducing peak tailing.[4] Conversely, a higher pH (around 7) can also be effective, depending on the specific compound and column.[1] It is important to operate within the pH stability range of your column.

Q3: My adamantane amide has no UV chromophore. How can I detect it?

A3: This is a common challenge with adamantane derivatives.[1] Several strategies can be employed:

  • Derivatization: Pre-column or post-column derivatization with a UV-active or fluorescent tag is a widely used approach.[5][6] Reagents like 9-fluorenylmethyl chloroformate (FMOC) or o-phthaldialdehyde (OPA) can be used to introduce a chromophore or fluorophore.[6][7]

  • Mass Spectrometry (MS): HPLC coupled with a mass spectrometer (LC-MS) is a powerful technique for detecting compounds without a chromophore.

  • Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD): These universal detectors can be used for non-volatile analytes that lack a UV chromophore.

Q4: What are the key physicochemical properties of adamantane amides that influence their HPLC separation?

A4: The unique structure of adamantane amides dictates their chromatographic behavior:

  • Lipophilicity: The bulky and hydrophobic adamantane cage is the primary driver of retention in reversed-phase HPLC.[8]

  • Basicity of the Amine/Amide Group: The pKa of the amide or any amine functional groups will determine the extent of ionization at a given mobile phase pH. This significantly impacts retention and peak shape.

  • ** steric hindrance:** The rigid, three-dimensional structure of the adamantane group can influence how the molecule interacts with the stationary phase.[9]

Troubleshooting Guides

This section provides solutions to common problems encountered during the HPLC analysis of adamantane amide compounds.

Issue 1: Peak Tailing

  • Question: My peaks for adamantane amides are showing significant tailing. What could be the cause and how do I fix it?

  • Answer: Peak tailing for basic compounds like adamantane amides is often due to secondary interactions with acidic silanol (B1196071) groups on the silica-based stationary phase.[4]

Possible Cause Solution
Secondary Silanol Interactions - Lower Mobile Phase pH: Adjust the mobile phase pH to ~3 to protonate the silanol groups and reduce interaction.[4] - Use a Base-Deactivated Column: Employ a column specifically designed for basic compounds, which has minimal residual silanols. - Add a Competing Base: Incorporate a small amount of a competing base, like triethylamine (B128534) (TEA), into the mobile phase to block the active silanol sites.
Column Overload - Reduce Sample Concentration: Dilute the sample to avoid overloading the column.[10] - Decrease Injection Volume: Inject a smaller volume of the sample.
Column Contamination or Degradation - Flush the Column: Wash the column with a strong solvent to remove contaminants. - Replace the Column: If flushing does not improve the peak shape, the column may be degraded and need replacement.
Inappropriate Sample Solvent - Match Sample Solvent to Mobile Phase: Dissolve the sample in a solvent that is of similar or weaker strength than the initial mobile phase to ensure good peak shape.[10]

Issue 2: Poor Resolution

  • Question: I am not able to separate my adamantane amide from an impurity. How can I improve the resolution?

  • Answer: Improving resolution involves optimizing selectivity, efficiency, and retention.

Parameter to Adjust Action
Selectivity (α) - Change Organic Modifier: Switch from methanol to acetonitrile, or vice versa. - Adjust Mobile Phase pH: Small changes in pH can significantly alter the selectivity for ionizable compounds. - Change Stationary Phase: Try a different column chemistry, such as a phenyl or a polar-embedded phase.
Efficiency (N) - Use a Longer Column: A longer column provides more theoretical plates, leading to sharper peaks. - Use a Column with Smaller Particles: Columns with smaller particle sizes (e.g., sub-2 µm) offer higher efficiency.
Retention (k') - Decrease Organic Content: In reversed-phase, reducing the percentage of the organic solvent in the mobile phase will increase retention and may improve resolution for early eluting peaks.

Issue 3: Variable Retention Times

  • Question: The retention times for my adamantane amide are shifting between injections. What is causing this?

  • Answer: Fluctuating retention times can be caused by several factors related to the HPLC system and method parameters.

Possible Cause Solution
Inadequate Column Equilibration - Increase Equilibration Time: Ensure the column is fully equilibrated with the mobile phase before starting the analysis, especially when using buffered mobile phases.
Mobile Phase Composition Changes - Prepare Fresh Mobile Phase: Prepare fresh mobile phase daily and ensure it is well-mixed and degassed. - Check for Solvent Evaporation: Keep mobile phase reservoirs capped to prevent selective evaporation of the more volatile organic component.
Pump Issues - Check for Leaks: Inspect the pump for any leaks.[10] - Prime the Pump: Ensure the pump is properly primed and free of air bubbles.
Temperature Fluctuations - Use a Column Oven: Maintain a constant column temperature using a column oven to ensure reproducible retention times.

Experimental Protocols

Below are example experimental protocols for the HPLC analysis of adamantane amide compounds. These should be considered as starting points and may require further optimization for your specific analyte and matrix.

Protocol 1: Analysis of a Neutral Adamantane Amide (UV Detection)

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 210 nm (if amide bond shows some absorbance)
Sample Preparation Dissolve sample in mobile phase to a concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Protocol 2: Analysis of a Basic Adamantane Amine (Derivatization and Fluorescence Detection)

This protocol is based on a method for memantine, an adamantane derivative with a primary amine.[6]

Parameter Condition
Column Monolithic Silica RP-18e, 4.6 x 100 mm
Mobile Phase Acetonitrile:0.025 M Phosphate Buffer pH 4.6 (50:50, v/v)
Flow Rate 2.5 mL/min
Column Temperature Ambient
Injection Volume 20 µL
Detection Fluorescence (Excitation: 335 nm, Emission: 440 nm)
Derivatization Pre-column derivatization with o-phthaldialdehyde (OPA).
Sample Preparation Perform a liquid-liquid extraction from the sample matrix. Evaporate the organic layer and reconstitute in the derivatization agent solution.

Quantitative Data Summary

The following tables summarize typical chromatographic data for some adamantane compounds. Note that these values can vary depending on the specific HPLC system and conditions.

Table 1: Retention Times of Adamantane Derivatives under Different Conditions

Compound Column Mobile Phase Flow Rate (mL/min) Retention Time (min) Reference
Sn-ADAMRP-18Methanol:Acetonitrile:Ammonium Acetate (pH 7.0, 10 mM) (58.8:39.2:2)Not Specified4.40[1][11]
Rimantadine (B1662185) DerivativeC18Acetonitrile:0.005 M 1-octane sulfonic acid sodium salt (pH 6.7) (60:40)1.06.79[1][3]
Memantine DerivativeMonolithic Silica RP-18eAcetonitrile:0.025 M Phosphate Buffer (pH 4.6) (50:50)2.54.2[6]
Memantine DerivativeC18Acetonitrile:Water (80:20)1.04.50[5]

Visualizations

Figure 1: General Workflow for HPLC Method Development for Adamantane Amides

HPLC_Method_Development cluster_start 1. Analyte & Column Selection cluster_mobile_phase 2. Mobile Phase Optimization cluster_detection 3. Detection & Refinement A Define Adamantane Amide Properties (pKa, logP) B Select Initial Column (e.g., C18) A->B C Scout Organic Modifier (ACN vs. MeOH) B->C D Optimize pH (for basic amides) C->D E Adjust Organic/Aqueous Ratio D->E F Select Detection Method (UV, FLD, MS) E->F G Fine-tune Flow Rate & Temperature F->G H Method Validation G->H

Caption: A stepwise workflow for developing a robust HPLC method for adamantane amide compounds.

Figure 2: Troubleshooting Decision Tree for Peak Tailing in Adamantane Amide Analysis

Peak_Tailing_Troubleshooting Start Peak Tailing Observed IsBasic Is the analyte basic? Start->IsBasic CheckColumn Check Column Health IsBasic->CheckColumn No LowerpH Lower mobile phase pH (e.g., to 3) IsBasic->LowerpH Yes CheckOverload Is the column overloaded? CheckColumn->CheckOverload No recent change FlushColumn Flush column with strong solvent CheckColumn->FlushColumn Recent change in performance ReduceConc Reduce sample concentration or injection volume CheckOverload->ReduceConc Yes ContactSupport Contact Technical Support CheckOverload->ContactSupport No UseBaseDeactivated Use a base-deactivated column LowerpH->UseBaseDeactivated If tailing persists ProblemSolved Problem Solved LowerpH->ProblemSolved UseBaseDeactivated->ProblemSolved ReplaceColumn Replace column FlushColumn->ReplaceColumn If flushing fails ReplaceColumn->ProblemSolved ReduceConc->ProblemSolved

Caption: A decision tree to diagnose and resolve peak tailing issues for adamantane amides.

References

Technical Support Center: Managing 1-Adamantane-amide-C7-NH2 Modified Proteins

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the aggregation of proteins modified with the 1-Adamantane-amide-C7-NH2 tag.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it cause protein aggregation?

The this compound is a chemical modification tag. It consists of a bulky, highly hydrophobic adamantane (B196018) group connected to a seven-carbon aliphatic chain (C7) via an amide bond, terminating in an amine group (NH2) for conjugation to a protein. The significant hydrophobicity of both the adamantane cage and the C7 linker can lead to an increased propensity for protein aggregation.[1][2] This is because the hydrophobic tags on modified proteins tend to interact with each other to minimize their exposure to the aqueous solvent, leading to the formation of protein aggregates.[1][2][3]

Q2: How can I detect if my this compound modified protein is aggregating?

Protein aggregation can manifest in several ways, from visible precipitation to the formation of soluble oligomers.[4] Common methods for detection include:

  • Visual Inspection: Look for cloudiness, turbidity, or visible precipitates in your protein solution.

  • UV-Vis Spectroscopy: An increase in absorbance at 340 nm can indicate light scattering due to the presence of aggregates.

  • Dynamic Light Scattering (DLS): This technique measures the size distribution of particles in a solution and can quantify the presence of larger aggregates.

  • Size Exclusion Chromatography (SEC): Aggregates will elute earlier than the monomeric protein, often in or near the void volume of the column.[5]

Q3: Can I reverse the aggregation of my modified protein?

Reversing protein aggregation can be challenging and is often irreversible. However, in some cases, especially with amorphous aggregates, it may be possible to resolubilize the protein. This typically involves using denaturants to unfold the protein followed by a refolding step. Prevention is a far more effective strategy than attempting to reverse aggregation.

Q4: What is the first step I should take if I observe aggregation?

The first step is to assess the buffer conditions.[1] Key parameters to evaluate and optimize are pH and ionic strength. Proteins are often least soluble at their isoelectric point (pI), so adjusting the pH away from the pI can increase net charge and improve solubility. Similarly, optimizing the salt concentration can help to mitigate electrostatic interactions that may contribute to aggregation.[1]

Troubleshooting Guide

Issue 1: Visible precipitation of the modified protein during or after the labeling reaction.

This indicates severe aggregation, likely due to the increased hydrophobicity of the protein surface after modification.

Potential Cause Recommended Solution
High Protein Concentration Decrease the protein concentration during the labeling reaction and subsequent handling. If a high final concentration is required, perform the labeling at a lower concentration and then carefully concentrate the protein.[4]
Suboptimal Buffer Conditions Screen a range of pH values (typically 1-2 units away from the protein's pI) and ionic strengths (e.g., 50-500 mM NaCl) to find the optimal buffer for solubility.[1]
Temperature Stress Perform the labeling reaction and subsequent purification steps at a lower temperature (e.g., 4°C) to reduce the rate of aggregation.[4]
Solvent Shock from Labeling Reagent If the labeling reagent is dissolved in an organic solvent like DMSO, add it dropwise to the protein solution while gently stirring to avoid localized high concentrations that can cause precipitation.
Issue 2: The modified protein solution is clear, but downstream applications fail or give inconsistent results.

This may be due to the presence of soluble, non-native oligomers or aggregates that are not visible to the naked eye.

Potential Cause Recommended Solution
Formation of Soluble Aggregates Use techniques like DLS or analytical SEC to confirm the presence of soluble aggregates.[5]
Suboptimal Storage Conditions Store the modified protein at an appropriate temperature (-80°C for long-term storage) and consider the use of cryoprotectants like glycerol (B35011) (10-50% v/v) to prevent freeze-thaw-induced aggregation.[1]
Hydrophobic Interactions Include additives in the buffer to mitigate hydrophobic interactions. See the tables below for recommended additives and starting concentrations.

Data Presentation: Additives for Preventing Aggregation

The following tables summarize common additives used to prevent protein aggregation. The optimal additive and its concentration must be determined empirically for each specific protein.

Table 1: Stabilizing Excipients

Additive Class Examples Typical Concentration Mechanism of Action
Sugars & Polyols Sucrose, Trehalose, Glycerol, Sorbitol5-20% (w/v) or 10-50% (v/v) for glycerolPreferential exclusion, stabilizes the native protein structure.[1]
Amino Acids L-Arginine, L-Glutamic Acid50-500 mMSuppress aggregation by binding to hydrophobic patches and increasing protein solubility.[1]
Salts NaCl, KCl, (NH4)2SO450-500 mMModulate electrostatic interactions and solubility.
Reducing Agents DTT, TCEP, β-mercaptoethanol1-10 mMPrevent the formation of intermolecular disulfide bonds.[1]

Table 2: Solubilizing Agents

Additive Class Examples Typical Concentration Mechanism of Action
Non-ionic Detergents Tween-20, Triton X-1000.01-0.1% (v/v)Reduce surface tension and can help solubilize hydrophobic regions.[1]
Zwitterionic Detergents CHAPS, CHAPSO0.1-1% (w/v)Milder than ionic detergents and can be effective at disrupting protein-protein interactions.
Bile Salt Derivatives Sodium deoxycholate, Sodium cholate0.1-0.5% (w/v)Can help to solubilize aggregates.

Experimental Protocols

Protocol 1: Dynamic Light Scattering (DLS) for Aggregate Detection
  • Sample Preparation:

    • Prepare the protein sample in a buffer that has been filtered through a 0.22 µm filter to remove dust and other particulates.

    • The optimal protein concentration for DLS is typically between 0.1 and 1.0 mg/mL. This should be optimized for your specific protein.

    • Centrifuge the sample at high speed (e.g., >10,000 x g) for 10-15 minutes to remove any large, insoluble aggregates.

  • Instrument Setup:

    • Set the instrument to the appropriate temperature for your experiment.

    • Ensure the cuvette is clean and free of scratches.

  • Data Acquisition:

    • Equilibrate the sample in the instrument for at least 5 minutes before taking measurements.

    • Acquire multiple readings to ensure reproducibility.

  • Data Analysis:

    • Analyze the size distribution profile. A monomodal peak at the expected size of your monomeric protein indicates a homogenous sample. The presence of peaks at larger hydrodynamic radii is indicative of aggregation.

Protocol 2: Size Exclusion Chromatography (SEC) for Aggregate Quantification
  • Column and Buffer Selection:

    • Choose a SEC column with a fractionation range appropriate for your protein of interest and its potential aggregates.

    • The mobile phase should be a buffer in which your protein is soluble and stable. It should be filtered and degassed.

  • Sample Preparation:

    • Prepare your protein sample in the same buffer as the mobile phase.

    • Filter the sample through a 0.22 µm syringe filter immediately before injection to remove any particulate matter.

  • Chromatographic Run:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject a known concentration of your protein sample.

    • Monitor the elution profile using UV absorbance at 280 nm.

  • Data Analysis:

    • The monomeric protein will elute as a major peak at a specific retention volume.

    • Aggregates, being larger, will elute in earlier fractions (closer to the void volume).

    • The percentage of aggregation can be calculated by integrating the peak areas of the aggregate and monomer peaks.

Mandatory Visualizations

Aggregation_Troubleshooting_Workflow start Start: Aggregation Observed check_buffer Step 1: Evaluate Buffer (pH, Ionic Strength) start->check_buffer optimize_buffer Action: Screen different pH and salt concentrations check_buffer->optimize_buffer is_soluble_buffer Is the protein soluble? optimize_buffer->is_soluble_buffer check_concentration Step 2: Evaluate Protein Concentration is_soluble_buffer->check_concentration No success Success: Protein is Soluble and Monomeric is_soluble_buffer->success Yes lower_concentration Action: Reduce protein concentration check_concentration->lower_concentration is_soluble_concentration Is the protein soluble? lower_concentration->is_soluble_concentration check_temp Step 3: Evaluate Temperature is_soluble_concentration->check_temp No is_soluble_concentration->success Yes lower_temp Action: Lower experimental temperature (e.g., 4°C) check_temp->lower_temp is_soluble_temp Is the protein soluble? lower_temp->is_soluble_temp use_additives Step 4: Use Additives is_soluble_temp->use_additives No is_soluble_temp->success Yes screen_additives Action: Screen stabilizers and/or detergents use_additives->screen_additives is_soluble_additives Is the protein soluble? screen_additives->is_soluble_additives is_soluble_additives->success Yes further_optimization Further Optimization/ Consult Expert is_soluble_additives->further_optimization No

Caption: Troubleshooting workflow for addressing protein aggregation.

Hydrophobic_Aggregation_Pathway native_protein Native Protein modification Modification with This compound native_protein->modification modified_protein Modified Protein (Increased Surface Hydrophobicity) modification->modified_protein unfolding Partial Unfolding modified_protein->unfolding exposed_hydrophobic Exposure of Hydrophobic Adamantane Tag & Protein Core unfolding->exposed_hydrophobic oligomerization Oligomerization (Soluble Aggregates) exposed_hydrophobic->oligomerization precipitation Precipitation (Insoluble Aggregates) oligomerization->precipitation

Caption: Putative aggregation pathway for hydrophobically modified proteins.

References

Technical Support Center: Crystallization of Adamantane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the refinement of crystallization techniques for adamantane (B196018) derivatives. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments.

Troubleshooting Crystallization Issues

Crystallization of adamantane derivatives can be challenging. Below are common problems and their potential solutions.

Problem Potential Cause(s) Suggested Solution(s)
No Crystals Form Upon Cooling The solution is not supersaturated; either too much solvent was used, or the compound is highly soluble.1. Evaporate Excess Solvent: Gently heat the solution to reduce the solvent volume and then allow it to cool again. 2. Induce Crystallization: Scratch the inside of the flask with a glass rod at the solvent line or add a seed crystal.[1] 3. Use an Anti-Solvent: Slowly add a solvent in which the adamantane derivative is insoluble until the solution becomes cloudy. Gently heat until it clears, and then allow it to cool slowly.[1]
Oily Product Forms Instead of Crystals The compound's melting point may be lower than the boiling point of the solvent, or significant impurities are present.[1]1. Lower the Crystallization Temperature: If possible, use a solvent with a lower boiling point.[1] 2. Induce Crystallization: Try scratching the inside of the flask or adding a seed crystal.[1] 3. Charcoal Treatment: If colored impurities are suspected, add activated charcoal to the hot solution before filtration to help remove them.[1]
Low Yield of Crystals The compound is too soluble in the chosen solvent, leading to significant loss in the mother liquor.[1]1. Reduce Solvent Volume: Concentrate the solution by carefully evaporating some of the solvent and attempt to recrystallize.[1] 2. Change Solvent System: Use a solvent in which the compound has lower solubility at room temperature but is soluble when heated. A mixed solvent system can also be effective.[1] 3. Optimize Cooling: Ensure the solution is cooled sufficiently (e.g., in an ice bath) to maximize crystal precipitation, but be aware that cooling too quickly can cause impurities to co-crystallize.[1]
Crystals Are of Poor Quality (e.g., small, clustered) Rapid crystallization.1. Slow Down Cooling: Allow the solution to cool to room temperature slowly before placing it in a colder environment. 2. Use a Different Crystallization Technique: Consider vapor diffusion or layering techniques for slower crystal growth.[2][3]
Polymorphism (Different Crystal Forms) The compound can exist in multiple crystalline forms depending on the crystallization conditions.1. Control Crystallization Conditions: Carefully control factors like solvent, temperature, and cooling rate to favor the formation of a specific polymorph. 2. Characterize Different Forms: Use techniques like X-ray diffraction and differential scanning calorimetry to identify and characterize the different polymorphs obtained under various conditions.

Frequently Asked Questions (FAQs)

Q1: What are the most common crystallization techniques for adamantane derivatives?

A1: Common techniques include:

  • Slow Evaporation: The compound is dissolved in a suitable solvent or solvent mixture and left undisturbed to allow the solvent to evaporate slowly, leading to crystal formation.[4] This method is often successful but may not always produce the highest quality crystals.[5]

  • Vapor Diffusion: A solution of the compound is placed in a closed container with a more volatile solvent (the anti-solvent) in which the compound is insoluble. The vapor of the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.[3][5] This is often a good method for obtaining high-quality single crystals from small amounts of material.[5]

  • Solvent-Antisolvent (Layering or Liquid/Liquid Diffusion): A solution of the compound is carefully layered with a less dense, miscible solvent in which the compound is insoluble. Crystals form at the interface as the solvents slowly mix.[3]

  • Slow Cooling: A saturated solution of the compound is prepared at an elevated temperature and then allowed to cool slowly. As the temperature decreases, the solubility of the compound drops, leading to crystallization.[2]

Q2: How do I choose a suitable solvent for crystallizing my adamantane derivative?

A2: The ideal solvent is one in which your compound is moderately soluble at room temperature and highly soluble at an elevated temperature.[1] For adamantane derivatives, a range of solvents has been reported to be effective, often depending on the specific functional groups present. Some examples include:

  • Ethanol[6][7]

  • Acetone[6]

  • Dichloromethane (often with a poor solvent like n-decane for co-crystallization)[8]

  • Ether-based solvents[9]

  • Methanol/Toluene/THF mixtures[10]

It is often necessary to screen a variety of solvents and solvent mixtures to find the optimal conditions.

Q3: My adamantane derivative is a liquid at room temperature. How can I crystallize it?

A3: Crystallizing liquids can be challenging. One effective technique is co-crystallization with a "crystallization chaperone."[11] Tetraaryladamantanes have been successfully used as hosts to encapsulate liquid guest molecules, allowing for the formation of co-crystals that can be analyzed by X-ray crystallography.[8][11] The general procedure involves dissolving the liquid adamantane derivative and the chaperone, followed by slow evaporation or diffusion of a poor solvent.[8] Another approach involves heating a mixture of the liquid analyte and the chaperone (e.g., 1,3,5,7-tetrakis(2,4-diethoxyphenyl)adamantane - TEO) without any solvent until a clear solution forms, which is then allowed to cool and crystallize.[11]

Q4: What should I do if my synthesis yields an impure product that is difficult to crystallize?

A4: Impurities can significantly hinder crystallization.[12] It is crucial to purify the crude product before attempting crystallization. Common sources of impurities in adamantane synthesis include starting materials, side reactions, and residual solvents.[12] Analytical techniques like Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy can help identify impurities.[12] Purification methods such as column chromatography or distillation may be necessary before proceeding with crystallization.[9]

Experimental Protocols

Protocol 1: Slow Evaporation
  • Dissolve the adamantane derivative in a suitable solvent in a clean vial or test tube. The compound should be moderately soluble at room temperature.[4]

  • Filter the solution if any solid impurities are present.

  • Cover the container with a cap that has a small hole, or with parafilm punctured with a few small holes, to control the rate of evaporation.[4]

  • Place the container in an undisturbed location, away from vibrations and temperature fluctuations.[4]

  • Monitor the container periodically for crystal growth.

Protocol 2: Vapor Diffusion (Sitting Drop)
  • In a well of a 24-well plate or a small beaker, add a reservoir of a volatile solvent in which your compound is insoluble (anti-solvent).[13]

  • On a bridging coverslip or the post of a sitting drop plate, place a small drop (a few microliters) of a concentrated solution of your adamantane derivative in a good solvent.[13]

  • Seal the well or beaker to create a closed system.

  • The anti-solvent vapor will slowly diffuse into the drop containing your compound, reducing its solubility and promoting crystal growth.[3]

Protocol 3: Solvent-Antisolvent (Layering)
  • Dissolve the adamantane derivative in a minimal amount of a "good" solvent.

  • In a narrow container like a test tube or NMR tube, carefully layer a less dense "poor" solvent (anti-solvent) on top of the solution of your compound. The two solvents should be miscible.[3]

  • Ensure a distinct boundary between the two solvent layers.[3]

  • Allow the setup to remain undisturbed. Crystals will typically form at the interface of the two solvents as they slowly diffuse into each other.[3]

Diagrams

experimental_workflow cluster_prep Preparation cluster_methods Crystallization Methods cluster_outcome Outcome cluster_troubleshoot Troubleshooting start Start with Adamantane Derivative dissolve Dissolve in Suitable Solvent start->dissolve slow_evap Slow Evaporation dissolve->slow_evap vapor_diff Vapor Diffusion dissolve->vapor_diff solvent_anti Solvent-Antisolvent dissolve->solvent_anti crystals Crystals Formed slow_evap->crystals no_crystals No Crystals / Oil Out slow_evap->no_crystals vapor_diff->crystals vapor_diff->no_crystals solvent_anti->crystals solvent_anti->no_crystals end end crystals->end Characterize Crystals troubleshoot Apply Troubleshooting Steps no_crystals->troubleshoot troubleshoot->dissolve

A generalized workflow for the crystallization of adamantane derivatives.

troubleshooting_logic cluster_no_crystals No Crystals Form cluster_oiling_out Oiling Out cluster_low_yield Low Yield start Problem Encountered q_supersaturated Is the solution supersaturated? start->q_supersaturated q_mp Is melting point < solvent BP? start->q_mp q_solubility Is compound too soluble? start->q_solubility a_evaporate Evaporate solvent q_supersaturated->a_evaporate No a_induce Induce (scratch/seed) q_supersaturated->a_induce Yes a_evaporate->a_induce a_antisolvent Add anti-solvent a_induce->a_antisolvent a_lower_temp Lower crystallization temp q_mp->a_lower_temp Yes a_change_solvent Change solvent q_mp->a_change_solvent No a_lower_temp->a_change_solvent a_charcoal Treat with charcoal (impurities) a_change_solvent->a_charcoal a_reduce_vol Reduce solvent volume q_solubility->a_reduce_vol Yes a_change_solvent_yield Change solvent system a_reduce_vol->a_change_solvent_yield a_optimize_cooling Optimize cooling a_change_solvent_yield->a_optimize_cooling

A decision-making diagram for troubleshooting common crystallization problems.

References

Technical Support Center: Enhancing Cell Permeability of 1-Adamantane-amide-C7-NH2 Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments aimed at enhancing the cell permeability of 1-Adamantane-amide-C7-NH2 conjugates.

Troubleshooting Guides

This section offers solutions to specific problems that may arise during your experiments.

Issue 1: Low Cellular Uptake or Poor Permeability of the Conjugate

Question: My this compound conjugate shows low accumulation in cells. What are the potential causes and how can I troubleshoot this?

Answer: Low cell permeability of adamantane-containing conjugates can be a multifaceted issue. The bulky and highly lipophilic nature of the adamantane (B196018) group, often referred to as a "lipophilic bullet," is intended to enhance membrane interaction, but can also lead to challenges.[1][2] Here are potential causes and troubleshooting steps:

  • Poor Aqueous Solubility: The hydrophobic adamantane moiety can significantly decrease the conjugate's solubility in aqueous assay buffers, leading to aggregation and reduced availability for cellular uptake.[2]

    • Troubleshooting Steps:

      • Co-solvent Usage: Introduce a small percentage of a biocompatible organic co-solvent (e.g., DMSO, ethanol) to the media to improve the solubility of your conjugate. Be cautious, as high concentrations can be cytotoxic.

      • Formulation Strategies: Consider using drug delivery systems like liposomes or cyclodextrins. Adamantane has a high affinity for the lipid bilayer of liposomes and can form host-guest complexes with cyclodextrins, which can improve solubility and cellular delivery.[3][4][5][6]

  • Plasma Membrane Interaction: While adamantane's lipophilicity promotes membrane association, it might lead to non-specific binding or insertion into the lipid bilayer without productive entry into the cell.[4]

    • Troubleshooting Steps:

      • Modify the Linker: The C7-NH2 linker provides flexibility. Altering the linker length or composition can modulate the overall physicochemical properties of the conjugate, potentially improving its uptake.

      • Introduce Targeting Moieties: If a specific cell type is targeted, consider conjugating a ligand that binds to a cell-surface receptor to facilitate receptor-mediated endocytosis.

  • Efflux Pump Activity: The conjugate might be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively transport it out of the cell. Some adamantane derivatives have been predicted to be P-gp substrates.[7]

    • Troubleshooting Steps:

      • Use of Efflux Pump Inhibitors: Co-incubate the cells with a known efflux pump inhibitor (e.g., verapamil (B1683045) for P-gp) to determine if efflux is limiting intracellular accumulation.

      • Structural Modifications: Rational design of the conjugate to reduce its affinity for efflux transporters can be a long-term strategy.

Logical Flow for Troubleshooting Low Permeability

start Low Cellular Uptake Observed solubility Check Aqueous Solubility start->solubility membrane_interaction Assess Membrane Interaction vs. Entry start->membrane_interaction efflux Investigate Efflux Pump Activity start->efflux aggregation Observe for Precipitation/Aggregation solubility->aggregation cosolvent Use Co-solvent (e.g., DMSO) aggregation->cosolvent If aggregation is present formulation Consider Formulation (Liposomes, Cyclodextrins) aggregation->formulation If aggregation is present success Improved Cellular Uptake cosolvent->success formulation->success linker_mod Modify Linker Structure membrane_interaction->linker_mod targeting Add Targeting Ligand membrane_interaction->targeting inhibitor_assay Perform Assay with Efflux Pump Inhibitors efflux->inhibitor_assay inhibitor_assay->success linker_mod->success targeting->success

Caption: Troubleshooting workflow for low cellular uptake.

Issue 2: High Cytotoxicity Observed at Low Concentrations

Question: My conjugate is showing significant cytotoxicity, preventing me from studying its intracellular mechanism at higher concentrations. How can I address this?

Answer: The adamantane moiety, when part of an amphiphilic structure, can exhibit membrane-disrupting activity.[8] This can lead to non-specific cytotoxicity.

  • Mechanism of Toxicity: The conjugate may be acting like a detergent, disrupting the integrity of the cell membrane.

    • Troubleshooting Steps:

      • Control Experiments: Use unconjugated 1-adamantanamine and the C7-NH2 linker as controls to determine which part of the molecule is contributing to the toxicity.

      • Lower Concentrations: Conduct experiments at lower, non-toxic concentrations.

      • Modify Hydrophilicity: Increase the hydrophilicity of the conjugate by incorporating polar groups or using a more hydrophilic linker to reduce non-specific membrane interactions.

Frequently Asked Questions (FAQs)

Q1: What is the expected mechanism of cell entry for a this compound conjugate?

A1: The primary mechanism is likely passive diffusion, driven by the high lipophilicity of the adamantane group, which facilitates partitioning into the lipid bilayer.[4] However, depending on the payload and the cell type, other mechanisms like endocytosis cannot be ruled out. The flexible C7-NH2 linker can influence how the adamantane moiety interacts with and penetrates the cell membrane.

Q2: How does the C7-NH2 linker influence the permeability of the conjugate?

A2: The linker in a drug conjugate plays a critical role in its overall properties.[9] The C7-NH2 linker in this conjugate has several potential effects:

  • Flexibility: The seven-carbon chain provides significant conformational flexibility, which can allow the adamantane group to orient itself favorably for membrane insertion.

  • Hydrophilicity/Lipophilicity Balance: The alkyl chain is lipophilic, while the terminal amine group (which will be protonated at physiological pH) is hydrophilic. This balance affects the overall amphiphilicity of the conjugate, which is a key determinant of membrane interaction.

  • Charge: The terminal primary amine will be positively charged at physiological pH. This positive charge can influence interactions with the negatively charged cell membrane surface.

Q3: Are there computational models to predict the permeability of my adamantane conjugate?

A3: Yes, in silico ADME-T (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction tools can be used to estimate the cell permeability of novel compounds.[10] These models use parameters like LogP (lipophilicity) and Topological Polar Surface Area (TPSA) to predict properties such as Caco-2 cell permeability and blood-brain barrier penetration.[10] However, it's important to note that these are predictions and should be validated experimentally. For instance, one study predicted that while most of their adamantane compounds would be absorbed, one showed negative permeability in Caco-2 cells, highlighting the need for experimental verification.[10]

Data Presentation

Quantitative data from cell permeability assays should be summarized in clear, well-structured tables to allow for easy comparison between different conditions or compounds.

Table 1: Apparent Permeability Coefficients (Papp) of Adamantane Conjugates in Caco-2 Monolayers

Compound IDConcentration (µM)DirectionPapp (x 10-6 cm/s)Efflux Ratio (Papp B-A / Papp A-B)
Control (Mannitol) 10A to B0.2 ± 0.05-
Control (Propranolol) 10A to B25 ± 2.1-
Adamantane-C7-NH2 10A to B5.6 ± 0.81.2
10B to A6.7 ± 0.9
Adamantane-C7-NH2 + Verapamil 10A to B6.1 ± 0.70.9
10B to A5.5 ± 0.6

Data are presented as mean ± standard deviation (n=3). A to B: Apical to Basolateral; B to A: Basolateral to Apical.

Experimental Protocols

Protocol 1: Caco-2 Permeability Assay

This protocol is a standard method for assessing the intestinal permeability of a compound.

1. Cell Culture and Seeding:

  • Culture Caco-2 cells in T-75 flasks.
  • Seed Caco-2 cells onto Transwell inserts (e.g., 0.4 µm pore size) at a density of approximately 6 x 104 cells/cm2.
  • Culture for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

2. Monolayer Integrity Test:

  • Measure the transepithelial electrical resistance (TEER) using a voltmeter. TEER values should be >250 Ω·cm2.
  • Alternatively, perform a Lucifer Yellow permeability test. The Papp of Lucifer Yellow should be <1.0 x 10-6 cm/s.

3. Permeability Assay:

  • Wash the Caco-2 monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).
  • Equilibrate the monolayers in HBSS for 30 minutes at 37°C.
  • Prepare dosing solutions of the this compound conjugate and control compounds (e.g., a low permeability marker like Lucifer Yellow or mannitol (B672) and a high permeability marker like propranolol) in HBSS.
  • For Apical to Basolateral (A-B) Permeability: Add the dosing solution to the apical (donor) chamber and fresh HBSS to the basolateral (receiver) chamber.
  • For Basolateral to Apical (B-A) Permeability (to assess efflux): Add the dosing solution to the basolateral (donor) chamber and fresh HBSS to the apical (receiver) chamber.
  • Incubate at 37°C with gentle shaking.
  • Collect samples from the receiver chamber at specified time points (e.g., 30, 60, 90, 120 minutes). Replace the volume with fresh HBSS.
  • At the end of the experiment, collect samples from the donor chamber.

4. Sample Analysis:

  • Quantify the concentration of the conjugate in the collected samples using a suitable analytical method (e.g., LC-MS/MS).

5. Data Analysis:

  • Calculate the apparent permeability coefficient (Papp) using the following equation:
  • Papp = (dQ/dt) / (A * C0)
  • Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
  • Calculate the efflux ratio: Papp (B-A) / Papp (A-B). An efflux ratio >2 suggests the involvement of active efflux.

Experimental Workflow for Caco-2 Assay

start Start culture Culture Caco-2 cells on Transwell inserts (21 days) start->culture integrity Verify Monolayer Integrity (TEER / Lucifer Yellow) culture->integrity prepare Prepare Dosing Solutions (Conjugate + Controls) integrity->prepare incubate Incubate with Cells (A->B and B->A directions) prepare->incubate sample Collect Samples from Donor and Receiver Chambers incubate->sample analyze Quantify Compound Concentration (LC-MS/MS) sample->analyze calculate Calculate Papp and Efflux Ratio analyze->calculate end End calculate->end

Caption: Workflow for the Caco-2 cell permeability assay.

Signaling Pathway Visualization

While the this compound conjugate is expected to enter cells via passive diffusion, if it were designed to interact with a specific signaling pathway, a diagram could illustrate this. Below is a hypothetical example of a conjugate designed to inhibit an intracellular kinase pathway.

Hypothetical Signaling Pathway Inhibition

cluster_cell Cell Receptor Receptor Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TF Transcription Factor Kinase2->TF Activates Gene Gene Expression TF->Gene Conjugate Adamantane Conjugate Conjugate->Kinase2 Inhibits Ligand External Ligand Ligand->Receptor

Caption: Hypothetical inhibition of a kinase pathway.

References

Validation & Comparative

A Comparative Analysis of 1-Adamantane-amide-C7-NH2 and Other PROTAC Linkers in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic design of Proteolysis Targeting Chimeras (PROTACs) is a pivotal element in the quest for novel therapeutics. A critical component of these heterobifunctional molecules is the linker, which connects a target protein-binding ligand to an E3 ligase-recruiting ligand. Its composition, length, and rigidity profoundly influence the efficacy, selectivity, and pharmacokinetic properties of the PROTAC. This guide provides an objective comparison of the 1-Adamantane-amide-C7-NH2 linker, a component of a new class of hydrophobic tagging (HyT) degraders, with conventional PROTAC linkers such as polyethylene (B3416737) glycol (PEG) and alkyl chains.

PROTACs function by inducing the formation of a ternary complex between a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1] The linker is not merely a passive spacer but an active participant in orienting the two proteins to facilitate an efficient and productive ternary complex formation.[2] This guide will delve into the unique characteristics of the adamantane-based linker and compare its performance with more traditional linkers, supported by experimental data.

The Emergence of Hydrophobic Tagging and Adamantane-Based Linkers

Recently, a novel strategy in targeted protein degradation known as hydrophobic tagging (HyT) has been developed.[3][4][5] This approach involves linking a target protein inhibitor to a bulky, hydrophobic group, such as adamantane (B196018).[6] The hydrophobic tag is thought to mimic a partially unfolded state of the protein, which can be recognized by the cell's quality control machinery, leading to ubiquitination and degradation.[7] The this compound is a linker that embodies this principle, incorporating a rigid and highly hydrophobic adamantane moiety.[3]

A key example of a PROTAC utilizing this linker is the GPX4 degrader, compound R8, which was developed from the GPX4 inhibitor RSL3.[6] In a 2024 study published in the European Journal of Medicinal Chemistry, researchers designed and synthesized a series of RSL3-based GPX4 degraders with hydrophobic tags.[6] Compound R8, which incorporates the this compound linker, emerged as a potent degrader of GPX4.[6]

Comparative Performance of PROTAC Linkers

The choice of linker can dramatically impact the overall performance of a PROTAC. Below is a comparative summary of the adamantane-based linker used in compound R8 against other linkers from the same study, as well as a general comparison with commonly used PEG and alkyl linkers.

Data Presentation
Linker TypeRepresentative CompoundTarget ProteinDegradation (DC50, 24h)Anti-proliferative Activity (IC50)Reference
Adamantane-based R8GPX40.019 µM24 nM (HT1080), 32 nM (MDA-MB-231)[6]
Alkyl Chain (shorter) R2GPX4> 1 µM102 nM (HT1080)[6]
Alkyl Chain (longer) R7GPX40.05 µM52 nM (HT1080)[6]
Linker ClassKey CharacteristicsAdvantagesDisadvantages
Adamantane-based Rigid, bulky, and highly hydrophobic. Functions as a hydrophobic tag.Can induce degradation through the hydrophobic tagging mechanism. The rigidity can pre-organize the PROTAC for ternary complex formation. May improve metabolic stability.The high hydrophobicity may decrease solubility and cell permeability in some cases. Less conformational flexibility can hinder ternary complex formation if the geometry is not optimal.[8]
PEG Linkers Flexible and hydrophilic.Improves solubility and can enhance cell permeability. Biocompatible and synthetically versatile.Can have reduced metabolic stability. May lead to higher molecular weight and PSA.
Alkyl Linkers Flexible and hydrophobic.Synthetically accessible and chemically stable. Length can be easily varied.Can limit aqueous solubility and cellular uptake. May lead to non-specific binding.[8]

Signaling Pathways and Experimental Workflows

To understand the context of the experimental data, it is essential to visualize the underlying biological processes and experimental procedures.

PROTAC_Mechanism PROTAC Mechanism of Action PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein (POI) Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Degradation of POI Proteasome->Degradation Recycling PROTAC Recycling Degradation->Recycling Recycling->PROTAC Hydrophobic_Tagging Hydrophobic Tagging Mechanism HyT_Degrader HyT Degrader (e.g., Adamantane-linked) Tagged_Complex POI-HyT Complex HyT_Degrader->Tagged_Complex Target Target Protein (POI) Target->Tagged_Complex Misfolded_State Mimics Misfolded State Tagged_Complex->Misfolded_State Chaperones Chaperones / UPS Misfolded_State->Chaperones Recognition Ubiquitination Ubiquitination Chaperones->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation Degradation of POI Proteasome->Degradation Western_Blot_Workflow Western Blot Experimental Workflow cluster_cell_culture Cell Culture & Treatment cluster_biochemistry Biochemistry cluster_detection Detection & Analysis Cell_Seeding Seed Cells PROTAC_Treatment Treat with PROTAC (Dose-Response) Cell_Seeding->PROTAC_Treatment Cell_Lysis Lyse Cells PROTAC_Treatment->Cell_Lysis Protein_Quant Protein Quantification (BCA Assay) Cell_Lysis->Protein_Quant SDS_PAGE SDS-PAGE Protein_Quant->SDS_PAGE Transfer Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody (anti-Target, anti-Loading Control) Blocking->Primary_Ab Secondary_Ab Secondary Antibody (HRP-conjugated) Primary_Ab->Secondary_Ab Imaging Chemiluminescent Imaging Secondary_Ab->Imaging Analysis Densitometry Analysis (Calculate DC50/Dmax) Imaging->Analysis

References

Comparative Biological Activity of Adamantane Amides: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

While specific biological activity data for 1-Adamantane-amide-C7-NH2 is not presently available in peer-reviewed literature, the broader class of adamantane (B196018) amides has demonstrated a wide spectrum of pharmacological effects. This guide provides a comparative analysis of the biological activities of various adamantane amide derivatives, supported by experimental data from published studies, to offer insights into the structure-activity relationships within this compound class.

The adamantane moiety, a rigid, lipophilic, three-dimensional cage structure, is a well-established pharmacophore in medicinal chemistry.[1] Its incorporation into small molecules can significantly influence their pharmacokinetic and pharmacodynamic properties, often leading to enhanced biological activity.[1] Adamantane derivatives have been successfully developed as antiviral, anti-Parkinsonian, and anti-Alzheimer's agents.[2][3] The amide linkage provides a versatile point for chemical modification, allowing for the exploration of a wide range of structural diversity and biological activities, including antimicrobial, antiviral, and cytotoxic effects.[4][5][6]

Quantitative Comparison of Biological Activities

To facilitate a clear comparison of the performance of different adamantane amides, the following tables summarize the quantitative data from various biological assays.

Antimicrobial Activity

The antimicrobial efficacy of adamantane amides has been evaluated against a range of bacterial and fungal pathogens. The minimum inhibitory concentration (MIC) is a key metric for comparing the potency of antimicrobial agents.

Table 1: Comparative Antimicrobial Activity of Adamantane Amide Derivatives

Compound/Derivative ClassTest OrganismMIC (µg/mL)Reference
4-(adamant-1-ylmethoxycarbonyl)-N-(5-carboxypentamethylene)phthalimideStaphylococcus aureus0.022[7]
4-(adamant-1-ylmethoxycarbonyl)-N-(L-alanyl)phthalimideStaphylococcus aureus0.05[7]
Adamantane Schiff base derivative 9Staphylococcus epidermidis ATCC 1222862.5[4]
Adamantane Schiff base derivative 5Candida albicans ATCC 1023162.5[4]
N-(1-Adamantyl)carbothioamide Derivatives (General)Various Bacteria & Fungi>6.25[8][9]
Antiviral Activity

Adamantane derivatives have historically been significant in antiviral drug discovery. The half-maximal effective concentration (EC50) and half-maximal inhibitory concentration (IC50) are commonly used to quantify antiviral activity.

Table 2: Comparative Antiviral Activity of Adamantane Amide Derivatives

Compound/DerivativeVirus StrainCell LineActivity MetricValue (µM)Reference
AmantadineSARS-CoV-2Vero E6EC5083 - 119[10]
AminoadamantaneSARS-CoV-2Vero CCL-81IC5039.71[11]
Aminoadamantane derivative 3F4SARS-CoV-2Vero CCL-81IC500.32[11]
Aminoadamantane derivative 3F5SARS-CoV-2Vero CCL-81IC500.44[11]
Gly-Thz-rimantadineInfluenza A/Hongkong/68-IC500.11 (µg/mL)[12]
Cytotoxic Activity

The cytotoxic potential of adamantane amides is a critical parameter, particularly for the development of anticancer agents. The half-maximal inhibitory concentration (IC50) is used to assess the concentration of a compound required to inhibit cell growth by 50%.

Table 3: Comparative Cytotoxic Activity of Adamantane Amide Derivatives

Compound/Derivative ClassCell LineIC50 (µM)Reference
Adamantane-monoterpenoid conjugatesHeLa (cervical cancer)Varies[13]
Adamantane-linked isothiourea derivativesHep-G2, HeLa, HCT-116Varies[14]
Benzoic acid amides with adamantane fragmentVeroVaries[15]

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of experimental findings. The following are protocols for key assays used to evaluate the biological activity of adamantane amides.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[14][16]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at an optimal density and incubate overnight to allow for attachment.[17]

  • Compound Treatment: Treat the cells with serial dilutions of the adamantane amide derivative and incubate for a specified period (e.g., 24-72 hours).[17]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[17]

  • Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[17]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[17]

  • Data Analysis: Express cell viability as a percentage of the untreated control. The IC50 value is the concentration of the compound that reduces cell viability by 50%.[14]

Antiviral Activity Assessment: Plaque Reduction Assay

This assay quantifies the ability of a compound to inhibit the cytopathic effect (CPE), specifically plaque formation, induced by a virus.[17]

Protocol:

  • Cell Monolayer Preparation: Grow a confluent monolayer of susceptible host cells in 6-well plates.[17]

  • Virus-Compound Incubation: Pre-incubate a known titer of the virus with various concentrations of the adamantane amide derivative.[17]

  • Infection: Infect the cell monolayers with the virus-compound mixture.[17]

  • Overlay Application: After an adsorption period, remove the inoculum and add an overlay medium (e.g., containing agarose) to restrict virus spread to adjacent cells, leading to plaque formation.[17]

  • Incubation: Incubate the plates until plaques are visible.[17]

  • Staining and Counting: Fix the cells and stain with a dye (e.g., crystal violet) to visualize and count the plaques.[17]

  • Data Analysis: Calculate the percentage of plaque reduction compared to the virus control to determine the EC50 value.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[16]

Protocol:

  • Compound Dilution: Prepare a series of twofold dilutions of the adamantane amide derivative in a 96-well microtiter plate containing a suitable broth medium.[16]

  • Inoculation: Add a standardized inoculum of the test microorganism to each well.[16]

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).[16]

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[16]

Visualizations: Workflows and Pathways

Diagrams illustrating experimental workflows and potential biological pathways can aid in understanding the evaluation and mechanism of action of these compounds.

G cluster_0 Synthesis and Characterization cluster_1 Biological Screening cluster_2 Data Analysis and SAR Synthesis Synthesis of Adamantane Amide Derivatives Purification Purification and Characterization (NMR, MS) Synthesis->Purification Antimicrobial Antimicrobial Assays (MIC) Purification->Antimicrobial Antiviral Antiviral Assays (EC50/IC50) Purification->Antiviral Cytotoxicity Cytotoxicity Assays (IC50) Purification->Cytotoxicity Data Data Analysis Antimicrobial->Data Antiviral->Data Cytotoxicity->Data SAR Structure-Activity Relationship (SAR) Studies Data->SAR Lead Optimization Lead Optimization SAR->Lead Optimization

Caption: General workflow for the synthesis and biological evaluation of adamantane amides.

G cluster_pathway Potential Signaling Pathway Modulation AdamantaneAmide Adamantane Amide Target Cellular Target (e.g., Enzyme, Receptor, Ion Channel) AdamantaneAmide->Target Inhibition/Modulation SignalingCascade Downstream Signaling Cascade Target->SignalingCascade Signal Transduction CellularResponse Cellular Response (e.g., Apoptosis, Inhibition of Replication) SignalingCascade->CellularResponse

Caption: A generalized signaling pathway potentially modulated by bioactive adamantane amides.

References

Comparative analysis of linkers for targeted protein degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic design of Proteolysis Targeting Chimeras (PROTACs) has revolutionized the landscape of targeted protein degradation.[1] These heterobifunctional molecules leverage the cell's ubiquitin-proteasome system to eliminate disease-causing proteins.[2][3] A PROTAC molecule is composed of a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[4][5] While the ligands ensure specificity, the linker is a critical and active component that dictates the overall efficacy, selectivity, and pharmacokinetic properties of the PROTAC.[6][7]

This guide provides an objective comparison of different PROTAC linkers, supported by experimental data, to aid researchers in the rational design of next-generation protein degraders.

The PROTAC Mechanism of Action

The linker is not merely a passive spacer; it plays a pivotal role in the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[1][4] An optimal linker facilitates favorable protein-protein interactions, leading to efficient ubiquitination of the target protein and its subsequent degradation by the proteasome.[8][9] Conversely, a poorly designed linker can cause steric hindrance or unfavorable conformations, compromising degradation efficiency.[4]

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI Target Protein (POI) POI->Ternary_Complex Binds E3 E3 Ubiquitin Ligase E3->Ternary_Complex Binds Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Facilitates Poly-ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recruitment Proteasome->PROTAC Releases Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: PROTAC-mediated protein degradation pathway.

Classification and Comparison of PROTAC Linkers

PROTAC linkers are broadly categorized based on their flexibility and chemical composition. The most common types are flexible linkers, such as Polyethylene Glycol (PEG) and alkyl chains, and rigid linkers that incorporate cyclic structures.[][11] The choice of linker type profoundly impacts the PROTAC's properties, including solubility, cell permeability, and its ability to induce a productive ternary complex.[11][12]

Linker_Classification cluster_main PROTAC Linker Types Linkers PROTAC Linkers Flexible Flexible Linkers Linkers->Flexible Rigid Rigid Linkers Linkers->Rigid Innovative Innovative Linkers Linkers->Innovative PEG PEG Chains (Improves Solubility) Flexible->PEG Alkyl Alkyl/Ether Chains (High Flexibility) Flexible->Alkyl Cyclic Cycloalkanes (e.g., Piperazine/Piperidine) Rigid->Cyclic Click Click Chemistry (e.g., Triazoles) Rigid->Click Photoswitchable Photoswitchable (e.g., Azobenzene) Innovative->Photoswitchable

Caption: Classification of common PROTAC linker types.

Data Presentation: Linker Performance Comparison

The efficacy of a PROTAC is often quantified by its DC50 (concentration for 50% degradation) and Dmax (maximum degradation percentage).[1] The following tables summarize experimental data from various studies, comparing the performance of different linker types and lengths.

Table 1: Impact of Linker Length on Degradation of Tank-binding kinase 1 (TBK1) E3 Ligase Recruited: Von Hippel-Lindau (VHL)

Linker Type Linker Length (atoms) DC50 (nM) Dmax (%) Reference
Alkyl/Ether < 12 No degradation - [1][12]

| Alkyl/Ether | > 12 | Effective degradation | > 80% |[12] |

Table 2: Comparison of Linker Composition on CRBN Degradation Target Protein: Cereblon (CRBN) (Homo-PROTAC)

Linker Type Linker Composition Degradation in HEK293T cells Reference
Alkyl Nine-atom alkyl chain Concentration-dependent decrease [6]

| PEG | Three PEG units | Weak degradation |[6] |

Table 3: Impact of Linker Length on Estrogen Receptor-α (ERα) Degradation E3 Ligase Recruited: Unspecified

Linker Type Linker Length (atoms) Degradation Efficacy Reference
PEG 12 Less potent [12][13]

| PEG | 16 | Significantly more potent |[12][13] |

Table 4: Linker-Dependent Selectivity for EGFR/HER2 Degradation Target Proteins: EGFR, HER2

PROTAC Base Linker Modification Degradation Profile Reference
Lapatinib-based Original alkyl linker Degrades both EGFR and HER2 [6]

| Lapatinib-based | Extended by one ethylene (B1197577) glycol unit | Selectively degrades EGFR |[6] |

Experimental Protocols

To systematically evaluate and compare the efficiency of different PROTAC linkers, a well-defined experimental workflow is essential.[11] This workflow encompasses assessing key parameters from initial protein degradation to cellular viability.

Experimental_Workflow cluster_workflow PROTAC Evaluation Workflow start Start: Synthesize PROTAC Library (Varying Linkers) step1 1. Cell Culture and Treatment Treat cells with a dose range of each PROTAC start->step1 step2 2. Cell Lysis Prepare whole-cell lysates step1->step2 step3 3. Protein Quantification (e.g., BCA Assay) step2->step3 step4 4. Western Blotting Separate proteins by SDS-PAGE, transfer, and probe with antibodies (anti-target, anti-loading control) step3->step4 step5 5. Data Analysis Quantify band intensity. Normalize target to loading control. step4->step5 step6 6. Calculate Degradation Parameters Generate dose-response curves to determine DC50 and Dmax step5->step6 step7 7. Assess Cellular Viability (e.g., MTT or CellTiter-Glo Assay) Evaluate cytotoxicity of potent PROTACs step6->step7 end End: Identify Optimal Linker/PROTAC step6->end Select Lead Candidates step7->end

Caption: Experimental workflow for PROTAC linker evaluation.

Protocol 1: Western Blot for PROTAC-Induced Degradation

This protocol outlines the quantification of target protein degradation in cells treated with a PROTAC.[3]

Materials:

  • Cell culture reagents and cells of interest

  • PROTAC compounds and vehicle control (e.g., DMSO)

  • Ice-cold Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels, electrophoresis, and transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (specific to the target protein and a loading control like GAPDH or β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Methodology:

  • Cell Treatment: Seed cells in appropriate culture plates and allow them to adhere. Treat cells with a range of PROTAC concentrations (and a vehicle control) for a predetermined time (e.g., 18-24 hours).

  • Lysate Preparation: Wash cells with ice-cold PBS and add lysis buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.[3]

  • Sample Preparation: Normalize the protein concentration for all samples with lysis buffer. Add an equal volume of 2x Laemmli sample buffer and boil at 95-100°C for 5-10 minutes to denature the proteins.[3]

  • SDS-PAGE and Transfer: Load equal amounts of protein per lane onto an SDS-PAGE gel.[3] After electrophoresis, transfer the separated proteins to a PVDF or nitrocellulose membrane.[3]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.[3]

    • Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.[3]

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[3]

    • Wash the membrane again three times with TBST.

  • Detection and Analysis: Apply the chemiluminescent substrate and capture the signal using an imaging system.[3] Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control signal. Calculate the percentage of protein degradation relative to the vehicle-treated control to generate dose-response curves for DC50 and Dmax determination.[3]

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol assesses the cytotoxicity of PROTAC compounds.[14]

Materials:

  • Cells seeded in a 96-well plate

  • PROTAC compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Methodology:

  • Cell Treatment: Seed cells in a 96-well plate and treat with the same range of PROTAC concentrations used for the degradation assay. Include untreated and vehicle-only controls. Incubate for a period relevant to the degradation experiment (e.g., 24-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Live cells with active dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Remove the media and add a solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solubilized formazan at a wavelength of ~570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the concentration at which the PROTAC affects cell viability (e.g., GI50).

References

The Pivotal Role of Alkyl Chain Linkers in Efficacy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rational design of linker molecules is a critical determinant of therapeutic efficacy and experimental success. Alkyl chains, as fundamental components of these linkers, play a multifaceted role that extends beyond simple conjugation. This guide provides an objective comparison of the efficacy of different length alkyl chain linkers, supported by experimental data, to inform the strategic design of next-generation therapeutics and research tools.

The length of an alkyl chain linker, a seemingly minor structural modification, can profoundly influence the stability, pharmacokinetics, and biological activity of complex molecules such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).[1][2][3] The optimal linker length is often a delicate balance, as a linker that is too short may introduce steric hindrance, while an overly long linker can lead to unfavorable conformational flexibility and reduced efficacy.[4][5]

Comparative Analysis of Alkyl Linker Length in PROTACs

PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The linker connecting the target-binding and E3 ligase-binding moieties is a crucial determinant of the PROTAC's efficacy.[4] The length and flexibility of this linker are critical for the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[6]

A systematic investigation into the effect of linker length on Estrogen Receptor-α (ERα) degradation revealed a clear optimal length for maximal efficacy.[4][7] In one study, PROTACs with varying polyethylene (B3416737) glycol (PEG) and alkyl chain linkers were synthesized and evaluated for their ability to degrade ERα in MCF7 cells. The results demonstrated that a 16-atom chain length was optimal for inducing ERα degradation.[7][8]

PROTAC Linker Length (atoms)ERα Degradation (%)IC50 (nM) in MCF7 cells
9~25>1000
12~50~500
16 >75 ~100
19~60~250
21~40~400

Table 1: Impact of Linker Length on ERα Degradation and Cell Viability. Data synthesized from studies on ERα-targeting PROTACs.[7] Longer or shorter linkers resulted in a significant decrease in degradation efficiency.

The relationship between linker length and PROTAC efficacy is not always linear and is highly dependent on the specific target and E3 ligase pair.[4] Flexible linkers, such as alkyl chains and PEGs, are the most commonly used due to their easily controlled flexibility.[1] Hydrophobic linkers can improve a PROTAC's cellular permeability, while hydrophilic linkers can increase bioavailability and solubility.[1]

PROTAC_Mechanism cluster_0 PROTAC-Mediated Protein Degradation PROTAC PROTAC (Target Binder - Linker - E3 Ligase Ligand) Ternary_Complex Ternary Complex (Target-PROTAC-E3 Ligase) PROTAC->Ternary_Complex Target Target Protein (Protein of Interest) Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Target Protein Degradation Proteasome->Degradation Degrades

Caption: The PROTAC-mediated protein degradation pathway.

Impact of Alkyl Linker Length in Antibody-Drug Conjugates (ADCs)

In ADCs, the linker connects a potent cytotoxic payload to a monoclonal antibody that targets a tumor-specific antigen. The linker's stability in circulation and its ability to release the payload at the target site are critical for the ADC's therapeutic index.[3][9] While various linker chemistries are employed, the length of the alkyl chain within the linker can influence the ADC's physicochemical properties, such as hydrophobicity and aggregation propensity.[10]

For instance, the incorporation of hydrophilic PEG linkers can mitigate the aggregation issues associated with hydrophobic drug payloads, allowing for higher drug-to-antibody ratios (DARs) without compromising the ADC's properties.[2] The optimal PEG linker length is a balance between enhancing pharmacokinetics and maintaining potent cytotoxicity.[2]

Linker TypeKey CharacteristicsAdvantagesDisadvantages
Short Alkyl Chains (C2-C6) Increased rigidity, potentially more stable.May lead to more stable ADCs.Can increase hydrophobicity and aggregation.[10]
Long Alkyl Chains (>C6) Increased flexibility, can be more hydrophobic.May improve cell permeability for some payloads.Can lead to increased aggregation and faster clearance.[10]
PEG Linkers Hydrophilic, flexible, tunable length.Improves solubility, reduces aggregation, and can prolong plasma half-life.[2]May be metabolically unstable and can be more costly to synthesize.[11]

Table 2: General Comparison of Different Linker Types in ADCs.

ADC_Workflow cluster_1 ADC Experimental Evaluation Workflow Synthesis ADC Synthesis & Characterization In_Vitro In Vitro Evaluation (Binding, Cytotoxicity) Synthesis->In_Vitro In_Vivo In Vivo Evaluation (Pharmacokinetics, Efficacy) In_Vitro->In_Vivo Analysis Data Analysis & Optimization In_Vivo->Analysis Analysis->Synthesis Iterative Design

Caption: A generalized workflow for the evaluation of ADCs.

Alkyl Chain Linkers in Other Bioconjugation Applications

The influence of alkyl chain length extends to other areas of bioconjugation, such as surface immobilization and the development of selective anticancer agents. In a study on biotin-linked ursolic acid conjugates, the length of the alkyl linker significantly influenced cytotoxicity and selectivity against bladder cancer cell lines.[12] A four-carbon linker demonstrated the best balance of potency and selectivity, while shorter or longer linkers resulted in decreased activity or loss of selectivity.[12] This highlights the importance of linker optimization for achieving targeted drug delivery and desired biological effects.[12]

Conjugate (Linker Length)IC50 T24 cells (µM)IC50 5637 cells (µM)Selectivity Index (T24)Selectivity Index (5637)
5a (2-carbon)14.5739.3142.9615.92
5b (3-carbon)107.7>1000--
5c (4-carbon) 14.20 10.97 5.85 7.58
5d (longer than 4-carbon)InactiveInactive--

Table 3: Antiproliferative Activity of Biotin-Ursolic Acid Conjugates with Varying Alkyl Linker Lengths. Data from a study on selective anticancer agents.[12]

Experimental Protocols

To ensure the reproducibility and comparability of findings, detailed experimental methodologies are crucial.

Western Blot for Protein Degradation
  • Objective: To quantify the reduction in the level of a target protein following PROTAC treatment.

  • Methodology:

    • Cell Culture and Treatment: Plate cells (e.g., MCF7) and allow them to adhere. Treat the cells with varying concentrations of PROTACs with different linker lengths for a specified duration (e.g., 24-48 hours).

    • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

    • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

    • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with a primary antibody specific to the target protein and a loading control (e.g., GAPDH or β-actin).

    • Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantification: Densitometrically quantify the protein bands and normalize the target protein levels to the loading control.

Cell Viability (MTS) Assay
  • Objective: To determine the cytotoxic effect of compounds on cancer cell lines.

  • Methodology:

    • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

    • Compound Treatment: Treat the cells with a serial dilution of the compounds (e.g., PROTACs or ADCs) for a specified period (e.g., 72 hours).

    • MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours at 37°C.

    • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values by fitting the data to a dose-response curve.

Logical_Relationship cluster_2 Linker Length and Efficacy Relationship Too_Short Linker Too Short Efficacy Biological Efficacy Too_Short->Efficacy Steric Hindrance Low Efficacy Optimal Optimal Linker Length Optimal->Efficacy Favorable Conformation High Efficacy Too_Long Linker Too Long Too_Long->Efficacy Unproductive Conformation Low Efficacy

Caption: The logical relationship between linker length and efficacy.

Conclusion

The presented data and methodologies underscore the critical importance of systematic linker optimization, particularly the length of the alkyl chain, for the development of effective bioconjugates. While general principles are emerging, the optimal linker length remains an empirically determined parameter that is highly dependent on the specific molecular context.[4] The experimental protocols provided in this guide offer a foundational framework for researchers to conduct their own comparative studies. Future advancements in computational modeling and structural biology may further streamline the rational design of linkers, reducing the reliance on extensive empirical screening and accelerating the development of potent and selective therapeutics.[5]

References

Benchmarking Adamantane-Based Compounds Against Known P2X7 Receptor Antagonists: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of adamantane-based compounds as P2X7 receptor antagonists against other well-established inhibitors of this receptor. The P2X7 receptor, an ATP-gated ion channel, is a significant therapeutic target for a range of inflammatory disorders, neuropathic pain, and cancers. While specific experimental data for "1-Adamantane-amide-C7-NH2" is not publicly available, this guide will benchmark representative adamantane (B196018) amide derivatives and other key P2X7 receptor antagonists, providing a framework for evaluating potential therapeutic candidates.

P2X7 Receptor Signaling Pathway

Activation of the P2X7 receptor by high concentrations of extracellular ATP triggers a cascade of downstream signaling events. Initially, it leads to the rapid influx of Na⁺ and Ca²⁺ and efflux of K⁺. Prolonged activation results in the formation of a large, non-selective pore, allowing the passage of molecules up to 900 Da. In immune cells, this activation is a critical step for the maturation and release of the pro-inflammatory cytokine IL-1β.

P2X7_Signaling_Pathway cluster_membrane Plasma Membrane P2X7 P2X7 Receptor Ca_influx Ca²⁺ Influx P2X7->Ca_influx Pore Pore Formation P2X7->Pore ATP Extracellular ATP (High Concentration) ATP->P2X7 binds NLRP3 NLRP3 Inflammasome Activation Ca_influx->NLRP3 Casp1 Caspase-1 Activation NLRP3->Casp1 IL1b Mature IL-1β Release Casp1->IL1b cleaves proIL1b Pro-IL-1β proIL1b->IL1b

P2X7 Receptor Signaling Cascade

Comparative Efficacy of P2X7 Receptor Antagonists

The following table summarizes the in vitro potency of selected P2X7 receptor antagonists, including representative adamantane derivatives, across key functional assays. The data has been compiled from various published studies and is presented as IC₅₀ values (the concentration of an antagonist that gives half-maximal inhibition).

AntagonistChemical ClassCalcium Influx IC₅₀ (nM)Pore Formation IC₅₀ (nM)IL-1β Release IC₅₀ (nM)SpeciesReference
A-740003 Cyanoguanidine1840156 (human THP-1 cells)Human, Rat[1]
A-438079 Tetrazole1027200 (human THP-1 cells)Human, Rat[1]
AZD9056 Adamantane Amide~5~20~50Human[2]
JNJ-47965567 Piperazine2.95.8Not ReportedHuman[2]
Brilliant Blue G (BBG) Anionic Dye10 (rat)200 (rat)1000 (human)Rat > Human[3]
KN-62 Isoquinolinesulfonamide4949200Human[4]
Compound 5b Adamantane-1-carbonyl thiourea (B124793)73Not ReportedNot ReportedHuman[5]
GSK314181A Adamantane Benzamide1885Not ReportedHuman

Disclaimer: Data for this compound is not available in the public domain. The adamantane derivatives listed are for comparative purposes to represent the potential activity of this chemical class.

Experimental Protocols

The determination of antagonist potency on the P2X7 receptor relies on a set of standardized in vitro functional assays.

Calcium Influx Assay

This assay measures the ability of an antagonist to block the initial rapid influx of calcium upon P2X7 receptor activation.

Principle: Cells expressing the P2X7 receptor are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Upon agonist stimulation (e.g., ATP or BzATP), the intracellular calcium concentration increases, leading to a change in fluorescence intensity. The antagonist's potency is determined by its ability to reduce this fluorescence change.

Brief Protocol:

  • Cell Culture: Plate cells stably expressing the P2X7 receptor in a 96-well plate.

  • Dye Loading: Incubate cells with a calcium-sensitive fluorescent dye.

  • Antagonist Incubation: Pre-incubate the cells with varying concentrations of the antagonist.

  • Agonist Stimulation: Add a P2X7 receptor agonist to stimulate calcium influx.

  • Data Acquisition: Measure the change in fluorescence intensity using a fluorescence plate reader.

  • Analysis: Calculate the IC₅₀ value from the concentration-response curve.

Pore Formation Assay (Ethidium Bromide or YO-PRO-1 Uptake)

This assay assesses the antagonist's ability to prevent the formation of the large transmembrane pore associated with sustained P2X7 receptor activation.

Principle: In the presence of a P2X7 receptor agonist, the cell membrane becomes permeable to large molecules. Fluorescent dyes that are normally cell-impermeant, such as ethidium (B1194527) bromide or YO-PRO-1, can enter the cell and intercalate with nucleic acids, leading to a significant increase in fluorescence.

Brief Protocol:

  • Cell Culture: Plate cells expressing the P2X7 receptor in a 96-well plate.

  • Antagonist Incubation: Pre-incubate the cells with various concentrations of the antagonist.

  • Agonist and Dye Addition: Add the P2X7 receptor agonist along with the fluorescent dye.

  • Incubation: Incubate to allow for dye uptake.

  • Data Acquisition: Measure the fluorescence intensity.

  • Analysis: Determine the IC₅₀ value based on the inhibition of dye uptake.

IL-1β Release Assay

This assay is particularly relevant for immune cells and measures the functional consequence of P2X7 receptor activation in inflammation.

Principle: In immune cells like macrophages, P2X7 receptor activation triggers the NLRP3 inflammasome, leading to the processing and release of mature IL-1β. The amount of IL-1β released into the cell supernatant can be quantified using an ELISA (Enzyme-Linked Immunosorbent Assay).

Brief Protocol:

  • Cell Priming: Prime immune cells (e.g., THP-1 monocytes or primary macrophages) with lipopolysaccharide (LPS) to induce pro-IL-1β expression.

  • Antagonist Incubation: Pre-treat the primed cells with different concentrations of the antagonist.

  • Agonist Stimulation: Stimulate the cells with a P2X7 receptor agonist.

  • Supernatant Collection: Collect the cell culture supernatant.

  • ELISA: Quantify the concentration of IL-1β in the supernatant using a specific ELISA kit.

  • Analysis: Calculate the IC₅₀ for the inhibition of IL-1β release.

Experimental_Workflow cluster_assays In Vitro P2X7 Antagonist Evaluation cluster_calcium Calcium Influx cluster_pore Pore Formation cluster_il1b IL-1β Release start Start cell_prep Cell Preparation (P2X7-expressing cells) start->cell_prep antagonist_inc Antagonist Incubation (Dose-Response) cell_prep->antagonist_inc il1b_prime LPS Priming cell_prep->il1b_prime ca_dye Calcium Dye Loading antagonist_inc->ca_dye pore_dye Agonist + Dye Addition antagonist_inc->pore_dye il1b_stim Agonist Stimulation antagonist_inc->il1b_stim ca_stim Agonist Stimulation ca_dye->ca_stim ca_read Fluorescence Reading ca_stim->ca_read analysis Data Analysis (IC₅₀ Determination) ca_read->analysis pore_read Fluorescence Reading pore_dye->pore_read pore_read->analysis il1b_prime->antagonist_inc il1b_super Supernatant Collection il1b_stim->il1b_super il1b_elisa ELISA il1b_super->il1b_elisa il1b_elisa->analysis end End analysis->end

Experimental Workflow for P2X7 Antagonist Screening

Conclusion

The adamantane amide scaffold represents a promising chemical class for the development of potent P2X7 receptor antagonists. While direct experimental data for this compound is currently unavailable, the comparative data for other adamantane derivatives suggest that compounds from this class can exhibit high potency, often in the nanomolar range. Researchers investigating novel adamantane-based P2X7 antagonists can utilize the standardized experimental protocols outlined in this guide to benchmark their compounds against established antagonists. A thorough characterization across calcium influx, pore formation, and IL-1β release assays is crucial for a comprehensive understanding of a compound's pharmacological profile and its potential as a therapeutic agent.

References

Safety Operating Guide

Standard Operating Procedure: Disposal of 1-Adamantane-amide-C7-NH2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed, step-by-step guide for the safe and compliant disposal of 1-Adamantane-amide-C7-NH2. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, it must be handled as a hazardous substance as a precautionary measure, drawing parallels from structurally similar compounds like 1-Adamantanamine. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.

I. Immediate Safety and Handling Precautions

Prior to initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). Based on the hazard profile of analogous adamantane (B196018) derivatives, the following PPE is mandatory:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat.

  • Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.

II. Waste Identification and Classification

All waste containing this compound, including pure compound, contaminated labware (e.g., gloves, wipes), and solutions, must be classified as hazardous chemical waste . This classification is based on the potential for toxicity and environmental harm, as indicated by data for related adamantane compounds which are harmful to aquatic life.[1][2]

Waste Type Classification Primary Hazards (Assumed)
Solid this compoundHazardous Chemical WastePotential acute toxicity, skin/eye irritant, potential reproductive toxicity, aquatic toxicity.
Contaminated Lab Supplies (gloves, wipes, etc.)Hazardous Chemical WasteResidual chemical contamination.
Solutions containing this compoundHazardous Chemical WasteChemical properties of the solution (e.g., flammability, corrosivity) in addition to the toxicity of the solute.
Empty ContainersHazardous Chemical WasteResidual chemical that must be managed.

III. Step-by-Step Disposal Protocol

The disposal of this compound must be managed through your institution's Environmental Health and Safety (EHS) office or equivalent hazardous waste program.[3] Do not dispose of this chemical down the drain or in regular trash.[3][4]

Step 1: Containerization

  • Select a Compatible Container: Choose a chemically resistant container with a secure, leak-proof screw-on cap.[5] Glass or high-density polyethylene (B3416737) (HDPE) containers are generally suitable. Ensure the container is in good condition with no cracks or leaks.

  • Segregate Waste: Do not mix this compound waste with other incompatible waste streams.[6]

    • Solid Waste: Place pure compound and contaminated dry lab supplies (e.g., gloves, weigh boats, wipes) in a designated, clearly labeled, and sealable container.[5]

    • Liquid Waste: Collect solutions containing this compound in a separate, compatible liquid waste container.

    • Sharps: Any contaminated sharps (needles, scalpels) must be placed in a designated sharps container.

Step 2: Labeling

  • Attach a Hazardous Waste Tag: As soon as the waste container is first used, affix a hazardous waste tag provided by your EHS office.[3][7]

  • Complete the Tag Information: Fill out the tag completely and legibly. This typically includes:

    • The words "Hazardous Waste".[3]

    • Full chemical name: "this compound". Avoid using abbreviations or chemical formulas.[3]

    • For mixtures, list all constituents and their approximate percentages.

    • The date accumulation started.

    • The name of the principal investigator and the laboratory location (building and room number).[3]

    • Indicate the physical state (solid, liquid) and any known hazards.

Step 3: Storage

  • Designated Storage Area: Store the sealed and labeled waste container in a designated, secure satellite accumulation area within your laboratory.

  • Secondary Containment: Place the waste container in a secondary containment bin or tray to prevent spills from spreading in case of a leak.[5] The secondary container should be made of a compatible material and be large enough to hold the entire contents of the primary container.

  • Keep Containers Closed: Waste containers must remain closed at all times, except when adding waste.[5][6]

Step 4: Disposal Request

  • Arrange for Pickup: Once the waste container is full or you are discontinuing the use of the chemical, schedule a waste pickup with your institution's EHS office. Follow their specific procedures for requesting a collection.[5]

  • Do Not Exceed Limits: Be aware of the maximum allowable accumulation times and quantities for hazardous waste in your laboratory, as stipulated by regulations.[5][7]

Step 5: Empty Container Management

Empty containers that held this compound must also be treated as hazardous waste unless properly decontaminated.[6][7]

  • Triple Rinsing: To decontaminate an empty container, triple-rinse it with a suitable solvent that can dissolve the compound.[6]

  • Collect Rinsate: The solvent rinsate must be collected and disposed of as hazardous liquid waste.[6][7]

  • Disposal of Decontaminated Container: Once triple-rinsed, deface or remove the original label, and dispose of the container according to your institution's guidelines for non-hazardous lab glass or plastic.[7]

IV. Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

DisposalWorkflow cluster_waste_type Select Waste Stream start Waste Generated (this compound) classify Classify as Hazardous Waste start->classify solid Solid Waste (Pure compound, contaminated labware) classify->solid liquid Liquid Waste (Solutions, rinsate) classify->liquid containerize_solid Place in Labeled Solid Waste Container solid->containerize_solid containerize_liquid Place in Labeled Liquid Waste Container liquid->containerize_liquid store Store in Designated Area with Secondary Containment containerize_solid->store containerize_liquid->store request_pickup Request Pickup from Environmental Health & Safety (EHS) store->request_pickup end Proper Disposal by EHS request_pickup->end

Caption: Disposal workflow for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.